molecular formula C45H51ClN8O5 B15605913 (Rac)-GDC-2992

(Rac)-GDC-2992

Cat. No.: B15605913
M. Wt: 819.4 g/mol
InChI Key: PAELKDHSDBUTGE-CWFKGWKDSA-N
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Description

(Rac)-GDC-2992 is a useful research compound. Its molecular formula is C45H51ClN8O5 and its molecular weight is 819.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C45H51ClN8O5

Molecular Weight

819.4 g/mol

IUPAC Name

N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]-4-[4-[[4-[2-[(3S)-2,6-dioxopiperidin-3-yl]-1-oxophthalazin-6-yl]piperazin-1-yl]methyl]piperidin-1-yl]benzamide

InChI

InChI=1S/C45H51ClN8O5/c1-44(2)42(45(3,4)43(44)59-34-11-7-30(25-47)36(46)24-34)50-39(56)29-5-8-32(9-6-29)52-17-15-28(16-18-52)27-51-19-21-53(22-20-51)33-10-12-35-31(23-33)26-48-54(41(35)58)37-13-14-38(55)49-40(37)57/h5-12,23-24,26,28,37,42-43H,13-22,27H2,1-4H3,(H,50,56)(H,49,55,57)/t37-,42?,43?/m0/s1

InChI Key

PAELKDHSDBUTGE-CWFKGWKDSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to (Rac)-GDC-2992: A Dual-Action Androgen Receptor Antagonist and Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-GDC-2992, also known as RO7656594, is a pioneering, orally bioavailable heterobifunctional small molecule that represents a significant advancement in the therapeutic strategy for androgen receptor (AR)-driven prostate cancer. Operating as a Proteolysis Targeting Chimera (PROTAC), this compound exhibits a dual mechanism of action, functioning as both a competitive antagonist and a potent degrader of the androgen receptor. This technical guide provides a comprehensive overview of the chemical structure, synthesis, mechanism of action, and preclinical data for this compound, tailored for professionals in the field of oncology and drug development.

Core Compound Details

This compound is a complex molecule designed to bridge the androgen receptor with the E3 ubiquitin ligase machinery, leading to the targeted degradation of the receptor.

PropertyData
IUPAC Name N-((1r,3r)-3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl)-4-(4-((4-(2-((S)-2,6-dioxopiperidin-3-yl)-1-oxo-1,2-dihydrophthalazin-6-yl)piperazin-1-yl)methyl)piperidin-1-yl)benzamide
Synonyms GDC-2992, RO7656594, RG6537
Molecular Formula C₄₅H₅₁ClN₈O₅
Molecular Weight 819.40 g/mol
Mechanism of Action Androgen Receptor (AR) Antagonist and Degrader (PROTAC)

Chemical Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. The synthesis is referenced in patent literature, specifically WO2021249534A1, which would contain the definitive methodology. However, the general synthetic strategy for a PROTAC molecule like GDC-2992 involves the synthesis of three key components: a ligand that binds to the target protein (the androgen receptor), a ligand that binds to an E3 ubiquitin ligase (in this case, cereblon), and a linker that connects these two ligands. The final step is the coupling of the fully elaborated linker-E3 ligase ligand moiety with the androgen receptor ligand.

Mechanism of Action and Signaling Pathway

This compound's innovative dual mechanism of action addresses the limitations of current androgen receptor signaling inhibitors (ARSIs).[1][2] As a PROTAC, it induces the degradation of the androgen receptor, and it also acts as a competitive antagonist.[2][3]

The molecule is composed of a ligand that binds to the androgen receptor and another that binds to the E3 ubiquitin ligase, cereblon (CRBN).[1][2] This dual binding forms a ternary complex between the androgen receptor, GDC-2992, and CRBN, leading to the ubiquitination of the androgen receptor and its subsequent degradation by the proteasome.[1][2] This degradation is effective against both wild-type and mutant forms of the androgen receptor that are associated with resistance to standard-of-care therapies.[1][4]

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP90, HSP70) AR->HSP Dissociation Proteasome Proteasome AR->Proteasome Targeted for Degradation Ternary_Complex AR-GDC2992-CRBN Complex AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation GDC2992 This compound GDC2992->AR Binds (Antagonist) CRBN Cereblon (CRBN) E3 Ligase Component GDC2992->CRBN Binds GDC2992->AR_dimer Inhibits Binding to ARE Ub Ubiquitin Ub->AR Ubiquitination Degraded_AR Degraded AR Fragments Proteasome->Degraded_AR Degrades Proteasome->AR_dimer Prevents Formation Ternary_Complex->Ub Recruits & Activates ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates Cell_Growth Cell Growth & Survival Genes (e.g., PSA) Transcription->Cell_Growth Leads to

Figure 1. Mechanism of Action of this compound in the Context of the Androgen Receptor Signaling Pathway.

Preclinical Data

In Vitro Activity

This compound has demonstrated potent activity in prostate cancer cell lines, most notably in VCaP cells, which are known to overexpress the androgen receptor.

ParameterValueCell Line
AR Degradation (DC₅₀) 2.7 nMVCaP
Anti-Proliferation (IC₅₀) 9.7 nMVCaP
  • DC₅₀: The concentration of the compound that results in 50% degradation of the target protein.

  • IC₅₀: The concentration of the compound that inhibits a biological process (in this case, cell proliferation) by 50%.

These data indicate that this compound is highly effective at degrading the androgen receptor and subsequently inhibiting the proliferation of prostate cancer cells.[4]

In Vivo Efficacy

Preclinical studies in animal models of prostate cancer have shown that oral administration of this compound results in a dose-responsive inhibition of tumor growth and a decrease in circulating prostate-specific antigen (PSA), a key biomarker of prostate cancer progression.[1][2][4] Specific quantitative data on the percentage of tumor growth inhibition and the animal models used are not yet publicly available but were part of the data presented at the American Association for Cancer Research (AACR) Annual Meeting.[1][2][5]

Pharmacokinetics

Detailed preclinical pharmacokinetic data for this compound in animal models are not currently available in the public domain. However, the compound is described as orally bioavailable.[1][2][3] A Phase I clinical trial (NCT05800665) is currently underway to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of GDC-2992 in patients with advanced or metastatic prostate cancer.[1][2]

Experimental Protocols

While specific, detailed protocols for the preclinical evaluation of this compound have not been published, the following represents a generalized workflow for assessing a PROTAC like GDC-2992, based on standard methodologies in the field.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A1 Compound Synthesis and Characterization A2 Cell Culture (e.g., VCaP, LNCaP) A1->A2 A3 AR Degradation Assay (Western Blot / ELISA) A2->A3 A4 Cell Proliferation Assay (e.g., CellTiter-Glo, WST-1) A2->A4 A5 AR Antagonism Assay (Reporter Gene Assay) A2->A5 B1 Data Analysis: In Vitro Potency & MOA A3->B1 Determine DC₅₀ A4->B1 Determine IC₅₀ A5->B1 Confirm Antagonism C1 Animal Model Selection (e.g., Xenograft Models) B1->C1 Promising In Vitro Results C2 Dosing and Administration (Oral Gavage) C1->C2 C3 Tumor Growth Monitoring C2->C3 C4 Biomarker Analysis (e.g., PSA levels) C2->C4 C5 Pharmacokinetic Studies (Blood Sampling) C2->C5 D1 Data Analysis: In Vivo Efficacy & PK C3->D1 Efficacy Data C4->D1 Efficacy Data C5->D1 PK Profile E1 Clinical Trial Candidate D1->E1 Favorable Profile

Figure 2. Generalized Experimental Workflow for the Preclinical Evaluation of this compound.
Androgen Receptor Degradation Assay (Western Blot)

  • Cell Culture and Treatment: Prostate cancer cells (e.g., VCaP) are seeded in appropriate culture vessels and allowed to adhere. Cells are then treated with varying concentrations of this compound for a specified time course (e.g., 4, 8, 12, 24 hours).

  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the androgen receptor. A loading control antibody (e.g., GAPDH or β-actin) is also used to ensure equal protein loading.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: The intensity of the AR bands is quantified and normalized to the loading control to determine the percentage of AR degradation at each concentration of this compound.

Cell Proliferation Assay (e.g., CellTiter-Glo®)
  • Cell Seeding: VCaP cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with a serial dilution of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a period that allows for multiple cell doublings (e.g., 5-7 days).

  • Viability Assessment: The CellTiter-Glo® reagent is added to each well, and after a brief incubation to stabilize the luminescent signal, the luminescence is measured using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.

  • Data Analysis: The data are normalized to the vehicle control, and the IC₅₀ value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Conclusion and Future Directions

This compound is a promising therapeutic candidate for the treatment of prostate cancer, including forms of the disease that have developed resistance to current AR-targeted therapies. Its dual mechanism of action, combining AR antagonism with targeted degradation, offers the potential for a more profound and durable inhibition of AR signaling. The preclinical data demonstrate its high potency in vitro and its ability to inhibit tumor growth in vivo. The ongoing Phase I clinical trial will provide crucial information on its safety, pharmacokinetics, and preliminary efficacy in patients. For researchers and drug development professionals, this compound serves as a prime example of the potential of PROTAC technology to address challenging targets in oncology.

References

(Rac)-GDC-2992: A Technical Guide to its Androgen Receptor Degradation Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-GDC-2992, and its more potent, orally bioavailable, non-racemic counterpart GDC-2992 (also known as RO7656594), represent a novel class of androgen receptor (AR) targeting agents with significant potential in the treatment of prostate cancer, particularly in cases of resistance to standard therapies.[1][2] These compounds are heterobifunctional molecules that operate as Proteolysis Targeting Chimeras (PROTACs).[1][2] Their unique mechanism of action involves the recruitment of the E3 ubiquitin ligase cereblon (CRBN) to the androgen receptor, leading to the ubiquitination and subsequent proteasomal degradation of the AR protein.[1][2] This approach not only inhibits AR signaling but also eliminates the receptor protein, offering a potential advantage over traditional antagonists. Furthermore, GDC-2992 exhibits a dual mechanism, also acting as a competitive AR antagonist, which may contribute to its potent anti-tumor activity.[1][2] Currently, GDC-2992 is under investigation in a Phase 1 clinical trial for advanced or metastatic prostate cancer (NCT05800665).

Mechanism of Action: A Dual Approach to AR Inhibition

GDC-2992 functions as a molecular bridge, simultaneously binding to the androgen receptor and the cereblon (CRBN) component of the CRL4-CRBN E3 ubiquitin ligase complex.[1][2] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the AR protein. The resulting polyubiquitinated AR is then recognized and targeted for degradation by the 26S proteasome.

In addition to inducing AR degradation, GDC-2992 also acts as a competitive antagonist of the androgen receptor.[1][2] This dual functionality ensures a comprehensive blockade of AR signaling, which is a key driver of prostate cancer cell proliferation and survival. The antagonistic properties of GDC-2992 are maintained even in scenarios where degradation is attenuated, providing a secondary layer of anti-tumor activity.[1][2]

Below is a diagram illustrating the signaling pathway of GDC-2992-mediated AR degradation.

GDC2992_Pathway GDC-2992-Mediated Androgen Receptor Degradation Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GDC2992 This compound AR Androgen Receptor (AR) GDC2992->AR Competitive Antagonism Ternary_Complex Ternary Complex (AR-GDC2992-CRBN) GDC2992->Ternary_Complex AR->Ternary_Complex AR_signaling AR Signaling (Gene Transcription) AR->AR_signaling CRBN Cereblon (CRBN) E3 Ligase CRBN->Ternary_Complex PolyUb_AR Polyubiquitinated AR Ternary_Complex->PolyUb_AR Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 Ub_E1_E2 Activated Ubiquitin Cascade E1->Ub_E1_E2 ATP E2 E2 Conjugating Enzyme E2->Ub_E1_E2 Ub_E1_E2->PolyUb_AR Ub Transfer Proteasome 26S Proteasome PolyUb_AR->Proteasome Inhibition Inhibition of Transcription PolyUb_AR->Inhibition Prevents Nuclear Translocation and Transcriptional Activity Proteasome->GDC2992 Recycled Degraded_AR Degraded AR (Peptides) Proteasome->Degraded_AR Inhibition->AR_signaling BLOCKS

Caption: GDC-2992-mediated AR degradation pathway.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its non-racemic form, GDC-2992, in the VCaP (vertebral-cancer of the prostate) cell line, a common model for castration-resistant prostate cancer.

CompoundParameterCell LineValueReference(s)
This compoundDC₅₀ (Degradation Concentration 50%)VCaP10 nM[3]
GDC-2992DC₅₀ (Degradation Concentration 50%)VCaP2.7 nM[4]
GDC-2992IC₅₀ (Inhibitory Concentration 50%)VCaP9.7 nM[4]

Experimental Protocols

Disclaimer: The following experimental protocols are representative methodologies for the key assays used to characterize PROTAC molecules like this compound. The specific, detailed protocols used in the preclinical characterization of this compound have not been made publicly available. These protocols are provided as a guide for researchers and may require optimization for specific experimental conditions.

Western Blot for Androgen Receptor Degradation

This protocol outlines the steps to assess the dose-dependent degradation of the androgen receptor in prostate cancer cells following treatment with this compound.

WB_Workflow Western Blot Experimental Workflow A 1. Cell Culture and Treatment (e.g., VCaP cells) B 2. Cell Lysis and Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to PVDF Membrane D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (Anti-AR, Anti-GAPDH) F->G H 8. Secondary Antibody Incubation G->H I 9. Detection (ECL) and Imaging H->I J 10. Densitometry and Data Analysis I->J

Caption: Western Blot Experimental Workflow.

Methodology:

  • Cell Culture and Treatment: VCaP cells are seeded in 6-well plates and allowed to adhere overnight. The cells are then treated with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Extraction: Following treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. The lysates are then centrifuged to pellet cell debris, and the supernatant containing the protein is collected.

  • Protein Quantification: The protein concentration of each lysate is determined using a BCA protein assay to ensure equal loading for electrophoresis.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are mixed with Laemmli sample buffer, boiled, and loaded onto a polyacrylamide gel for separation by electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.

  • Immunoblotting:

    • Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for the androgen receptor. A loading control antibody (e.g., anti-GAPDH) is also used.

    • Secondary Antibody Incubation: After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The band intensities are quantified using densitometry software, and AR levels are normalized to the loading control.

Co-Immunoprecipitation for Ternary Complex Formation

This protocol is designed to demonstrate the formation of the ternary complex between the androgen receptor, this compound, and CRBN.

Methodology:

  • Cell Treatment and Lysis: VCaP cells are treated with this compound and a proteasome inhibitor (e.g., MG132) to prevent the degradation of the ubiquitinated AR. Cells are then lysed in a non-denaturing lysis buffer.

  • Immunoprecipitation: The cell lysate is incubated with an antibody against CRBN, which is coupled to protein A/G magnetic beads. This will pull down CRBN and any interacting proteins.

  • Washing: The beads are washed several times to remove non-specifically bound proteins.

  • Elution and Western Blotting: The bound proteins are eluted from the beads, separated by SDS-PAGE, and analyzed by Western blotting using an antibody against the androgen receptor. The presence of an AR band in the immunoprecipitated sample would indicate the formation of the ternary complex.

In Vitro Ubiquitination Assay

This assay directly assesses the ability of this compound to induce the ubiquitination of the androgen receptor in a cell-free system.

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing purified recombinant androgen receptor, E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, and the CRBN E3 ligase complex.

  • Treatment: this compound is added to the reaction mixture. A control reaction without the PROTAC is also prepared.

  • Incubation: The reactions are incubated at 37°C to allow for the ubiquitination process to occur.

  • Analysis: The reaction is stopped, and the products are separated by SDS-PAGE and analyzed by Western blotting using an anti-AR antibody. A ladder of higher molecular weight bands corresponding to polyubiquitinated AR would be expected in the presence of this compound.

Cell Proliferation Assay

This protocol measures the effect of this compound on the viability and proliferation of prostate cancer cells.

Methodology:

  • Cell Seeding: VCaP cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.

  • Data Analysis: The luminescence signal is read using a plate reader. The data is normalized to the vehicle-treated control, and the IC₅₀ value is calculated by fitting the data to a dose-response curve.

Conclusion

This compound and its active stereoisomer, GDC-2992, are potent, orally bioavailable androgen receptor degraders that also exhibit competitive antagonism. Their dual mechanism of action provides a robust approach to inhibiting the AR signaling pathway, a critical driver of prostate cancer. The preclinical data, including low nanomolar degradation and inhibition concentrations, support the ongoing clinical investigation of GDC-2992 as a promising therapeutic strategy for patients with advanced and resistant prostate cancer. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this and other novel PROTAC-based therapies.

References

The Discovery and Development of (Rac)-GDC-2992: A Dual-Action Androgen Receptor Antagonist and Degrader

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-GDC-2992 is an innovative, orally bioavailable small molecule that represents a significant advancement in the treatment of prostate cancer. As a heterobifunctional molecule, it uniquely combines the mechanisms of androgen receptor (AR) antagonism and targeted protein degradation. This dual action allows it to not only block the signaling pathway of the androgen receptor, a key driver of prostate cancer growth, but also to induce its degradation, thereby overcoming common resistance mechanisms to standard therapies.

Developed to address the challenges of resistance to conventional AR signaling inhibitors, this compound has demonstrated potent activity in preclinical models, including those with AR mutations. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, offering valuable insights for researchers, scientists, and professionals in the field of drug development.

Preclinical Activity and Efficacy

This compound and its enantiomer GDC-2992 have shown potent in vitro activity in prostate cancer cell lines. The following tables summarize the key quantitative data from preclinical studies.

Table 1: In Vitro Potency of GDC-2992 and this compound in VCaP Prostate Cancer Cells

CompoundDC50 (nM)IC50 (nM)
GDC-29922.7[1]9.7[1]
This compound10[2][3]Not Reported

DC50: Half-maximal degradation concentration; IC50: Half-maximal inhibitory concentration.

Table 2: General Preclinical Profile of GDC-2992

PropertyObservation
Oral BioavailabilityOrally bioavailable[1][4]
In Vivo EfficacyDecreases circulating Prostate-Specific Antigen (PSA)[1][4]
Inhibits prostate tumor growth in a dose-responsive manner[1][4]
Activity against MutationsActive against wild-type and mutant AR associated with resistance[1][4]
AgonismNo evidence of agonism against evaluated AR variants[4]

Mechanism of Action: A Dual Approach

GDC-2992 operates through a sophisticated dual mechanism of action. It functions as both a competitive antagonist of the androgen receptor and as a proteolysis-targeting chimera (PROTAC).[4][5]

As a PROTAC, GDC-2992 is a heterobifunctional molecule composed of three key components: a ligand that binds to the androgen receptor, a ligand that binds to an E3 ubiquitin ligase (specifically cereblon or CRBN), and a linker connecting these two ligands.[1][4] This structure allows GDC-2992 to act as a molecular bridge, bringing the androgen receptor into close proximity with the CRBN E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin molecules to the androgen receptor, marking it for degradation by the proteasome, the cell's natural protein disposal system.[4][5] This degradation of the AR protein itself is a key advantage over traditional AR inhibitors.

In addition to inducing degradation, GDC-2992 also acts as a competitive antagonist, directly blocking the AR signaling pathway.[4] This dual mechanism ensures a more complete and sustained inhibition of AR signaling, with the potential to overcome resistance mechanisms that can limit the efficacy of standard-of-care treatments.[4]

Mechanism of Action of this compound.

Experimental Protocols

While specific, detailed proprietary experimental protocols for the discovery and development of this compound are not publicly available, this section provides generalized methodologies for the key assays typically used in the evaluation of such compounds.

Cell Proliferation Assay (IC50 Determination)

A common method for determining the half-maximal inhibitory concentration (IC50) is the CellTiter-Glo® Luminescent Cell Viability Assay.

General Protocol:

  • Cell Seeding: VCaP cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound or a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • Lysis and Luminescence Measurement: CellTiter-Glo® reagent is added to each well to induce cell lysis and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

  • Data Analysis: The luminescent signal is read using a microplate reader. The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic curve.

Protein Degradation Assay (DC50 Determination) by Western Blot

Western blotting is a standard technique to quantify the degradation of a target protein.

Western_Blot_Workflow start Start: VCaP cells treated with This compound (dose-response) cell_lysis Cell Lysis & Protein Extraction start->cell_lysis protein_quant Protein Quantification (e.g., BCA Assay) cell_lysis->protein_quant sds_page SDS-PAGE Gel Electrophoresis protein_quant->sds_page transfer Protein Transfer to Membrane (e.g., PVDF) sds_page->transfer blocking Blocking with non-specific protein (e.g., BSA or milk) transfer->blocking primary_ab Incubation with Primary Antibody (anti-AR) blocking->primary_ab secondary_ab Incubation with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Analysis & Densitometry (Quantify AR levels) detection->analysis end End: DC50 Calculation analysis->end

Generalized Workflow for Western Blot Analysis.

General Protocol:

  • Cell Treatment and Lysis: VCaP cells are treated with varying concentrations of this compound for a defined time period. Subsequently, the cells are lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the bicinchoninic acid (BCA) assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the androgen receptor. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then used to bind to the primary antibody.

  • Detection: A chemiluminescent substrate is added, which reacts with the enzyme on the secondary antibody to produce light. This signal is captured on X-ray film or with a digital imager.

  • Data Analysis: The intensity of the bands corresponding to the androgen receptor is quantified using densitometry software. The DC50 value is determined by plotting the percentage of AR degradation against the log concentration of this compound.

Clinical Development

GDC-2992, also known as RO7656594, is currently being evaluated in a Phase I clinical trial (NCT05800665).[4][6] This open-label, multicenter, dose-escalation and expansion study is designed to assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of GDC-2992 in patients with advanced or metastatic prostate cancer who have previously received AR-targeted therapy.[4][6] The results of this trial will be crucial in determining the future clinical development of this promising new agent. As of late 2025, no results from this study have been publicly released.

Conclusion

This compound is a promising new therapeutic agent for the treatment of prostate cancer, particularly in cases of resistance to current standards of care. Its dual mechanism of androgen receptor antagonism and degradation offers a novel and potent approach to inhibiting the AR signaling pathway. The ongoing clinical evaluation of GDC-2992 will provide further insights into its safety and efficacy in patients. The preclinical data to date support its continued development as a potentially significant advancement in the management of advanced prostate cancer.

References

(Rac)-GDC-2992: A Technical Guide on Chemical Properties and Stability for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-GDC-2992 is a potent, orally bioavailable, heterobifunctional molecule engineered as a proteolysis-targeting chimera (PROTAC). It is designed to target the androgen receptor (AR), a key driver in prostate cancer, for degradation. By simultaneously binding to the AR and the E3 ubiquitin ligase cereblon (CRBN), this compound facilitates the ubiquitination and subsequent degradation of the AR by the proteasome.[1] This mechanism of action offers a promising therapeutic strategy for prostate cancer, including forms of the disease that have developed resistance to standard-of-care AR signaling inhibitors. This technical guide provides a comprehensive overview of the known chemical properties and stability of this compound, alongside recommended experimental protocols for its detailed characterization.

Chemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For PROTACs like this compound, their high molecular weight and complex structures present unique challenges in terms of solubility and permeability.[2][3][4] A thorough understanding of these properties is therefore essential for formulation development and predicting in vivo performance.

Table 1: General Chemical Properties of this compound
PropertyValueSource
Chemical Name N-((1r,3r)-3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl)-4-(4-((4-(2-((S)-2,6-dioxopiperidin-3-yl)-1-oxo-1,2-dihydrophthalazin-6-yl)piperazin-1-yl)methyl)piperidin-1-yl)benzamideN/A
Molecular Formula C45H51ClN8O5[5]
Molecular Weight 819.39 g/mol [5][6]
CAS Number 2753650-84-7[5][6]
Appearance White to off-white solid[6]
Table 2: Solubility Profile of this compound
SolventSolubilityConditionsSource
Dimethyl Sulfoxide (DMSO)8.33 mg/mL (10.17 mM)Ultrasonic, warming, and heating to 60°C may be required.[5]
Aqueous Buffer (pH 7.4)Data Not AvailableTo be determined
EthanolData Not AvailableTo be determined
Propylene (B89431) GlycolData Not AvailableTo be determined
Polyethylene Glycol 400Data Not AvailableTo be determined

Note: Values marked with an asterisk are not yet publicly available and represent critical data points to be determined experimentally.

Table 3: Other Physicochemical Parameters of this compound (Predicted/To Be Determined)
PropertyPredicted/Experimental ValueSignificance
Melting Point (°C) Data Not AvailablePurity assessment and solid-state stability.
pKa Data Not AvailableInfluences solubility and absorption at different physiological pH values.
LogP Data Not AvailableIndicator of lipophilicity, affecting permeability and solubility.

Stability

The stability of a pharmaceutical compound is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. Stability studies for this compound should be conducted according to the International Council for Harmonisation (ICH) guidelines to assess its degradation profile under various environmental conditions.

Table 4: Recommended Storage and Stability of this compound
ConditionRecommended StorageDurationSource
Solid Form -20°C, protect from light, stored under nitrogen.Long-term (months to years)[5][6]
In Solvent (e.g., DMSO) -80°CUp to 6 months[6][7]
In Solvent (e.g., DMSO) -20°CUp to 1 month[6][7]

Signaling and Degradation Pathway

This compound functions by hijacking the ubiquitin-proteasome system to induce the degradation of the androgen receptor. The following diagrams illustrate the androgen receptor signaling pathway and the mechanism of action of this compound.

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_HSP_complex AR-HSP Complex Androgen->AR_HSP_complex Binds AR AR AR_dimer AR Dimerization & Translocation AR->AR_dimer HSP HSP AR_HSP_complex->AR HSP Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates

Caption: Simplified Androgen Receptor Signaling Pathway.

GDC2992_Mechanism_of_Action GDC2992 This compound Ternary_Complex Ternary Complex (AR-GDC2992-CRBN) GDC2992->Ternary_Complex Binds to AR & CRBN AR Androgen Receptor (AR) AR->Ternary_Complex CRBN Cereblon (CRBN) E3 Ligase Component CRBN->Ternary_Complex Ubiquitination AR Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targeted by Degradation AR Degradation Proteasome->Degradation Leads to

Caption: Mechanism of Action of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the consistent and reliable characterization of this compound. The following sections outline recommended methodologies for determining key chemical properties and stability.

Solubility Determination

Objective: To determine the thermodynamic solubility of this compound in various pharmaceutically relevant solvents.

Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, propylene glycol) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully collect an aliquot of the supernatant and dilute it with an appropriate solvent.

  • Quantification: Analyze the concentration of this compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Analysis: Calculate the solubility in mg/mL or mM based on the measured concentration and the dilution factor.

Solubility_Workflow A Add excess this compound to solvent B Equilibrate at constant temperature (24-48h) A->B C Centrifuge to separate undissolved solid B->C D Collect and dilute supernatant C->D E Quantify concentration by HPLC-UV D->E F Calculate solubility E->F

Caption: Experimental Workflow for Solubility Determination.

Stability Studies

Objective: To evaluate the stability of this compound under various stress conditions as per ICH guidelines.

Methodology:

  • Forced Degradation Studies:

    • Acid/Base Hydrolysis: Expose this compound solution to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at elevated temperatures (e.g., 60°C).

    • Oxidation: Treat this compound solution with an oxidizing agent (e.g., 3% H2O2) at room temperature.

    • Thermal Stress: Expose solid this compound to dry heat (e.g., 80°C).

    • Photostability: Expose solid and solution samples to light as specified in ICH Q1B guidelines.

  • Sample Analysis: At specified time points, analyze the stressed samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

  • Peak Purity and Mass Balance: Assess the purity of the main peak and calculate the mass balance to account for all degradation products.

Stability_Workflow cluster_stress Forced Degradation Conditions A Acid/Base Hydrolysis E Expose this compound to stress conditions A->E B Oxidation B->E C Thermal Stress C->E D Photostability D->E F Analyze samples at time intervals via HPLC E->F G Identify and quantify degradation products F->G H Determine degradation pathway and kinetics G->H

Caption: Experimental Workflow for Forced Degradation Studies.

Conclusion

This compound is a promising PROTAC degrader of the androgen receptor with the potential to overcome resistance in prostate cancer. While some fundamental chemical properties have been identified, a comprehensive understanding of its physicochemical characteristics and stability profile is essential for its successful development. The experimental protocols outlined in this guide provide a framework for the detailed characterization of this compound, which will be critical for formulation design, ensuring drug product quality, and ultimately, for realizing its therapeutic potential. Further investigation into the solubility, pKa, and degradation pathways of this compound is highly recommended.

References

An In-depth Technical Guide to (Rac)-GDC-2992: A Novel Androgen Receptor PROTAC Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (Rac)-GDC-2992, a Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the Androgen Receptor (AR). As a key driver of prostate cancer, the AR is a critical therapeutic target, and this compound represents a novel approach to inhibit its function.

Core Compound Data

This compound, also known as (Rac)-RO7656594, is a heterobifunctional molecule that acts as a potent and orally bioavailable degrader of the Androgen Receptor.[1][2][3] Its chemical properties are summarized below.

PropertyValue
CAS Number 2753650-84-7[1][4]
Molecular Weight 819.39 g/mol [1][4]
Chemical Formula C₄₅H₅₁ClN₈O₅[4]

A related non-racemic compound, GDC-2992 (RO7656594), is currently under clinical investigation.[5][6][7]

Mechanism of Action: Targeted Protein Degradation

This compound functions as a PROTAC, a molecule designed to hijack the cell's natural protein disposal system. It achieves this by simultaneously binding to the Androgen Receptor and the E3 ubiquitin ligase, Cereblon (CRBN).[2][3][8] This binding event forms a ternary complex, which facilitates the ubiquitination of the AR. The polyubiquitin (B1169507) chain acts as a tag, marking the AR for degradation by the proteasome.[2][3]

In addition to inducing degradation, GDC-2992 also exhibits direct competitive antagonism of the Androgen Receptor.[2] This dual mechanism of action—both degradation and antagonism—ensures a more complete and sustained inhibition of AR signaling.[2][9] This is particularly significant in the context of resistance to standard-of-care AR inhibitors, as GDC-2992 is effective against both wild-type and mutant forms of the AR.[2][5]

GDC2992_Mechanism GDC2992 This compound TernaryComplex Ternary Complex (AR-GDC2992-CRBN) GDC2992->TernaryComplex AR Androgen Receptor (AR) AR->TernaryComplex CRBN Cereblon (CRBN) E3 Ligase CRBN->TernaryComplex Ubiquitination AR Ubiquitination TernaryComplex->Ubiquitination triggers Proteasome Proteasome Ubiquitination->Proteasome targets to Degradation AR Degradation Proteasome->Degradation leads to

Caption: Signaling pathway of this compound mediated AR degradation.

Quantitative In Vitro Activity

This compound has demonstrated potent degradation of the Androgen Receptor and inhibition of cell proliferation in prostate cancer cell lines.

AssayCell LineParameterValue
AR DegradationVCaPDC₅₀10 nM[1]
Cell ProliferationVCaPIC₅₀9.7 nM[5][10]

Experimental Protocols

Detailed experimental protocols for this compound are proprietary. However, the following sections describe standard methodologies for evaluating the activity of AR-targeting PROTACs.

This assay is used to quantify the reduction in AR protein levels following treatment with the PROTAC.

Methodology:

  • Cell Culture: VCaP cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Cells are seeded in 6-well plates and allowed to adhere overnight. The following day, the cells are treated with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) for a specified time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody against the Androgen Receptor (e.g., anti-AR N-20). A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

  • Detection: The membrane is then washed and incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Band intensities are quantified using densitometry software. AR protein levels are normalized to the loading control and expressed as a percentage of the vehicle-treated control. The DC₅₀ value is calculated using non-linear regression analysis.

WesternBlot_Workflow start Start cell_culture Cell Culture (VCaP cells) start->cell_culture treatment Treatment with This compound cell_culture->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (anti-AR) blocking->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis (DC50 calculation) detection->analysis end End analysis->end

References

(Rac)-GDC-2992 and its Interaction with the Androgen Receptor: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-GDC-2992 is a pioneering molecule in the field of targeted protein degradation, specifically designed to target the androgen receptor (AR). It operates as a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This technical guide provides a comprehensive overview of this compound's interaction with the androgen receptor, focusing on its mechanism of action and the experimental protocols used to characterize such interactions. While direct, publicly available quantitative data on the binding affinity (Ki, Kd, or IC50) of the androgen receptor ligand component of this compound is limited, this guide will delve into its degradation-based potency and outline the methodologies to determine its binding characteristics.

Mechanism of Action: A Dual Approach

This compound exhibits a dual mechanism of action against the androgen receptor. Its primary and most potent function is as a PROTAC, inducing the degradation of the AR. Additionally, it functions as a competitive antagonist of the androgen receptor.[1]

The this compound molecule is comprised of three key components:

  • An Androgen Receptor Ligand: This moiety is responsible for binding to the androgen receptor. In the case of GDC-2992, this ligand is identified as HY-130845.[1][2][3]

  • An E3 Ligase Ligand: This part of the molecule binds to an E3 ubiquitin ligase, in this case, Cereblon (CRBN).

  • A Linker: A chemical linker connects the AR ligand and the E3 ligase ligand, bringing the androgen receptor and the E3 ligase into close proximity.

This proximity facilitates the transfer of ubiquitin from the E3 ligase to the androgen receptor, marking it for degradation by the cell's proteasome. This degradation-based approach offers a significant advantage over simple receptor blockade, as it removes the entire receptor protein, potentially overcoming resistance mechanisms associated with receptor overexpression or mutation.

Quantitative Analysis: Degradation Potency

The most prominent quantitative data available for this compound relates to its ability to induce the degradation of the androgen receptor. This is typically measured as the DC50 value, which represents the concentration of the compound required to degrade 50% of the target protein in a given cell line.

CompoundDC50 (VCaP cells)
This compound10 nM[1]
GDC-2992 (active isomer)2.7 nM[2][4]

It is important to note that while DC50 is a measure of the molecule's overall efficacy in inducing degradation, it is not a direct measure of its binding affinity to the androgen receptor. The binding affinity is a distinct parameter that contributes to the overall degradation process.

Experimental Protocols for Determining Androgen Receptor Binding Affinity

To determine the specific binding affinity of the androgen receptor ligand component of this compound, standard biochemical assays can be employed. The following are detailed protocols for two common methods.

Radioligand Competitive Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the androgen receptor.

Materials:

  • Purified androgen receptor protein or cell lysate containing the receptor.

  • Radiolabeled androgen receptor ligand (e.g., [³H]-mibolerone or [³H]-R1881).

  • Test compound (this compound or its AR-binding moiety).

  • Assay buffer (e.g., Tris-HCl buffer with additives like EDTA, DTT, and protease inhibitors).

  • Scintillation vials and scintillation cocktail.

  • Filter apparatus and glass fiber filters.

  • Scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound and a fixed concentration of the radiolabeled ligand in the assay buffer.

  • Incubation: In a multi-well plate, combine the androgen receptor preparation, the radiolabeled ligand, and varying concentrations of the test compound. Include control wells with no test compound (total binding) and wells with a high concentration of a known non-radiolabeled AR ligand to determine non-specific binding.

  • Equilibration: Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter. The receptor-bound radioligand will be retained on the filter, while the unbound ligand will pass through.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Fluorescence Polarization (FP) Competitive Binding Assay

This assay is a homogeneous method that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled AR ligand upon binding to the receptor.

Materials:

  • Purified androgen receptor protein.

  • Fluorescently labeled androgen receptor ligand (e.g., Fluormone™ AL Green).

  • Test compound (this compound or its AR-binding moiety).

  • Assay buffer.

  • Multi-well plates suitable for fluorescence polarization measurements.

  • A plate reader with fluorescence polarization capabilities.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound and a fixed concentration of the fluorescently labeled ligand in the assay buffer.

  • Incubation: In a multi-well plate, combine the androgen receptor protein, the fluorescently labeled ligand, and varying concentrations of the test compound. Include control wells with no test compound (maximum polarization) and wells with only the fluorescent ligand (minimum polarization).

  • Equilibration: Incubate the plate at room temperature for a defined period, protected from light, to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader. The instrument excites the sample with polarized light and measures the emitted light in planes parallel and perpendicular to the excitation plane.

  • Data Analysis: The binding of the fluorescent ligand to the larger receptor protein slows its rotation, resulting in higher fluorescence polarization. A competing test compound will displace the fluorescent ligand, leading to a decrease in polarization. Plot the change in fluorescence polarization against the logarithm of the test compound concentration to determine the IC50 value.

Visualizing Key Processes

To better understand the context of this compound's action, the following diagrams illustrate the androgen receptor signaling pathway and the workflows of the binding assays.

androgen_receptor_signaling cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor Androgen->AR Binds AR_HSP AR-HSP Complex AR->AR_HSP AR_dimer AR Dimer AR->AR_dimer HSP HSP HSP->AR_HSP ARE Androgen Response Element AR_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates

Caption: Simplified Androgen Receptor Signaling Pathway.

binding_assay_workflow cluster_radioligand Radioligand Competitive Binding Assay cluster_fp Fluorescence Polarization Assay R_Start 1. Prepare Reagents (AR, Radioligand, Test Compound) R_Incubate 2. Incubate to Reach Equilibrium R_Start->R_Incubate R_Filter 3. Filter to Separate Bound and Free Ligand R_Incubate->R_Filter R_Wash 4. Wash Filters R_Filter->R_Wash R_Count 5. Scintillation Counting R_Wash->R_Count R_Analyze 6. Analyze Data (IC50/Ki) R_Count->R_Analyze FP_Start 1. Prepare Reagents (AR, Fluorescent Ligand, Test Compound) FP_Incubate 2. Incubate to Reach Equilibrium FP_Start->FP_Incubate FP_Read 3. Read Fluorescence Polarization FP_Incubate->FP_Read FP_Analyze 4. Analyze Data (IC50) FP_Read->FP_Analyze

Caption: Experimental Workflows for Binding Affinity Assays.

Conclusion

References

(Rac)-GDC-2992: A Technical Guide on its Efficacy Against Androgen Receptor Mutations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-GDC-2992 (also known as GDC-2992 and RO7656594) is a potent, orally bioavailable, heterobifunctional molecule designed to overcome resistance to androgen receptor (AR) signaling inhibitors in the treatment of prostate cancer.[1][2][3] It functions as a dual-mechanism agent, acting as both a competitive AR antagonist and a selective degrader of the AR protein.[1][3] This technical guide provides an in-depth overview of the core mechanism of this compound, its effects on wild-type and mutant AR, and detailed experimental protocols relevant to its preclinical evaluation.

Core Mechanism of Action

This compound is a proteolysis-targeting chimera (PROTAC) that leverages the ubiquitin-proteasome system to induce the degradation of the androgen receptor.[1][2][3] Its heterobifunctional structure consists of a ligand that binds to the AR and another ligand that recruits the E3 ubiquitin ligase cereblon (CRBN).[1][2][3] By simultaneously binding to both AR and CRBN, GDC-2992 facilitates the formation of a ternary complex, leading to the ubiquitination of AR and its subsequent degradation by the proteasome.[1][2][3]

This degradation of the AR protein provides a more complete and sustained inhibition of AR signaling compared to traditional antagonists.[1][3] Importantly, GDC-2992 maintains its anti-proliferative potential even when AR degradation is attenuated, indicating that its mechanism also includes competitive AR antagonism.[1][3] Preclinical studies have shown that GDC-2992 is effective against both wild-type AR and various AR mutants associated with resistance to standard-of-care therapies.[1][2][3] Furthermore, unlike some AR signaling inhibitors, GDC-2992 does not exhibit agonistic activity against any of the evaluated AR variants.[1][3]

Signaling Pathway and Mechanism of Action

GDC2992_Mechanism cluster_cell Prostate Cancer Cell GDC2992 This compound Ternary_Complex AR-GDC2992-CRBN Ternary Complex GDC2992->Ternary_Complex Binds to AR AR_Signaling AR Signaling Pathway GDC2992->AR_Signaling Antagonizes AR Androgen Receptor (AR) (Wild-type or Mutant) AR->Ternary_Complex AR->AR_Signaling Drives CRBN Cereblon (CRBN) E3 Ubiquitin Ligase CRBN->Ternary_Complex Binds to GDC-2992 Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR Cell_Proliferation Tumor Growth and Proliferation AR_Ub Ubiquitinated AR Ternary_Complex->AR_Ub Ubiquitination AR_Ub->Proteasome Targeted for Degradation AR_Signaling->Cell_Proliferation

Caption: Mechanism of this compound action in prostate cancer cells.

Quantitative Data

The following table summarizes the available quantitative data for this compound from preclinical studies. While it is reported to be effective against a range of AR mutations that confer resistance to standard-of-care treatments, specific quantitative data for individual mutations are not yet publicly available.

Cell LineAR StatusParameterValueReference
VCaPWild-type, AmplifiedDC₅₀ (AR Degradation)2.7 nM[4]
VCaPWild-type, AmplifiedIC₅₀ (Proliferation)9.7 nM[4]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are provided below. These are representative methodologies based on standard practices for evaluating PROTAC molecules.

Cell Viability Assay

This protocol is for determining the effect of this compound on the viability of prostate cancer cells.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1, or engineered cell lines expressing specific AR mutations)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo® or MTS reagent)

Procedure:

  • Seed prostate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add the prepared drug dilutions. Include a vehicle control (medium with DMSO).

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence or absorbance using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value.

Western Blot for AR Degradation

This protocol is for quantifying the degradation of AR in cancer cell lines treated with this compound.

Materials:

  • Prostate cancer cell lines

  • This compound

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against AR

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of this compound or DMSO for the desired time period (e.g., 4, 8, 16, 24 hours).

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Determine the protein concentration of each lysate using a BCA protein assay.

  • Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-AR antibody and the loading control antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities and normalize the AR signal to the loading control to determine the extent of degradation (DC₅₀).

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is to verify the formation of the AR-(Rac)-GDC-2992-CRBN ternary complex.

Materials:

  • Prostate cancer cell line

  • This compound

  • Proteasome inhibitor (e.g., MG132)

  • Non-denaturing cell lysis buffer

  • Primary antibody for immunoprecipitation (e.g., anti-CRBN or anti-AR)

  • Protein A/G agarose (B213101) or magnetic beads

  • Wash buffer

  • Elution buffer

  • Primary antibodies for Western blot (anti-AR and anti-CRBN)

Procedure:

  • Treat cells with this compound and a proteasome inhibitor (to prevent degradation of the complex) for a specified time.

  • Lyse the cells in a non-denaturing lysis buffer.

  • Pre-clear the cell lysate with Protein A/G beads.

  • Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-CRBN) overnight at 4°C.

  • Add Protein A/G beads to capture the antibody-protein complexes.

  • Wash the beads multiple times with wash buffer to remove non-specific binding.

  • Elute the protein complexes from the beads.

  • Analyze the eluate by Western blot using antibodies against AR and CRBN to detect the co-immunoprecipitated proteins.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Prostate Cancer Cell Lines (WT & Mutant AR) Treatment Treat with this compound (Dose-Response & Time-Course) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTS/CellTiter-Glo) Treatment->Viability_Assay Western_Blot Western Blot Analysis Treatment->Western_Blot CoIP Co-Immunoprecipitation Treatment->CoIP IC50 Determine IC₅₀ Viability_Assay->IC50 DC50 Determine DC₅₀ (AR Degradation) Western_Blot->DC50 Ternary_Complex Confirm Ternary Complex (AR-GDC2992-CRBN) CoIP->Ternary_Complex Xenograft Prostate Cancer Xenograft Models InVivo_Treatment In Vivo Dosing (Dose-Response) Xenograft->InVivo_Treatment Tumor_Growth Monitor Tumor Growth InVivo_Treatment->Tumor_Growth PSA_Measurement Measure Circulating PSA InVivo_Treatment->PSA_Measurement Efficacy Assess Anti-Tumor Efficacy Tumor_Growth->Efficacy PSA_Measurement->Efficacy

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound represents a promising therapeutic agent for prostate cancer, particularly in the context of resistance to current AR-targeted therapies. Its dual mechanism of AR antagonism and degradation offers a robust approach to inhibiting AR signaling. The preclinical data, although limited in the public domain regarding specific mutations, strongly support its efficacy against both wild-type and mutant forms of the androgen receptor. Further clinical investigation is underway to fully elucidate its therapeutic potential.

References

Preclinical Profile of (Rac)-GDC-2992: A Dual-Action Androgen Receptor Degrader and Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research findings for (Rac)-GDC-2992, a novel heterobifunctional molecule designed for the treatment of prostate cancer. This compound, the racemic mixture of GDC-2992 (also known as RO7656594), functions as a Proteolysis Targeting Chimera (PROTAC) that potently and selectively degrades the Androgen Receptor (AR), a key driver of prostate cancer cell proliferation.[1][2][3] This document summarizes the available quantitative data, outlines likely experimental methodologies, and visualizes the compound's mechanism of action and associated research workflows.

Core Mechanism of Action

This compound is an orally bioavailable molecule that exhibits a dual mechanism of action against the Androgen Receptor.[1][2] It functions as both a direct competitive antagonist and a catalyst for AR protein degradation.[2][4] The molecule is composed of a ligand that binds to the Androgen Receptor, a linker, and a ligand that recruits an E3 ubiquitin ligase.[5] Specifically, GDC-2992 brings the AR protein into proximity with the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of AR by the proteasome.[1][2][4] This degradation effectively removes the AR protein from the cancer cell, providing a more complete and sustained inhibition of AR signaling compared to traditional AR signaling inhibitors (ARSIs).[1][2]

An important feature of GDC-2992 is its ability to maintain anti-proliferative activity even when the degradation process is attenuated, highlighting the contribution of its competitive antagonist function.[2] Furthermore, preclinical studies have shown that GDC-2992 is effective against both wild-type AR and various AR mutants associated with resistance to standard-of-care therapies, and it does not exhibit the partial agonism that is sometimes observed with other ARSIs.[1][2][4]

Signaling Pathway

GDC2992_Mechanism cluster_cell Cancer Cell cluster_ternary Ternary Complex Formation GDC2992 GDC-2992 AR Androgen Receptor (AR) GDC2992->AR Antagonism GDC2992_bound GDC-2992 AR_bound AR AR_signaling AR Signaling & Gene Transcription AR->AR_signaling CRBN Cereblon (CRBN) E3 Ligase Complex CRBN_bound CRBN GDC2992_bound->AR_bound Binds GDC2992_bound->CRBN_bound Recruits Ub Ubiquitin (Ub) GDC2992_bound->Ub Ubiquitination AR_bound->Ub Ubiquitination CRBN_bound->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Targeting Degraded_AR Degraded AR (Fragments) Proteasome->Degraded_AR Degradation Degraded_AR->AR_signaling Inhibition Proliferation Tumor Cell Proliferation & Survival AR_signaling->Proliferation

Caption: Mechanism of Action of GDC-2992 as an AR PROTAC degrader.

Quantitative Data Summary

The publicly available preclinical data for this compound is primarily focused on its in vitro activity in specific prostate cancer cell lines. Detailed quantitative in vivo efficacy and pharmacokinetic data from preclinical models have not been fully disclosed in the reviewed sources.

In Vitro Activity
CompoundCell LineParameterValue (nM)Reference
This compoundVCaPDC₅₀10[5]
GDC-2992VCaPDC₅₀2.7
GDC-2992VCaPIC₅₀9.7
  • DC₅₀ (Degradation Concentration 50): The concentration of the compound required to degrade 50% of the target protein.

  • IC₅₀ (Inhibitory Concentration 50): The concentration of the compound required to inhibit a biological process (e.g., cell proliferation) by 50%.

In Vivo Efficacy

While specific quantitative data such as tumor growth inhibition (TGI) percentages are not publicly available, preclinical studies in animal models of prostate cancer have demonstrated that GDC-2992 leads to a dose-responsive inhibition of tumor growth and a decrease in circulating Prostate-Specific Antigen (PSA), a key biomarker for the disease.[1][2][6]

Pharmacokinetics

GDC-2992 is described as an orally bioavailable compound.[1][2] However, detailed preclinical pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) in relevant animal models have not been reported in the available literature.

Experimental Protocols

Detailed, step-by-step protocols for the specific preclinical studies of this compound are not publicly available. The following are generalized methodologies that are standard in the field for evaluating a PROTAC molecule with this mechanism of action.

Cell Proliferation Assay (IC₅₀ Determination)
  • Cell Culture: VCaP prostate cancer cells are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of this compound is prepared and added to the wells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a period of 3 to 5 days to allow for cell proliferation.

  • Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo® (Promega) or resazurin, which quantifies ATP levels or metabolic activity, respectively.

  • Data Analysis: Luminescence or fluorescence is read using a plate reader. The data is normalized to the vehicle control, and the IC₅₀ value is calculated using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Protein Degradation Assay (DC₅₀ Determination)
  • Cell Treatment: VCaP cells are seeded in 6-well plates and treated with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Cell Lysis: Cells are washed with PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford assay.

  • Western Blot: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the Androgen Receptor. A loading control antibody (e.g., GAPDH or β-actin) is also used to ensure equal protein loading.

  • Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.

  • Densitometry Analysis: The intensity of the AR bands is quantified using imaging software and normalized to the loading control. The DC₅₀ value is calculated by plotting the percentage of remaining AR protein against the compound concentration.

In Vivo Tumor Xenograft Model
  • Cell Implantation: Immunocompromised mice (e.g., male SCID or nude mice) are subcutaneously inoculated with VCaP cells mixed with Matrigel.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Dosing: Mice are randomized into vehicle and treatment groups. GDC-2992 is administered, likely orally (p.o.), at various dose levels on a defined schedule (e.g., once daily).

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Biomarker Analysis: Blood samples may be collected to measure PSA levels via ELISA.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and may be used for further analysis (e.g., Western blot to confirm AR degradation).

Visualizations

General Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation a Target Binding Assay b Protein Degradation Assay (Western Blot / In-Cell Western) a->b Confirm Degradation d Ternary Complex Formation Assay a->d Confirm MOA c Cell Proliferation Assay b->c Assess Functional Effect e Pharmacokinetics (PK) (Oral Bioavailability) c->e Advance to In Vivo g Efficacy Studies (Tumor Xenograft Models) e->g Inform Dosing f Pharmacodynamics (PD) (AR Degradation in Tumor) f->g Link Exposure to Effect h Safety / Tolerability g->h Assess Therapeutic Window

Caption: A generalized workflow for the preclinical evaluation of a PROTAC.

Conclusion

This compound is a promising preclinical candidate for the treatment of prostate cancer, including forms of the disease that are resistant to current therapies. Its dual mechanism of action—combining direct AR antagonism with targeted protein degradation—offers the potential for a more profound and durable response. While the publicly available data provides a strong rationale for its clinical development, a more detailed disclosure of in vivo efficacy and pharmacokinetic data would allow for a more complete assessment of its preclinical profile. The ongoing Phase I clinical trial (NCT05800665) will be critical in determining the safety, tolerability, and preliminary activity of this compound in patients with advanced or metastatic prostate cancer.[1][2]

References

(Rac)-GDC-2992: A Technical Guide to a Novel Androgen Receptor Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-GDC-2992 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR), a key driver in the progression of prostate cancer. This technical guide provides a comprehensive overview of this compound and its active enantiomer, GDC-2992, including their synonyms, alternative names, and detailed physicochemical and biological properties. The document outlines the dual mechanism of action, involving both AR antagonism and degradation via the ubiquitin-proteasome system, and presents key quantitative data on its efficacy. Furthermore, this guide provides detailed experimental protocols for assessing the activity of these compounds and visualizes the underlying signaling pathway and experimental workflows using Graphviz diagrams.

Nomenclature and Chemical Properties

This compound is a racemic mixture. The biologically active component is the single enantiomer, GDC-2992. Understanding the various identifiers for these compounds is crucial for comprehensive literature review and research.

Table 1: Synonyms and Alternative Names

Compound Synonyms and Alternative Names
This compound (Rac)-RO7656594, PROTAC AR Degrader-6, Compound 1[1]
GDC-2992 RO7656594, GDC2992, RG6537, RG-6537, Compound 28A[2][3][4]

Table 2: Physicochemical Properties

Property This compound GDC-2992
IUPAC Name N/A (Racemic Mixture)N-((1r,3r)-3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl)-4-(4-((4-(2-((S)-2,6-dioxopiperidin-3-yl)-1-oxo-1,2-dihydrophthalazin-6-yl)piperazin-1-yl)methyl)piperidin-1-yl)benzamide[2]
CAS Number 2753650-84-7[1]2753651-10-2[2]
Molecular Formula C45H51ClN8O5[1]C45H51ClN8O5[2]
Molecular Weight 819.39 g/mol [1]819.40 g/mol [2]

Mechanism of Action

This compound functions as a heterobifunctional PROTAC. It is composed of three key moieties: an Androgen Receptor (AR) ligand, a linker, and an E3 ubiquitin ligase-recruiting element. Specifically, the E3 ligase recruited by GDC-2992 is cereblon (CRBN).

The primary mechanism involves the formation of a ternary complex between the AR, GDC-2992, and the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the AR. The resulting polyubiquitinated AR is then recognized and targeted for degradation by the 26S proteasome. This degradation of the AR protein effectively blocks downstream androgen signaling pathways, which are critical for the growth and survival of prostate cancer cells.

In addition to inducing AR degradation, GDC-2992 also exhibits direct antagonistic activity at the androgen receptor, providing a dual mechanism to inhibit AR signaling. This dual action is particularly advantageous in overcoming resistance mechanisms that can arise with traditional AR antagonists.

GDC_2992_Mechanism_of_Action cluster_0 Cellular Environment GDC2992 This compound Ternary_Complex Ternary Complex (AR-GDC2992-CRBN) GDC2992->Ternary_Complex Binds to AR Androgen Receptor (AR) AR->Ternary_Complex Binds to CRBN Cereblon (CRBN) E3 Ligase CRBN->Ternary_Complex Recruited to PolyUb_AR Polyubiquitinated AR Ternary_Complex->PolyUb_AR Facilitates Ubiquitination Ub Ubiquitin Ub->PolyUb_AR Proteasome 26S Proteasome PolyUb_AR->Proteasome Targeted for Degradation Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR Degrades Signaling_Blocked AR Signaling Blocked Degraded_AR->Signaling_Blocked

Caption: Mechanism of action of this compound as a PROTAC AR degrader.

Biological Activity and Quantitative Data

The efficacy of this compound and its enantiomer GDC-2992 has been demonstrated in various preclinical models. The following tables summarize the key quantitative data.

Table 3: In Vitro Efficacy in VCaP Prostate Cancer Cells

Compound Parameter Value Cell Line
This compound DC50 (Degradation)10 nM[1]VCaP
GDC-2992 DC50 (Degradation)2.7 nMVCaP
GDC-2992 IC50 (Proliferation)9.7 nMVCaP

DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the biological activity of this compound.

Androgen Receptor Degradation Assay (Western Blot)

This protocol describes the detection and quantification of AR protein levels in prostate cancer cells following treatment with this compound.

Materials:

  • Prostate cancer cell line (e.g., VCaP)

  • Cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody: anti-Androgen Receptor

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed VCaP cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Normalize protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-AR antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Loading Control: Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

  • Quantification: Densitometry analysis can be performed to quantify the AR protein levels relative to the loading control.

Cell Viability Assay (MTT Assay)

This protocol measures the effect of this compound on the proliferation of prostate cancer cells.

Materials:

  • Prostate cancer cell line (e.g., VCaP)

  • 96-well cell culture plates

  • Cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed VCaP cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Experimental_Workflow cluster_western AR Degradation Assay (Western Blot) cluster_mtt Cell Viability Assay (MTT) A1 Cell Culture & Treatment A2 Cell Lysis A1->A2 A3 Protein Quantification A2->A3 A4 SDS-PAGE & Transfer A3->A4 A5 Immunoblotting A4->A5 A6 Detection & Analysis A5->A6 B1 Cell Seeding B2 Compound Treatment B1->B2 B3 MTT Addition B2->B3 B4 Solubilization B3->B4 B5 Absorbance Reading B4->B5

Caption: Key experimental workflows for evaluating this compound.

Conclusion

This compound and its active enantiomer GDC-2992 represent a promising new class of therapeutic agents for the treatment of prostate cancer. Their dual mechanism of action, combining AR antagonism with targeted protein degradation, offers the potential to overcome resistance to current therapies. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and characterize these novel compounds.

References

Methodological & Application

Application Notes and Protocols for (Rac)-GDC-2992

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-GDC-2992 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR).[1] As a heterobifunctional molecule, it functions by simultaneously binding to the AR and an E3 ubiquitin ligase, thereby facilitating the ubiquitination and subsequent proteasomal degradation of the AR. This mechanism of action makes this compound a promising therapeutic candidate for prostate cancer, where AR signaling is a key driver of disease progression. These application notes provide detailed protocols for the in vitro characterization of this compound.

Mechanism of Action

This compound is a PROTAC androgen receptor degrader.[1] It operates by forming a ternary complex between the androgen receptor and the E3 ubiquitin ligase cereblon (CRBN), leading to the ubiquitination and subsequent degradation of the AR by the proteasome. This dual functionality as both a degrader and antagonist of the AR is designed to overcome resistance mechanisms associated with traditional AR inhibitors.[2]

GDC_2992_Mechanism_of_Action cluster_cell Cell GDC2992 This compound Ternary_Complex Ternary Complex (AR-GDC2992-CRBN) GDC2992->Ternary_Complex AR Androgen Receptor (AR) AR->Ternary_Complex CRBN E3 Ligase (CRBN) CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recruits Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation AR Degradation Proteasome->Degradation Ub Ubiquitin Ub->Ubiquitination Western_Blot_Workflow cluster_workflow Western Blot Workflow A 1. Cell Treatment (VCaP cells + GDC-2992) B 2. Cell Lysis (RIPA buffer) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (PVDF membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Detection (ECL) F->G H 8. Data Analysis G->H Cell_Viability_Workflow cluster_workflow CellTiter-Glo Workflow A 1. Seed Cells (96-well plate) B 2. Compound Treatment (Serial dilutions of GDC-2992) A->B C 3. Incubation (e.g., 72 hours) B->C D 4. Add CellTiter-Glo® Reagent C->D E 5. Lysis & Signal Stabilization D->E F 6. Measure Luminescence E->F G 7. Data Analysis (IC50 calculation) F->G

References

(Rac)-GDC-2992: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

(Rac)-GDC-2992, also known as (Rac)-RO7656594, is a potent and orally bioavailable heterobifunctional molecule designed for the targeted degradation of the Androgen Receptor (AR). As a Proteolysis Targeting Chimera (PROTAC), this compound concurrently binds to the Androgen Receptor and the E3 ubiquitin ligase cereblon (CRBN). This induced proximity facilitates the ubiquitination of the AR, marking it for subsequent degradation by the proteasome. This dual-action mechanism, combining AR antagonism with targeted degradation, makes this compound a valuable tool for investigating AR signaling pathways and a promising therapeutic candidate for prostate cancer, particularly in contexts of resistance to standard AR signaling inhibitors.[1][2][3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in various cell-based assays to characterize its activity and mechanism of action.

Data Presentation

The following tables summarize the in vitro activity of this compound and its non-racemic counterpart, GDC-2992, in the VCaP prostate cancer cell line, which is known for wild-type AR amplification.[5]

Table 1: In Vitro Degradation Activity

CompoundCell LineTargetDC₅₀ (nM)Dₘₐₓ (%)Reference(s)
This compoundVCaPAndrogen Receptor10>95[5]
GDC-2992VCaPAndrogen Receptor2.7Not Reported[6]

DC₅₀ (Degradation Concentration 50): The concentration of the compound that induces 50% degradation of the target protein. Dₘₐₓ (Maximum Degradation): The maximum percentage of target protein degradation achieved.

Table 2: In Vitro Anti-proliferative Activity

CompoundCell LineAssayIC₅₀ (nM)Reference(s)
GDC-2992VCaPCell Proliferation9.7[6]

IC₅₀ (Inhibitory Concentration 50): The concentration of the compound that inhibits 50% of cell proliferation.

Signaling Pathway and Mechanism of Action

This compound operates by hijacking the ubiquitin-proteasome system to induce the degradation of the Androgen Receptor. The molecule consists of three key components: a ligand that binds to the AR, a ligand that recruits the E3 ubiquitin ligase cereblon (CRBN), and a linker connecting the two.[1][5] This ternary complex formation between AR, this compound, and CRBN brings the E3 ligase in close proximity to the AR, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[1] This degradation effectively shuts down AR-mediated signaling pathways that drive prostate cancer cell proliferation and survival.[1][2]

GDC_2992_Mechanism cluster_cytoplasm Cytoplasm cluster_ternary Ternary Complex Formation cluster_proteasome Proteasome GDC2992 This compound AR Androgen Receptor (AR) GDC2992->AR Binds to AR CRBN Cereblon (CRBN) E3 Ligase Complex GDC2992->CRBN Recruits CRBN Ternary AR - GDC-2992 - CRBN GDC2992->Ternary AR->Ternary Signaling AR Signaling (Gene Transcription, Cell Proliferation) AR->Signaling CRBN->Ternary AR_Ub Polyubiquitinated AR Ternary->AR_Ub Polyubiquitination Ub Ubiquitin (Ub) Ub->Ternary Transfer Proteasome 26S Proteasome AR_Ub->Proteasome Recognition Degradation Degraded AR (Amino Acids) Proteasome->Degradation Degradation Degradation->Signaling Inhibition

Caption: Mechanism of action of this compound.

Experimental Protocols

Detailed methodologies for key cell-based assays are provided below. It is recommended to optimize these protocols for specific experimental conditions and cell lines.

Western Blot for Androgen Receptor Degradation

This protocol is designed to detect and quantify AR protein levels in prostate cancer cell lines following treatment with this compound.

Materials:

  • Prostate cancer cell lines (e.g., VCaP, LNCaP)

  • Cell culture medium (e.g., DMEM for VCaP, RPMI-1640 for LNCaP) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against AR

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Seeding: Seed VCaP or LNCaP cells in 6-well plates at a density of 0.5-1 x 10⁶ cells per well and allow them to adhere overnight.[1]

  • Treatment: Prepare serial dilutions of this compound in culture medium. Treat the cells with increasing concentrations (e.g., 0.1 nM to 1000 nM) or DMSO as a vehicle control. Incubate for a desired time period (e.g., 4, 8, 16, 24 hours).[1]

  • Cell Lysis: Wash the cells twice with ice-cold PBS and lyse them in 100-200 µL of RIPA buffer.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[1]

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes at 95°C.[1]

  • SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.[1]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[1]

  • Antibody Incubation: Incubate the membrane with primary antibodies against AR and a loading control overnight at 4°C. Wash the membrane with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1]

  • Detection and Analysis: Wash the membrane with TBST and add ECL substrate. Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the AR signal to the loading control to determine the percentage of AR degradation.[1]

Western_Blot_Workflow cluster_prep Cell Preparation & Treatment cluster_protein Protein Extraction & Quantification cluster_analysis Analysis A Seed Cells (e.g., VCaP in 6-well plates) B Treat with this compound (Dose- and time-course) A->B C Lyse Cells (RIPA Buffer) B->C D Quantify Protein (BCA Assay) C->D E SDS-PAGE D->E F Western Transfer (PVDF Membrane) E->F G Immunoblotting (Anti-AR & Loading Control Abs) F->G H Detection (ECL) G->H I Quantify Bands & Normalize H->I Result Determine AR Degradation (DC₅₀, Dₘₐₓ) I->Result

Caption: Western blot workflow for assessing AR degradation.

Cell Proliferation Assay

This protocol measures the effect of this compound on the proliferation of prostate cancer cells.

Materials:

  • Prostate cancer cell lines (e.g., VCaP)

  • Phenol red-free culture medium with 10% charcoal-stripped FBS

  • This compound

  • DMSO (vehicle control)

  • 96-well plates (white, clear-bottom for CellTiter-Glo)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

Protocol:

  • Cell Seeding: Seed VCaP cells in a 96-well plate at a density of 5,000 cells per well in 150 µL of medium. Incubate at 37°C for 3 days to allow for cell attachment and growth.[5]

  • Treatment: Add 50 µL of 4x concentrated this compound or DMSO to the wells to achieve the desired final concentrations.[5]

  • Incubation: Incubate the treated cells at 37°C for 6 days.[5]

  • Luminescence Measurement: After the incubation period, equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescent signal using a plate reader. The signal is proportional to the number of viable cells. Calculate the IC₅₀ value by plotting the percentage of cell viability against the log concentration of this compound.

Prostate-Specific Antigen (PSA) Secretion Assay

This protocol measures the level of secreted PSA, a downstream biomarker of AR signaling, in the cell culture supernatant.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, VCaP)

  • Culture medium with charcoal-stripped FBS

  • This compound

  • DMSO (vehicle control)

  • 96-well plates

  • Human PSA ELISA Kit

Protocol:

  • Cell Seeding: Seed LNCaP or VCaP cells in a 96-well plate at a density of 1-2 x 10⁴ cells per well.[1]

  • Treatment: After 24 hours, treat the cells with increasing concentrations of this compound or DMSO.[1]

  • Supernatant Collection: After 48-72 hours of treatment, carefully collect the cell culture supernatant.[1]

  • ELISA: Perform the PSA ELISA on the collected supernatants according to the manufacturer's instructions.[1]

  • Data Analysis: Measure the absorbance and calculate the concentration of PSA in each sample based on the standard curve. This will demonstrate the extent to which this compound inhibits AR signaling.

Troubleshooting

  • "Hook Effect" in Degradation Assays: At very high concentrations, PROTACs can exhibit a "hook effect," where the degradation efficiency decreases. This is due to the formation of binary complexes (PROTAC-AR and PROTAC-CRBN) instead of the productive ternary complex. If this is observed, extend the lower range of the dose-response curve.[5]

  • Cell Line Viability: Ensure optimal cell culture conditions, as the health of the cells is critical for reproducible results. VCaP cells, in particular, can be challenging to culture and may require matrigel-coated flasks.

  • Antibody Specificity: Validate the specificity of the primary antibodies used in Western blotting to ensure accurate detection of the target protein.

By following these protocols and considering the provided data, researchers can effectively utilize this compound as a tool to investigate the role of Androgen Receptor signaling and degradation in prostate cancer models.

References

Application Notes and Protocols: (Rac)-GDC-2992 Treatment of VCaP Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-GDC-2992 is a potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to target the Androgen Receptor (AR) for degradation.[1][2][3][4] In the context of prostate cancer, where AR signaling is a key driver of tumor growth and survival, this compound offers a promising therapeutic strategy.[5][6][7] This molecule is a heterobifunctional compound that simultaneously binds to the Androgen Receptor and the E3 ubiquitin ligase cereblon (CRBN).[5][6] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the AR protein, thereby inhibiting AR signaling.[5][6]

The VCaP (Vertebral-Cancer of the Prostate) cell line is a valuable in vitro model for studying androgen-responsive prostate cancer. These cells express wild-type AR and are sensitive to androgens, making them an ideal system for evaluating the efficacy of AR-targeting therapeutics like this compound.[8][9]

These application notes provide detailed protocols for treating the VCaP cell line with this compound and assessing its biological effects. The included methodologies cover cell culture, viability assays, and molecular biology techniques to monitor AR degradation and downstream signaling.

Data Presentation

The following table summarizes the reported in vitro efficacy of GDC-2992 and its racemic form, this compound, in the VCaP cell line.

CompoundParameterValue (VCaP Cells)Reference
GDC-2992DC₅₀ (AR Degradation)2.7 nM[3][10]
GDC-2992IC₅₀ (Proliferation Inhibition)9.7 nM[3][10]
This compoundDC₅₀ (AR Degradation)10 nM[1][2][4]

Signaling Pathway and Mechanism of Action

This compound functions as a PROTAC, inducing the degradation of the Androgen Receptor. The diagram below illustrates its mechanism of action.

GDC2992_Mechanism cluster_cell VCaP Cell cluster_ternary Ternary Complex Formation cluster_downstream Downstream Effects GDC2992 This compound AR Androgen Receptor (AR) GDC2992->AR Binds CRBN Cereblon (CRBN) E3 Ligase Component GDC2992->CRBN Recruits Proteasome Proteasome AR->Proteasome Degradation Ub Ubiquitin Ub->AR Tags AR for Degradation Amino Acids Amino Acids Proteasome->Amino Acids AR_signaling AR Signaling Pathway Proteasome->AR_signaling Inhibition AR_complex AR GDC2992_complex This compound AR_complex->GDC2992_complex CRBN_complex CRBN GDC2992_complex->CRBN_complex cluster_ternary cluster_ternary cluster_ternary->Ub Ubiquitination Proliferation Cell Proliferation & Survival AR_signaling->Proliferation Promotes

Caption: Mechanism of action of this compound in VCaP cells.

Experimental Protocols

The following protocols provide a framework for studying the effects of this compound on the VCaP cell line.

VCaP Cell Culture

This protocol describes the routine maintenance of the VCaP cell line.

Materials:

  • VCaP cell line (e.g., ATCC® CRL-2876™)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-75)

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw a cryopreserved vial of VCaP cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 280 x g for 10 minutes.

  • Cell Seeding: Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.

  • Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂. Change the medium every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cells once with PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 5-10 minutes, or until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh medium and split the cells at a 1:3 to 1:6 ratio into new flasks.

Cell Viability Assay (MTS/MTT)

This protocol is for determining the effect of this compound on VCaP cell proliferation.

Materials:

  • VCaP cells

  • 96-well cell culture plates

  • This compound

  • DMSO (vehicle control)

  • MTS or MTT reagent

  • Solubilization solution (for MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed VCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[11] Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator.

  • MTS/MTT Addition:

    • For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[12][13]

    • For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution and incubate overnight at 37°C.[12][13]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (490 nm for MTS, 570 nm for MTT) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value using appropriate software.

Western Blot for Androgen Receptor Degradation

This protocol details the detection of AR protein levels following treatment with this compound.

Materials:

  • VCaP cells

  • 6-well cell culture plates

  • This compound

  • DMSO

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody (anti-AR)

  • Secondary antibody (HRP-conjugated)

  • ECL substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed VCaP cells in 6-well plates and treat with various concentrations of this compound or DMSO for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.[14][15]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[14][15]

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[14][15][16]

  • Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-AR antibody overnight at 4°C.[14][16] Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of AR degradation.

Quantitative PCR (qPCR) for AR Target Gene Expression

This protocol is for measuring the mRNA levels of AR-regulated genes.

Materials:

  • VCaP cells

  • 6-well cell culture plates

  • This compound

  • DMSO

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., PSA/KLK3, TMPRSS2, FKBP5) and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • Cell Treatment and RNA Extraction: Treat VCaP cells as described for the Western blot. Extract total RNA from the cells using a suitable kit.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Set up the qPCR reaction with the cDNA, primers, and qPCR master mix.[17]

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression of the target genes, normalized to the housekeeping gene.[17]

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating this compound in VCaP cells.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Biological Assays cluster_analysis Data Analysis VCaP_Culture VCaP Cell Culture Treatment Treatment with This compound VCaP_Culture->Treatment Viability_Assay Cell Viability Assay (MTS/MTT) Treatment->Viability_Assay Western_Blot Western Blot (AR Degradation) Treatment->Western_Blot qPCR qPCR (AR Target Genes) Treatment->qPCR IC50 IC₅₀ Determination Viability_Assay->IC50 DC50 DC₅₀ Determination Western_Blot->DC50 Gene_Expression Gene Expression Analysis qPCR->Gene_Expression

Caption: General workflow for studying this compound in VCaP cells.

References

Application Notes and Protocols: (Rac)-GDC-2992 LNCaP Cell Line Proliferation Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-GDC-2992 is a Proteolysis Targeting Chimera (PROTAC) designed to target the Androgen Receptor (AR) for degradation. As a heterobifunctional molecule, it binds to both the AR and the E3 ubiquitin ligase cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of the AR.[1][2] This dual-action mechanism, which also includes competitive AR antagonism, makes it a promising therapeutic agent for prostate cancer, a disease often driven by AR signaling.[1][3] The LNCaP (Lymph Node Carcinoma of the Prostate) cell line, derived from a human metastatic prostate adenocarcinoma, is an androgen-sensitive cell line that expresses a functional AR, making it an ideal model for studying the efficacy of AR-targeting compounds like this compound.[4][5][6] These application notes provide a detailed protocol for assessing the anti-proliferative effects of this compound on LNCaP cells.

Data Presentation

CompoundCell LineAssayEndpointValue
GDC-2992VCaPProliferationIC509.7 nM
GDC-2992VCaPAR DegradationDC502.7 nM
This compoundVCaPAR DegradationDC5010 nM[7]

Note: The data presented for GDC-2992 in VCaP cells suggests potent anti-proliferative and AR degradation activity.[8] Similar experiments are required to determine the specific IC50 and DC50 values in the LNCaP cell line.

Signaling Pathway

This compound functions as a PROTAC, inducing the degradation of the Androgen Receptor. One part of the molecule binds to the AR, while the other end recruits the E3 ubiquitin ligase, cereblon (CRBN).[1][2] This proximity leads to the ubiquitination of the AR, marking it for degradation by the proteasome. By eliminating the AR protein, this compound effectively shuts down androgen-dependent signaling pathways that drive the proliferation of prostate cancer cells like LNCaP.

GDC2992_Mechanism cluster_cell Prostate Cancer Cell AR Androgen Receptor (AR) Proteasome Proteasome AR->Proteasome Targeted for Degradation Proliferation Cell Proliferation & Survival AR->Proliferation Promotes GDC2992 This compound GDC2992->AR Binds CRBN Cereblon (CRBN) E3 Ligase Complex GDC2992->CRBN Recruits CRBN->AR Ubiquitination Ub Ubiquitin Ub->AR Degradation AR Degradation Proteasome->Degradation Degradation->Proliferation Inhibits Inhibition Inhibition

Caption: Mechanism of action of this compound in prostate cancer cells.

Experimental Protocols

This section outlines the necessary protocols for culturing LNCaP cells and performing a proliferation assay to evaluate the effects of this compound.

LNCaP Cell Culture Protocol

LNCaP cells are adherent epithelial cells that grow in aggregates and require specific conditions for optimal growth.

Materials:

  • LNCaP cells (ATCC® CRL-1740™)

  • RPMI-1640 Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-75)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw a cryopreserved vial of LNCaP cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 150 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium in a T-75 flask.

  • Cell Maintenance: Culture the cells in a humidified incubator at 37°C with 5% CO2. Change the medium every 2-3 days.

  • Subculturing:

    • When cells reach approximately 80% confluency, aspirate the medium and rinse the cell monolayer with sterile PBS.

    • Add 1-2 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

    • Neutralize the trypsin by adding 4-5 mL of complete growth medium.

    • Gently pipette the cell suspension up and down to create a single-cell suspension.

    • Transfer the desired volume of the cell suspension to a new flask containing pre-warmed complete growth medium. A split ratio of 1:2 to 1:6 is recommended.

This compound LNCaP Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Materials:

  • LNCaP cells in culture

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Complete growth medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest LNCaP cells and perform a cell count to determine cell viability and concentration.

    • Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.1% to avoid solvent toxicity.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).

    • After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C and 5% CO2, allowing the MTT to be metabolized into formazan (B1609692) crystals.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 540-570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the no-cell control from all other absorbance values.

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow

The following diagram illustrates the workflow for the LNCaP cell proliferation assay with this compound.

Proliferation_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Culture Culture LNCaP Cells Harvest Harvest & Count Cells Culture->Harvest Seed Seed Cells in 96-well Plate Harvest->Seed Prepare_Drug Prepare this compound Dilutions Treat Treat Cells with Compound Seed->Treat Prepare_Drug->Treat Incubate Incubate for 72 hours Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 3-4 hours Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Read_Plate Read Absorbance Solubilize->Read_Plate Analyze Calculate % Viability Read_Plate->Analyze Plot Plot Dose-Response Curve Analyze->Plot IC50 Determine IC50 Plot->IC50

References

Application Notes: Monitoring (Rac)-GDC-2992-Mediated Androgen Receptor Degradation via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Rac)-GDC-2992 is a potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR). As a heterobifunctional molecule, it simultaneously binds to AR and the E3 ubiquitin ligase cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of the AR protein.[1][2] This mechanism of action makes this compound a promising therapeutic agent for prostate cancer, including forms resistant to standard anti-androgen therapies.[2] These application notes provide a detailed protocol for assessing the efficacy of this compound in degrading AR in a cellular context using Western blotting.

The androgen receptor is a key driver of prostate cancer progression.[2][3] this compound offers a novel therapeutic strategy by eliminating the AR protein rather than merely inhibiting its function. The protocol described herein is optimized for the VCaP prostate cancer cell line, which expresses wild-type AR and is a relevant model for studying AR-targeted therapies.[4][5]

Signaling Pathway of this compound

The mechanism of action of this compound involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.[3] The PROTAC facilitates the formation of a ternary complex between the Androgen Receptor and the E3 ubiquitin ligase, leading to the polyubiquitination of AR and its subsequent degradation by the 26S proteasome.

GDC2992_pathway cluster_cell Cellular Environment GDC2992 This compound Ternary_Complex Ternary Complex (AR-GDC2992-CRBN) GDC2992->Ternary_Complex AR Androgen Receptor (AR) AR->Ternary_Complex CRBN Cereblon (E3 Ligase) CRBN->Ternary_Complex Ub_AR Polyubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Proteasome 26S Proteasome Ub_AR->Proteasome Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR Degradation

Caption: Mechanism of this compound-mediated AR degradation.

Experimental Protocol

This protocol outlines the steps for treating VCaP cells with this compound and subsequently analyzing AR protein levels by Western blot.

Materials and Reagents
  • Cell Line: VCaP (human prostate cancer cell line)

  • This compound: Stock solution in DMSO

  • Control Compounds: DMSO (vehicle control)

  • Cell Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors

  • Primary Antibodies:

    • Anti-Androgen Receptor antibody (e.g., rabbit monoclonal, 1:1000 dilution)

    • Anti-GAPDH or β-actin antibody (loading control, e.g., mouse monoclonal, 1:5000 dilution)

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG (1:2000 - 1:5000 dilution)

    • HRP-conjugated anti-mouse IgG (1:2000 - 1:5000 dilution)

  • Reagents for SDS-PAGE and Western Blotting:

    • BCA Protein Assay Kit

    • Laemmli sample buffer

    • Polyacrylamide gels

    • PVDF or nitrocellulose membranes

    • Tris-buffered saline with Tween 20 (TBST)

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

    • Enhanced chemiluminescence (ECL) substrate

Experimental Workflow

WB_Workflow A 1. Cell Culture & Treatment (VCaP cells + this compound) B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Immunoblotting (Antibody Incubation) E->F G 7. Detection (ECL Substrate) F->G H 8. Data Analysis (Densitometry) G->H

Caption: Western blot workflow for AR degradation analysis.

Step-by-Step Procedure
  • Cell Culture and Treatment:

    • Culture VCaP cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. Note that VCaP cells can be slow-growing.[6][7]

    • Seed VCaP cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 24 hours). Include a vehicle-only (DMSO) control.

  • Cell Lysis and Protein Extraction:

    • After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to each lysate and boil at 95°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of a polyacrylamide gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-AR antibody diluted in blocking buffer overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • For the loading control, the same membrane can be stripped and re-probed with an anti-GAPDH or anti-β-actin antibody, or a separate gel can be run in parallel.

  • Detection and Analysis:

    • Prepare the ECL substrate and incubate the membrane according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the AR band intensity to the corresponding loading control band intensity.

Data Presentation

The quantitative data from the Western blot analysis can be summarized in a table to facilitate comparison between different treatment conditions.

Treatment GroupThis compound Conc. (nM)Normalized AR Protein Level (Arbitrary Units)% AR Degradation (Relative to Vehicle)
Vehicle Control01.000%
Treatment 110.6535%
Treatment 2100.2080%
Treatment 31000.0595%

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary.

Troubleshooting

  • Weak or No AR Signal: Increase the amount of protein loaded, optimize the primary antibody concentration, or check the efficiency of the protein transfer.

  • High Background: Increase the duration or number of washing steps, or decrease the antibody concentrations.

  • Non-specific Bands: Use a more specific primary antibody or optimize blocking conditions.

By following this detailed protocol, researchers can effectively evaluate the dose-dependent degradation of the Androgen Receptor induced by this compound, providing crucial data for its preclinical assessment.

References

Application Notes and Protocols for (Rac)-GDC-2992 in Xenograft Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-GDC-2992, also known as GDC-2992 and RO7656594, is an orally bioavailable, heterobifunctional small molecule that functions as a potent androgen receptor (AR) antagonist and degrader.[1][2] It is classified as a proteolysis-targeting chimera (PROTAC), which induces the degradation of the AR protein. This dual mechanism of action makes it a compelling candidate for the treatment of prostate cancer, particularly castration-resistant prostate cancer (CRPC), by overcoming resistance mechanisms associated with standard AR-targeted therapies.[1] Preclinical studies have demonstrated that GDC-2992 can effectively decrease circulating prostate-specific antigen (PSA) and inhibit tumor growth in a dose-responsive manner in in vivo models.[3] Currently, GDC-2992 is under investigation in a Phase 1 clinical trial for advanced or metastatic prostate cancer (NCT05800665).[4]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in prostate cancer xenograft studies, based on available preclinical data and general practices for similar compounds.

Mechanism of Action: Androgen Receptor Degradation

GDC-2992 operates by hijacking the cell's natural protein disposal system. It forms a ternary complex with the androgen receptor and the E3 ubiquitin ligase cereblon (CRBN). This proximity induces the polyubiquitination of the AR protein, marking it for degradation by the 26S proteasome. The degradation of AR leads to the downstream inhibition of AR-dependent gene transcription, ultimately suppressing tumor cell proliferation and survival.

GDC2992_Mechanism cluster_cell Cancer Cell GDC2992 GDC-2992 Ternary_Complex AR-GDC2992-CRBN Ternary Complex GDC2992->Ternary_Complex AR Androgen Receptor (AR) AR->Ternary_Complex AR_Signaling AR Signaling Pathway AR->AR_Signaling CRBN Cereblon (CRBN) E3 Ligase CRBN->Ternary_Complex Ub_AR Polyubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_AR Proteasome 26S Proteasome Ub_AR->Proteasome Tumor_Growth Tumor Growth and Proliferation Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR Proteasome->Tumor_Growth Inhibition AR_Signaling->Tumor_Growth Xenograft_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Cell_Culture 1. Cell Culture (VCaP or LNCaP) Implantation 3. Subcutaneous Implantation Cell_Culture->Implantation Animal_Model 2. Immunodeficient Mice Animal_Model->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization Tumor_Growth->Randomization Treatment 6. Treatment Administration (Oral Gavage) Randomization->Treatment Efficacy_Eval 7. Efficacy Evaluation (Tumor Volume, Body Weight) Treatment->Efficacy_Eval Endpoint 8. Endpoint Analysis (Tumor Weight, PSA, Western Blot) Efficacy_Eval->Endpoint

References

Preparing Stock Solutions of (Rac)-GDC-2992 in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-GDC-2992 is a potent and orally bioavailable PROTAC (Proteolysis Targeting Chimera) androgen receptor (AR) degrader. It functions by inducing the degradation of the androgen receptor, a key driver in the progression of prostate cancer.[1][2][3] This molecule is comprised of a ligand that binds to the AR, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the AR.[4] Given its therapeutic potential, the accurate and consistent preparation of this compound stock solutions is crucial for reliable in vitro and in vivo experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions in dimethyl sulfoxide (B87167) (DMSO).

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its proper handling and use in experimental settings.

PropertyValueReference
Molecular Formula C₄₅H₅₁ClN₈O₅[5]
Molecular Weight 819.39 g/mol [5]
CAS Number 2753650-84-7[5]
Appearance White to off-white solid[2]
Solubility in DMSO ≥ 8.33 mg/mL (≥ 10.17 mM)[5]

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials (amber or covered with aluminum foil)

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Water bath sonicator

  • Water bath or heat block

Protocol for Preparing a 10 mM Stock Solution

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO. Adjustments to mass and volume can be made to achieve other desired concentrations.

  • Pre-warming the DMSO: Gently warm the required volume of DMSO to room temperature if stored at a lower temperature. To facilitate dissolution, the DMSO can be warmed to 60°C.[5]

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 8.19 mg of this compound.

  • Dissolution:

    • Add the appropriate volume of pre-warmed DMSO to the vial containing the this compound powder. For 8.19 mg, add 1 mL of DMSO.

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the solution in a water bath sonicator for 10-15 minutes.

    • If necessary, continue to warm the solution at 60°C and vortex intermittently until the solid is completely dissolved.[5] Visually inspect the solution to ensure no particulate matter is present.

  • Aliquoting and Storage:

    • Once fully dissolved, allow the stock solution to cool to room temperature.

    • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][6] Always protect the solution from light.[2][5]

Stock Solution Preparation Table

The following table provides quick reference volumes for preparing common stock solution concentrations.

Desired ConcentrationMass of this compoundVolume of DMSO
1 mM1 mg1.2204 mL
5 mM1 mg0.2441 mL
10 mM1 mg0.1220 mL
1 mM5 mg6.1021 mL
5 mM5 mg1.2204 mL
10 mM5 mg0.6102 mL
1 mM10 mg12.2042 mL
5 mM10 mg2.4408 mL
10 mM10 mg1.2204 mL

Data derived from supplier information.[5][7]

Safety and Handling Precautions

  • This compound should be handled by trained personnel in a laboratory setting.

  • Use a chemical fume hood when weighing and handling the powdered form of the compound.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • DMSO is a powerful solvent and can facilitate the absorption of chemicals through the skin. Avoid direct contact with the skin and eyes.

  • Consult the Safety Data Sheet (SDS) for both this compound and DMSO for comprehensive safety information. In the absence of a specific SDS for this compound, handle with the care due to a novel chemical entity.

Visualizations

Signaling Pathway of this compound

GDC2992_Pathway cluster_cell Cell cluster_ternary Ternary Complex Formation GDC2992 This compound AR Androgen Receptor (AR) GDC2992->AR Binds to AR CRBN Cereblon (CRBN) GDC2992->CRBN Binds to CRBN Proteasome 26S Proteasome AR->Proteasome Targets for Degradation E3_Ligase CRL4-DDB1 E3 Ubiquitin Ligase Complex CRBN->E3_Ligase Recruits E3_Ligase->AR Polyubiquitination Ub Ubiquitin Degradation AR Degradation Proteasome->Degradation

Caption: Mechanism of this compound induced AR degradation.

Experimental Workflow for Stock Solution Preparation

Stock_Solution_Workflow start Start weigh 1. Weigh this compound Powder start->weigh add_dmso 2. Add Pre-warmed DMSO weigh->add_dmso vortex 3. Vortex Vigorously add_dmso->vortex check_dissolution Fully Dissolved? vortex->check_dissolution sonicate 4. Sonicate Solution check_dissolution->sonicate No cool 6. Cool to Room Temperature check_dissolution->cool Yes warm_vortex 5. Warm (60°C) & Vortex sonicate->warm_vortex warm_vortex->check_dissolution aliquot 7. Aliquot into Vials cool->aliquot store 8. Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols for (Rac)-GDC-2992 in Castration-Resistant Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Rac)-GDC-2992, also known as GDC-2992 or RO7656594, is a potent, orally bioavailable, heterobifunctional molecule designed to target the androgen receptor (AR).[1][2] It functions as a proteolysis-targeting chimera (PROTAC), which induces the degradation of the AR protein.[3][4] This mechanism of action is particularly relevant in castration-resistant prostate cancer (CRPC), where AR signaling remains a key driver of tumor growth and survival, often due to AR overexpression, mutation, or the presence of splice variants.[4][5] this compound works by simultaneously binding to the AR and the E3 ubiquitin ligase cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of the AR.[1] This dual function of AR antagonism and degradation makes this compound a promising therapeutic agent for CRPC, including tumors resistant to standard-of-care AR signaling inhibitors.[1][2] Preclinical studies have shown that GDC-2992 can decrease circulating prostate-specific antigen (PSA) and inhibit prostate tumor growth in a dose-responsive manner.[1][6]

These application notes provide detailed protocols for the use of this compound in preclinical CRPC models, covering both in vitro and in vivo experimental setups.

Data Presentation

The following tables summarize key quantitative data for this compound and other relevant AR PROTAC degraders in various CRPC cell lines. This data is essential for designing experiments and interpreting results.

Table 1: In Vitro Activity of this compound and Other AR PROTACs in CRPC Cell Lines

CompoundCell LineDC50 (nM)IC50 / GI50 (nM)Notes
This compound VCaP10[7]-Degrades AR.
GDC-2992VCaP2.7[3]9.7[3]Degrades AR and inhibits proliferation.
ARV-766VCaP<1[4]-Degrades wild-type and mutant AR.
AZD9750LNCaP9.9[8]Low nM range[8]Potent oral AR degrader.
ARD-266LNCaP0.5[9]->95% AR degradation at 30 nM.
ARD-266VCaP1[9]->95% AR degradation at 30 nM.
ARD-26622Rv10.2[9]6[9]More potent than conventional AR inhibitors.
ARV-110VCaP, LNCaP~1[10]-Orally bioavailable and robustly degrades AR in vivo.

DC50: Half-maximal degradation concentration. IC50/GI50: Half-maximal inhibitory/growth inhibitory concentration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and provide a visual representation of the experimental workflows.

GDC2992_Mechanism cluster_cell Prostate Cancer Cell GDC2992 This compound Ternary Ternary Complex (AR-GDC2992-CRBN) GDC2992->Ternary AR Androgen Receptor (AR) AR->Ternary Proteasome Proteasome AR->Proteasome Targeted for Degradation AR_signaling AR Signaling (Gene Transcription, Cell Proliferation) AR->AR_signaling Drives CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary Ternary->AR Ubiquitination Ternary->Inhibition Ub Ubiquitin Degraded_AR Degraded AR Fragments Proteasome->Degraded_AR Inhibition->AR_signaling Blocks

Caption: Mechanism of action of this compound.

In_Vitro_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays Cell_Culture Culture CRPC Cell Lines (VCaP, LNCaP, 22Rv1) Hormone_Starvation Hormone Starvation (Charcoal-stripped serum) Cell_Culture->Hormone_Starvation Treatment Treat with this compound (Dose-response and time-course) Hormone_Starvation->Treatment WB Western Blot (AR Degradation) Treatment->WB Viability Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability qPCR RT-qPCR (AR target genes, e.g., PSA) Treatment->qPCR

Caption: In Vitro experimental workflow.

In_Vivo_Workflow cluster_model Model Development cluster_treatment Treatment Protocol cluster_monitoring Monitoring and Analysis Xenograft Establish CRPC Xenografts (e.g., VCaP in immunodeficient mice) Dosing Oral Administration of This compound or Vehicle Xenograft->Dosing Tumor_Volume Measure Tumor Volume Dosing->Tumor_Volume PSA Monitor Serum PSA Dosing->PSA Toxicity Assess Animal Well-being Dosing->Toxicity Endpoint Endpoint Analysis: Tumor harvesting for Western Blot and IHC Tumor_Volume->Endpoint

Caption: In Vivo experimental workflow.

Experimental Protocols

In Vitro Protocols

1. Cell Culture and Maintenance

  • Cell Lines:

    • VCaP (AR amplification, wild-type)

    • LNCaP (AR T877A mutation)

    • 22Rv1 (expresses full-length AR and AR-V7 splice variant)

  • Culture Medium:

    • VCaP: DMEM with 10% Fetal Bovine Serum (FBS).

    • LNCaP: RPMI-1640 with 10% FBS.

    • 22Rv1: RPMI-1640 with 10% FBS.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

2. Androgen Deprivation

For experiments assessing the effect of this compound on AR signaling, it is crucial to reduce baseline AR activity.

  • Plate cells to the desired density.

  • Once adhered, replace the standard culture medium with a medium containing charcoal-stripped FBS (CS-FBS) to deplete androgens.

  • Incubate the cells in this hormone-starved medium for 48-72 hours before treatment.[2]

3. Western Blot for AR Degradation

This protocol is to determine the dose- and time-dependent degradation of AR by this compound.

  • Cell Seeding and Treatment:

    • Seed hormone-starved CRPC cells in 6-well plates.

    • Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) for a fixed time (e.g., 16-24 hours) to assess dose-response.

    • For a time-course experiment, treat cells with a fixed concentration of this compound (e.g., 100 nM) and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against AR (and loading control like GAPDH or β-actin) overnight at 4°C.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize bands using an ECL substrate and imaging system.

4. Cell Viability Assay

This protocol measures the effect of this compound on the proliferation and viability of CRPC cells.

  • Cell Seeding: Seed CRPC cells in 96-well plates at a pre-determined optimal density.[11][12]

  • Treatment: After allowing cells to adhere overnight, treat with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72-120 hours.

  • Viability Measurement:

    • Use a commercially available cell viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

    • Follow the manufacturer's instructions to measure luminescence.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of viable cells against the log concentration of this compound and fitting the data to a dose-response curve.

In Vivo Protocol: CRPC Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

  • Animal Model:

    • Use male immunodeficient mice (e.g., NOD-SCID or NSG).

    • For androgen-dependent models that will be transitioned to castration-resistant, surgical castration can be performed once tumors are established.

  • Xenograft Establishment:

    • Subcutaneously inject CRPC cells (e.g., 1-2 x 10^6 VCaP cells) mixed with Matrigel into the flank of the mice.

    • Monitor tumor growth regularly using calipers.

  • Treatment:

    • Once tumors reach a palpable size (e.g., 150-200 mm³), randomize mice into treatment and control groups.

    • Administer this compound orally at various doses (e.g., 10, 30, 100 mg/kg) daily. The vehicle control group should receive the same formulation without the compound.

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight 2-3 times per week.

    • Collect blood samples periodically to measure serum PSA levels.

    • At the end of the study (when tumors in the control group reach a predetermined size), euthanize the mice.

    • Harvest tumors for pharmacodynamic analysis, such as Western blotting or immunohistochemistry, to confirm AR degradation in vivo.

Conclusion

This compound represents a novel and promising therapeutic strategy for castration-resistant prostate cancer by inducing the degradation of the androgen receptor. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in relevant preclinical models. Careful adherence to these methodologies will facilitate the generation of robust and reproducible data, contributing to the further development of this and other AR-targeting therapies.

References

Application Notes and Protocols for Studying Androgen Receptor Signaling Pathways using (Rac)-GDC-2992

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-GDC-2992, also known as (Rac)-RO7656594, is a potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to target the Androgen Receptor (AR).[1][2] As a heterobifunctional molecule, it demonstrates a dual mechanism of action by not only acting as an AR antagonist but also inducing its degradation.[3][4][5] This makes it a valuable tool for studying AR signaling pathways, particularly in the context of prostate cancer and resistance to conventional anti-androgen therapies.[3][6] this compound is a racemic mixture, with the active enantiomer being GDC-2992.[7]

This document provides detailed application notes and experimental protocols for utilizing this compound to investigate AR signaling.

Mechanism of Action

This compound functions by simultaneously binding to the Androgen Receptor and an E3 ubiquitin ligase, specifically Cereblon (CRBN).[4][6] This proximity induces the ubiquitination of AR, marking it for degradation by the proteasome.[5][6] This degradation of the AR protein, coupled with the compound's inherent antagonist activity, leads to a profound and sustained inhibition of AR signaling.[4] This dual action is effective against both wild-type and mutant forms of AR that are associated with resistance to standard anti-androgen therapies.[4][6]

cluster_0 Mechanism of this compound GDC2992 This compound AR Androgen Receptor (AR) GDC2992->AR Binds to AR CRBN Cereblon (CRBN) E3 Ligase Complex GDC2992->CRBN Binds to CRBN Ternary Ternary Complex (AR-GDC2992-CRBN) AR->Ternary Proteasome Proteasomal Degradation AR->Proteasome CRBN->Ternary Ub Ubiquitination Ternary->Ub Induces Signaling AR Signaling Blocked Ternary->Signaling Ub->AR Tags AR AR_degraded Degraded AR Proteasome->AR_degraded

Caption: Mechanism of Action of this compound.

Data Presentation

In Vitro Activity of GDC-2992 and this compound
CompoundAssayCell LineResultReference
This compoundAR Degradation (DC₅₀)VCaP10 nM[1][2]
GDC-2992AR Degradation (DC₅₀)VCaP2.7 nM[6][7]
GDC-2992Cell Proliferation (IC₅₀)VCaP9.7 nM[6][7]

Experimental Protocols

Assessment of AR Degradation by Western Blot

This protocol details the use of Western blotting to visualize the degradation of the AR protein in prostate cancer cell lines following treatment with this compound.

Workflow:

cluster_1 Western Blot Workflow A 1. Cell Culture & Treatment B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer D->E F 6. Immunoblotting E->F G 7. Detection & Analysis F->G

Caption: Western Blot Experimental Workflow.

Materials:

  • Prostate cancer cell lines (e.g., VCaP, LNCaP, 22Rv1)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Anti-AR, Anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed prostate cancer cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatants using a BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary anti-AR antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply chemiluminescent substrate and visualize protein bands using an imaging system.

    • Probe for a loading control (e.g., β-actin) to ensure equal protein loading.

    • Quantify band intensities to determine the extent of AR degradation.

Evaluation of AR Transcriptional Activity using a Luciferase Reporter Assay

This protocol is for measuring the antagonistic effect of this compound on AR-mediated gene transcription.

Workflow:

cluster_2 Luciferase Reporter Assay Workflow A 1. Transfection B 2. Cell Treatment A->B C 3. Cell Lysis B->C D 4. Luciferase Activity Measurement C->D E 5. Data Analysis D->E

Caption: Luciferase Reporter Assay Workflow.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP)

  • AR-responsive luciferase reporter plasmid (e.g., pGL3-PSA-Luc)

  • Control plasmid for normalization (e.g., Renilla luciferase)

  • Transfection reagent

  • This compound

  • AR agonist (e.g., Dihydrotestosterone - DHT)

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Transfection:

    • Seed cells in a 24-well plate.

    • Co-transfect cells with the AR-responsive luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent.

  • Cell Treatment:

    • After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with a constant concentration of DHT (e.g., 10 nM). Include controls: vehicle only, DHT only, and this compound only.

  • Cell Lysis and Luciferase Assay:

    • After 24-48 hours of treatment, lyse the cells.

    • Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the percentage of inhibition of DHT-induced luciferase activity by this compound.

Chromatin Immunoprecipitation (ChIP) Assay for AR DNA Binding

This protocol is to assess the effect of this compound on the binding of AR to the regulatory regions of its target genes.

Workflow:

cluster_3 ChIP Assay Workflow A 1. Cell Treatment & Cross-linking B 2. Chromatin Shearing A->B C 3. Immunoprecipitation B->C D 4. DNA Purification C->D E 5. qPCR Analysis D->E

Caption: ChIP Assay Experimental Workflow.

Materials:

  • Prostate cancer cell lines

  • This compound and DHT

  • Formaldehyde for cross-linking

  • Glycine for quenching

  • ChIP lysis buffer

  • Sonicator

  • Anti-AR antibody for IP

  • IgG control antibody

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K and RNase A

  • DNA purification kit

  • Primers for qPCR targeting known AR binding sites (e.g., PSA enhancer)

  • qPCR master mix and instrument

Procedure:

  • Cell Treatment and Cross-linking:

    • Treat cells with this compound and/or DHT as required.

    • Cross-link proteins to DNA with formaldehyde.

    • Quench the reaction with glycine.

  • Chromatin Preparation:

    • Lyse the cells and shear the chromatin to fragments of 200-1000 bp by sonication.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with anti-AR antibody or IgG control overnight at 4°C.

    • Add protein A/G beads to pull down the antibody-protein-DNA complexes.

  • Washes and Elution:

    • Wash the beads to remove non-specific binding.

    • Elute the chromatin from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the cross-links by heating and treat with RNase A and Proteinase K.

    • Purify the DNA.

  • qPCR Analysis:

    • Perform qPCR using primers for known AR target gene regulatory regions to quantify the amount of precipitated DNA.

    • Analyze the data as a percentage of input.

Conclusion

This compound is a powerful chemical probe for investigating the role of the Androgen Receptor in health and disease. Its dual mechanism of action provides a robust method for inhibiting AR signaling. The protocols outlined above provide a framework for researchers to effectively utilize this compound in their studies of AR biology.

References

Application Notes and Protocols for Immunohistochemistry with (Rac)-GDC-2992 Treated Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-GDC-2992, also known as RO7656594, is a potent and orally bioavailable heterobifunctional molecule designed for the treatment of prostate cancer.[1][2][3] It functions as a PROteolysis TArgeting Chimera (PROTAC), which induces the degradation of the Androgen Receptor (AR).[4][5] The molecule simultaneously binds to the Androgen Receptor and the E3 ubiquitin ligase cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of the AR protein.[2][3] This dual-action mechanism, which includes both AR antagonism and degradation, offers a promising therapeutic strategy to overcome resistance to standard androgen-receptor signaling inhibitors (ARSIs).[2][6]

Immunohistochemistry (IHC) is an invaluable technique for visualizing the effects of this compound on target protein expression and downstream signaling pathways within the tissue microenvironment. These application notes provide detailed protocols for the IHC analysis of formalin-fixed, paraffin-embedded (FFPE) tissues treated with this compound, with a focus on assessing the degradation of the Androgen Receptor and its impact on a key downstream target, Prostate-Specific Antigen (PSA).

Principle of the Assay

IHC allows for the localization and semi-quantitative assessment of specific antigens in tissue sections. This is achieved by using specific antibodies that bind to the target protein. The antibody-antigen interaction is then visualized using either a chromogenic or fluorescent detection system. In the context of this compound-treated tissues, IHC can be used to:

  • Confirm target engagement: by demonstrating a reduction in Androgen Receptor (AR) protein levels in treated tissues compared to controls.

  • Assess pharmacodynamic effects: by measuring the modulation of downstream AR signaling, such as a decrease in the expression of Prostate-Specific Antigen (PSA).

  • Evaluate spatial distribution of drug effects: by observing changes in protein expression within different regions of a tumor or tissue.

Data Presentation: Expected Outcomes of this compound Treatment

The following tables summarize hypothetical, yet expected, quantitative data from an IHC analysis of prostate cancer xenograft tissues treated with this compound. Staining intensity is scored on a scale of 0 (no staining) to 3 (strong staining), and the percentage of positive cells is determined. The Histoscore (H-Score) is calculated using the formula: H-Score = Σ (Intensity × Percentage of cells at that intensity) .

Table 1: IHC Analysis of Androgen Receptor (AR) in this compound Treated Xenograft Tumors

Treatment GroupStaining Intensity (0-3) (Mean ± SD)Percentage of Positive Cells (%) (Mean ± SD)H-Score (Mean ± SD)
Vehicle Control2.7 ± 0.590 ± 8243 ± 48
This compound (Low Dose)1.2 ± 0.445 ± 1254 ± 22
This compound (High Dose)0.6 ± 0.318 ± 911 ± 7

Table 2: IHC Analysis of Prostate-Specific Antigen (PSA) in this compound Treated Xenograft Tumors

Treatment GroupStaining Intensity (0-3) (Mean ± SD)Percentage of Positive Cells (%) (Mean ± SD)H-Score (Mean ± SD)
Vehicle Control2.9 ± 0.388 ± 10255 ± 35
This compound (Low Dose)1.5 ± 0.650 ± 1575 ± 30
This compound (High Dose)0.8 ± 0.425 ± 1120 ± 12

Signaling Pathways and Experimental Workflow

Androgen Receptor Signaling Pathway

Androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), bind to the Androgen Receptor (AR) in the cytoplasm.[7] This binding event triggers a conformational change, leading to the dimerization of the AR and its translocation into the nucleus.[7] Inside the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on the DNA, which initiates the transcription of target genes, including Prostate-Specific Antigen (PSA, encoded by the KLK3 gene) and TMPRSS2, promoting cell survival and proliferation.[8]

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR AR Androgen->AR Binds AR_Dimer AR Dimer AR->AR_Dimer Dimerization AR_Dimer_N AR Dimer AR_Dimer->AR_Dimer_N Nuclear Translocation ARE Androgen Response Element (ARE) AR_Dimer_N->ARE Binds Target_Genes Target Gene Transcription (e.g., PSA, TMPRSS2) ARE->Target_Genes Proliferation Cell Proliferation and Survival Target_Genes->Proliferation GDC2992_Mechanism GDC2992 This compound Ternary_Complex Ternary Complex (AR-GDC2992-CRBN) GDC2992->Ternary_Complex AR Androgen Receptor (AR) AR->Ternary_Complex CRBN Cereblon (CRBN) E3 Ubiquitin Ligase CRBN->Ternary_Complex Ubiquitination Poly-ubiquitination of AR Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome AR_Degradation AR Degradation Proteasome->AR_Degradation IHC_Workflow Tissue_Fixation Tissue Fixation (10% NBF) Embedding Paraffin Embedding Tissue_Fixation->Embedding Sectioning Microtome Sectioning (4-5 µm) Embedding->Sectioning Deparaffinization Deparaffinization (Xylene & Ethanol) Sectioning->Deparaffinization Antigen_Retrieval Antigen Retrieval (Heat-Induced) Deparaffinization->Antigen_Retrieval Blocking Blocking (Serum) Antigen_Retrieval->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-AR, anti-PSA) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (e.g., HRP-DAB) Secondary_Ab->Detection Counterstaining Counterstaining (Hematoxylin) Detection->Counterstaining Dehydration_Mounting Dehydration & Mounting Counterstaining->Dehydration_Mounting Imaging Imaging & Analysis Dehydration_Mounting->Imaging

References

Troubleshooting & Optimization

(Rac)-GDC-2992 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of (Rac)-GDC-2992.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a PROTAC (Proteolysis Targeting Chimera) androgen receptor (AR) degrader being investigated for prostate cancer research.[1] Like many PROTACs, it is a large, complex molecule with high molecular weight, which often leads to poor aqueous solubility.[2][3][4] This can create challenges in preparing solutions for in vitro and in vivo experiments, potentially impacting the accuracy and reproducibility of results.[5]

Q2: What is the known solubility of this compound in common solvents?

Q3: Are there any general tips for handling and storing this compound solutions?

A3: Yes. Once prepared, it is recommended to aliquot stock solutions and store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is important to protect the solutions from light and store them under nitrogen.[6] To maintain the integrity of the compound, avoid repeated freeze-thaw cycles.[1]

Troubleshooting Guide

Issue 1: I am having difficulty dissolving this compound in DMSO.

  • Possible Cause: The compound may require energy to fully dissolve.

  • Solution: Use a combination of ultrasonic agitation, gentle warming, and heating to 60°C.[6] It is also recommended to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbed) DMSO can negatively impact solubility.[7]

Issue 2: My this compound precipitates when I dilute my DMSO stock into aqueous buffer or cell culture medium.

  • Possible Cause: The concentration of the compound exceeds its solubility limit in the final aqueous solution. This is a common issue for hydrophobic compounds.[5]

  • Solutions:

    • Lower the Final Concentration: Test a lower final concentration of this compound in your experiment.

    • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is low (typically ≤ 0.5%) to minimize solvent-related effects on your experiment while aiding solubility.

    • Use a Surfactant: Consider the use of a biocompatible surfactant, such as Tween 80, in your formulation to improve solubility and prevent precipitation.

    • Prepare an Amorphous Solid Dispersion (ASD): For more challenging situations, preparing an ASD can significantly improve the dissolution rate and solubility of poorly soluble compounds.[8]

Issue 3: I am observing inconsistent results in my cell-based assays.

  • Possible Cause: Inconsistent dosing due to incomplete solubilization or precipitation of this compound.

  • Solutions:

    • Visual Inspection: Always visually inspect your stock and working solutions for any signs of precipitation before use.

    • Kinetic Solubility Assay: Perform a kinetic solubility assay in your specific cell culture medium to determine the practical solubility limit for your experimental conditions (see Experimental Protocols).

    • Fresh Dilutions: Prepare fresh dilutions of this compound from a validated stock solution for each experiment.

Quantitative Data

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityMethod/Remarks
DMSO 8.33 mg/mL (10.17 mM)Requires ultrasonic agitation and heating to 60°C.[6]
Ethanol Estimated < 1 mg/mLEstimation based on the properties of similar large, hydrophobic molecules.
PBS (pH 7.4) Estimated < 0.1 mg/mLPROTACs generally have very poor aqueous solubility.[9]
Cell Culture Medium (+10% FBS) Estimated < 0.1 mg/mLSolubility may be slightly enhanced by serum proteins.

Note: Except for DMSO, the solubility values are estimations. It is highly recommended to determine the solubility experimentally for your specific batch and experimental conditions.

Table 2: Preparation of this compound Stock Solutions in DMSO

Desired ConcentrationMass of this compound (MW: 819.39 g/mol )Volume of DMSO
1 mM 1 mg1.2204 mL
5 mM 1 mg0.2441 mL
10 mM 1 mg0.1220 mL
1 mM 5 mg6.1021 mL
5 mM 5 mg1.2204 mL
10 mM 5 mg0.6102 mL

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Materials:

    • This compound solid

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Water bath or heat block

    • Ultrasonic bath

  • Procedure:

    • Weigh out the desired amount of this compound (e.g., 1 mg) into a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO (e.g., 0.1220 mL for a 10 mM solution from 1 mg).

    • Vortex the solution vigorously for 1-2 minutes.

    • Place the tube in an ultrasonic bath for 10-15 minutes.

    • Gently warm the solution to 60°C in a water bath or on a heat block for 5-10 minutes, with intermittent vortexing, until the solid is completely dissolved.[6]

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[1]

Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
  • Materials:

    • 10 mM this compound in DMSO stock solution

    • Aqueous buffer of choice (e.g., PBS, cell culture medium)

    • 96-well microplate (clear bottom)

    • Plate reader capable of measuring turbidity or light scattering

  • Procedure:

    • Add your aqueous buffer to the wells of the 96-well plate.

    • Prepare serial dilutions of your DMSO stock solution directly into the buffer-containing wells. Ensure the final DMSO concentration is consistent across all wells and below a level that affects your assay (e.g., 0.5%).

    • Mix the solutions thoroughly.

    • Incubate the plate at room temperature or your experimental temperature for a set period (e.g., 1-2 hours).

    • Measure the absorbance at a wavelength where the compound does not absorb (e.g., 600-700 nm) to detect light scattering caused by precipitation.

    • The highest concentration that does not show a significant increase in absorbance compared to the buffer-only control is considered the kinetic solubility limit.

Protocol 3: Preparation of an Amorphous Solid Dispersion (ASD)
  • Materials:

    • This compound

    • A suitable polymer (e.g., PVP, HPMC-AS)

    • A volatile organic solvent (e.g., methanol, acetone)

    • Rotary evaporator

    • Vacuum oven

  • Procedure:

    • Determine the desired drug loading (e.g., 10% w/w).

    • Dissolve both this compound and the chosen polymer in the volatile organic solvent. Ensure complete dissolution.

    • Remove the solvent using a rotary evaporator under reduced pressure to form a thin film.

    • Further dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.

    • The resulting ASD can then be used to prepare aqueous solutions with improved solubility.

Visualizations

GDC2992_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT / Testosterone AR_inactive Inactive AR (bound to HSPs) DHT->AR_inactive Binds TernaryComplex Ternary Complex (AR-GDC2992-CRBN) AR_inactive->TernaryComplex AR_active Active AR Dimer AR_inactive->AR_active Activation & HSP Dissociation GDC2992 This compound GDC2992->AR_inactive CRBN Cereblon (CRBN) E3 Ligase Component GDC2992->CRBN Binds to CRBN GDC2992->TernaryComplex CRBN->TernaryComplex AR_ub Ubiquitinated AR TernaryComplex->AR_ub Ubiquitination Ub Ubiquitin (Ub) Ub->TernaryComplex Proteasome Proteasome AR_ub->Proteasome Degradation AR Degradation Proteasome->Degradation ARE Androgen Response Element (ARE) AR_active->ARE Binds cluster_nucleus cluster_nucleus AR_active->cluster_nucleus Nuclear Translocation Transcription Gene Transcription (e.g., PSA) ARE->Transcription Initiates

Caption: Mechanism of action of this compound in the context of the Androgen Receptor signaling pathway.

Troubleshooting_Workflow start Solubility Issue Encountered check_solvent Using Anhydrous DMSO? start->check_solvent dissolution_method Applied Sonication & Gentle Heat (60°C)? check_solvent->dissolution_method Yes no_dmso Use Fresh, Anhydrous DMSO check_solvent->no_dmso No dilution_issue Precipitation upon Aqueous Dilution? dissolution_method->dilution_issue Yes success Solution Prepared dissolution_method->success No, Soluble lower_conc Lower Final Concentration dilution_issue->lower_conc Yes dilution_issue->success No, Soluble use_surfactant Add Surfactant (e.g., Tween 80) lower_conc->use_surfactant advanced_formulation Consider Advanced Formulation Strategy use_surfactant->advanced_formulation no_dmso->dissolution_method

Caption: A workflow for troubleshooting common solubility issues with this compound.

Formulation_Selection start Need to Improve Aqueous Solubility experiment_type Experiment Type? start->experiment_type in_vitro In Vitro Cell Assay experiment_type->in_vitro In Vitro in_vivo In Vivo Study experiment_type->in_vivo In Vivo solubility_need Required Concentration? in_vitro->solubility_need co_solvent Co-solvent System (e.g., DMSO/Saline) in_vivo->co_solvent low_conc Low (nM - low µM) solubility_need->low_conc Low high_conc High (>10 µM) solubility_need->high_conc High low_conc->in_vitro Use optimized DMSO dilution asd Amorphous Solid Dispersion (ASD) high_conc->asd lipid_formulation Lipid-Based Formulation (e.g., SEDDS) co_solvent->lipid_formulation If solubility is still limiting

References

Technical Support Center: Optimizing (Rac)-GDC-2992 for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Rac)-GDC-2992. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a racemic mixture containing the active compound GDC-2992, a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) that targets the Androgen Receptor (AR) for degradation.[1][2] Its mechanism of action involves a heterobifunctional design: one end of the molecule binds to the AR, while the other end recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3] This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome.[4] This dual action of AR antagonism and degradation makes it a promising agent for prostate cancer research, particularly in the context of resistance to standard therapies.[3]

Q2: What is the difference between this compound and GDC-2992?

This compound is the racemic mixture, meaning it contains both enantiomers of the GDC-2992 compound. GDC-2992 is the specific, active enantiomer. For initial studies and screening, the racemic mixture is often used. However, for more precise and potent effects, the purified active enantiomer, GDC-2992, is preferred. The active form, GDC-2992, has been shown to be more potent in degrading AR and inhibiting cell proliferation.[5][6]

Q3: In which cell lines is this compound expected to be active?

This compound is primarily designed to target prostate cancer cells that are dependent on Androgen Receptor signaling. It has demonstrated activity in the VCaP prostate cancer cell line.[6] It is also expected to be active in other AR-positive prostate cancer cell lines such as LNCaP and 22Rv1. However, the sensitivity to the compound may vary between cell lines.

Q4: How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO.[7] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 819.39 g/mol ), you would dissolve it in 122 µL of DMSO. It is recommended to gently vortex and/or use a sonicator to ensure complete dissolution. Store the stock solution in aliquots at -20°C for short-term storage or -80°C for long-term storage to avoid repeated freeze-thaw cycles.[6]

Quantitative Data

The following table summarizes the known quantitative data for this compound and its active form, GDC-2992. Data for other AR PROTAC degraders in common prostate cancer cell lines are also provided for reference.

CompoundCell LineAssay TypeValueReference
This compound VCaPDC5010 nM[6]
GDC-2992 VCaPDC502.7 nM[5]
GDC-2992 VCaPIC509.7 nM[5]
ARD-2051LNCaPDC500.6 nM[8]
ARD-2051VCaPDC500.6 nM[8]
BavdegalutamideLNCaPDC50~1 nM[9]
BavdegalutamideVCaPDC50~1 nM[9]

Note: DC50 is the concentration required to degrade 50% of the target protein. IC50 is the concentration required to inhibit a biological process by 50%.

Signaling and Experimental Workflow Diagrams

GDC_2992_Mechanism_of_Action cluster_cell Cell GDC2992 This compound TernaryComplex Ternary Complex (AR-GDC2992-CRBN) GDC2992->TernaryComplex AR Androgen Receptor (AR) AR->TernaryComplex CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->TernaryComplex Ubiquitination Ubiquitination of AR TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation AR Degradation Proteasome->Degradation Signaling Inhibition of AR Signaling Degradation->Signaling

Caption: Mechanism of action of this compound leading to AR degradation.

Western_Blot_Workflow A 1. Cell Seeding & Treatment (e.g., 24h) B 2. Cell Lysis (RIPA buffer + inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (PVDF membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Detection (ECL) F->G H 8. Data Analysis (Quantify AR levels) G->H

Caption: Experimental workflow for Western Blot analysis of AR degradation.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of this compound.

Materials:

  • This compound stock solution (in DMSO)

  • Prostate cancer cell lines (e.g., VCaP, LNCaP, 22Rv1)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[11]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Western Blot for Androgen Receptor Degradation

This protocol outlines the steps to assess the degradation of AR protein levels following treatment with this compound.

Materials:

  • This compound stock solution (in DMSO)

  • Prostate cancer cell lines

  • 6-well cell culture plates

  • Complete cell culture medium

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-AR and anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[12]

  • Sample Preparation: Normalize the protein concentrations and prepare the samples for loading by adding Laemmli buffer and boiling.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[9]

  • Immunoblotting: Block the membrane and then incubate with the primary anti-AR antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection: Apply the ECL reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities to determine the percentage of AR degradation relative to the vehicle-treated control.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no AR degradation - Suboptimal compound concentration: The concentration may be too low or too high (see "Hook Effect").- Insufficient treatment time: Degradation may be time-dependent.- Low E3 ligase expression: The cell line may have low levels of CRBN.- Compound instability: The compound may be degrading in the cell culture medium.- Perform a dose-response experiment to determine the optimal concentration.- Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours).- Verify CRBN expression in your cell line via western blot or qPCR.- Minimize the time the compound is in the medium before application and consider the stability of PROTACs in aqueous solutions.[13]
High variability between replicates - Inconsistent cell seeding: Uneven cell numbers across wells.- Compound precipitation: Poor solubility of the compound at the working concentration.- Pipetting errors: Inaccurate dispensing of cells or compound.- Ensure a homogenous cell suspension before seeding.- Check for any visible precipitate in the working solutions. If present, try preparing fresh dilutions or using a solubilizing agent if compatible with your assay.- Use calibrated pipettes and ensure proper mixing.
"Hook Effect" observed (reduced degradation at high concentrations) - Formation of unproductive binary complexes: At high concentrations, the PROTAC can separately bind to the AR and CRBN, preventing the formation of the productive ternary complex.- Use a lower concentration range in your experiments. The optimal degradation concentration is often in the low nanomolar to low micromolar range.
Unexpected cytotoxicity - Off-target effects: The compound may be affecting other cellular pathways.- Vehicle (DMSO) toxicity: High concentrations of DMSO can be toxic to cells.- Perform proteomics studies to identify potential off-target effects.- Ensure the final DMSO concentration in your experiments is low (typically <0.5%) and consistent across all conditions, including the vehicle control.

References

Technical Support Center: (Rac)-GDC-2992 Off-Target Effects Investigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of (Rac)-GDC-2992.

FAQs

Q1: What is this compound and what is its primary target?

This compound is a Proteolysis Targeting Chimera (PROTAC) designed to degrade the Androgen Receptor (AR).[1] It is a heterobifunctional molecule, meaning it consists of a ligand that binds to the AR and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the AR by the proteasome.[2][3][4] GDC-2992 specifically recruits the E3 ligase Cereblon (CRBN).[2][3] Its primary therapeutic goal is to inhibit AR signaling in the context of prostate cancer, including forms resistant to standard inhibitors.[2][3]

Q2: The initial information suggested GDC-2992 is a kinase inhibitor. Is this correct?

No, this is a common point of confusion. This compound is not a kinase inhibitor. It is an AR degrader.[1] Therefore, off-target effects are not related to the inhibition of unintended kinases, but rather the unintended degradation of other proteins.

Q3: What are the potential sources of off-target effects for a PROTAC like this compound?

Off-target effects for PROTACs can be complex and may arise from several factors:

  • Unintended Protein Degradation: The PROTAC may induce the degradation of proteins other than the intended target (AR).

  • E3 Ligase Ligand Activity: The ligand that recruits the E3 ligase (in this case, a pomalidomide-like ligand for CRBN) can have its own biological activity, including the degradation of other proteins. Pomalidomide itself is known to degrade zinc-finger (ZF) proteins.[5][6]

  • Target Ligand Promiscuity: The AR-binding portion of the molecule could have some affinity for other proteins.

  • Ternary Complex Formation with Off-Targets: The entire PROTAC molecule could facilitate the formation of a ternary complex (PROTAC + E3 ligase + off-target protein), leading to the off-target's degradation.

Q4: How can I proactively identify potential off-target effects of this compound?

A proactive approach is crucial for accurate data interpretation. The most comprehensive method is unbiased, mass spectrometry-based global proteomics.[7][8] This technique allows for the quantification of thousands of proteins in cells treated with this compound versus a control, revealing any proteins that are significantly downregulated. Additionally, considering the CRBN-recruiting nature of GDC-2992, it is prudent to specifically investigate the levels of known CRBN neosubstrates, such as zinc-finger proteins.[5][6]

Troubleshooting Guides

Issue 1: Unexpected Phenotype Observed in Cells Treated with this compound
Possible Cause Troubleshooting Steps
Off-Target Protein Degradation 1. Perform Global Proteomics: Conduct an unbiased proteomic screen (e.g., using TMT or iTRAQ labeling followed by LC-MS/MS) to identify all proteins that are degraded upon treatment with this compound.[9] 2. Validate Hits: Validate the degradation of potential off-targets identified in the proteomic screen using a targeted method like Western Blotting or targeted proteomics. 3. Dose-Response and Time-Course: Perform dose-response and time-course experiments to confirm that the degradation of the off-target protein is dependent on the concentration of this compound and the duration of treatment.
Biological Activity of the CRBN Ligand 1. Control Experiments: Treat cells with the CRBN ligand portion of the molecule alone to see if it recapitulates the unexpected phenotype. 2. CRBN Knockout/Knockdown: If the phenotype is suspected to be CRBN-dependent, perform the experiment in CRBN knockout or knockdown cells. The phenotype should be abrogated in the absence of CRBN.
Non-Degradation-Related Off-Target Binding 1. Cellular Thermal Shift Assay (CETSA): Use CETSA to assess the binding of this compound to both AR and potential off-target proteins in intact cells.[9] A shift in the melting temperature of a protein in the presence of the compound indicates binding.
Issue 2: Discrepancy Between AR Degradation and Cellular Response
Possible Cause Troubleshooting Steps
Incomplete AR Degradation 1. Optimize Concentration and Time: Ensure that the concentration and treatment time of this compound are sufficient to achieve maximal AR degradation. This can be assessed by Western Blotting. 2. Cell Line Differences: Be aware that the efficiency of PROTACs can vary between cell lines due to differences in the expression levels of the target and the E3 ligase.
Off-Target Effects Dominating the Phenotype 1. Refer to Issue 1: Follow the troubleshooting steps for identifying off-target protein degradation. The observed cellular response may be a composite of both on-target and off-target effects.
Dual Mechanism of Action GDC-2992 has been shown to have a dual mechanism of action that includes both AR degradation and competitive AR antagonism.[2] The observed phenotype could be a result of this combined effect.

Data Presentation

Table 1: Key Parameters for this compound
ParameterValueCell LineReference
DC50 (AR Degradation) 10 nMVCaP[1]
IC50 (Proliferation) 9.7 nMVCaP[3]

Experimental Protocols

Protocol 1: Global Proteomics for Off-Target Identification
  • Cell Culture and Treatment: Plate cells at an appropriate density and treat with this compound at a relevant concentration (e.g., 10x DC50) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the protein concentration and digest the proteins into peptides using an enzyme like trypsin.

  • Isobaric Labeling: Label the peptides from each condition with isobaric tags (e.g., TMT or iTRAQ). This allows for the pooling of samples and accurate relative quantification.[9]

  • LC-MS/MS Analysis: Separate the labeled peptides using liquid chromatography and analyze them by tandem mass spectrometry.

  • Data Analysis: Identify and quantify proteins across all samples. Proteins that show a statistically significant and dose-dependent decrease in abundance in the this compound-treated samples compared to the control are considered potential off-targets.

Protocol 2: Western Blotting for Off-Target Validation
  • Cell Treatment and Lysis: Treat cells with increasing concentrations of this compound and a vehicle control. Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against the potential off-target protein and a loading control (e.g., GAPDH or β-actin).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the extent of degradation of the potential off-target protein.

Visualizations

GDC2992_Mechanism cluster_E3 E3 Ligase Complex cluster_Degradation Degradation Machinery GDC2992 GDC-2992 AR Androgen Receptor (AR) GDC2992->AR CRBN Cereblon (CRBN) GDC2992->CRBN Recruits Proteasome Proteasome AR->Proteasome Degradation CRBN->AR Ubiquitination DDB1 DDB1 CUL4 CUL4 ROC1 ROC1 Ub Ubiquitin

Caption: Mechanism of action for this compound.

Off_Target_Workflow start Unexpected Cellular Phenotype with GDC-2992 Treatment proteomics Global Proteomics (LC-MS/MS) to Identify Downregulated Proteins start->proteomics cetsa Assess Off-Target Binding (e.g., CETSA) start->cetsa control_exp Control Experiments (e.g., CRBN Ligand Alone, CRBN KO) start->control_exp validation Validate Hits with Targeted Methods (e.g., Western Blot) proteomics->validation decision Is Phenotype Explained? validation->decision cetsa->decision control_exp->decision on_target Phenotype is due to On-Target AR Degradation decision->on_target Yes off_target Phenotype is due to Off-Target Effects decision->off_target No

Caption: Experimental workflow for off-target investigation.

References

Troubleshooting (Rac)-GDC-2992 Western blot results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (Rac)-GDC-2992. The content is designed to address specific issues that may be encountered during the Western blot analysis of its target, the Androgen Receptor (AR).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally active, heterobifunctional molecule that functions as a degrader of the Androgen Receptor (AR).[1][2] It is classified as a Proteolysis Targeting Chimera (PROTAC). It works by simultaneously binding to the AR and an E3 ubiquitin ligase, cereblon (CRBN).[2][3] This proximity induces the ubiquitination of AR, marking it for degradation by the proteasome.[3] Consequently, the primary and most direct effect to measure by Western blot is a decrease in total AR protein levels.

Q2: I treated my cells with this compound but see no decrease in total AR protein levels. What went wrong?

A2: This is a common issue that can stem from several factors. Consider the following:

  • Cell Line Choice: Ensure your cell line expresses sufficient levels of both the Androgen Receptor and cereblon (CRBN), the E3 ligase required for GDC-2992's activity.[2] Prostate cancer cell lines like VCaP are reported to be sensitive.[3][4]

  • Treatment Time and Concentration: Degradation is time- and concentration-dependent. You may need to perform a time-course (e.g., 4, 8, 16, 24 hours) and a dose-response experiment (e.g., 1 nM to 1000 nM) to find the optimal conditions for your specific cell line. The reported DC50 (concentration for 50% degradation) is 2.7 nM in VCaP cells.[3][4]

  • Lysate Preparation: Proteasome activity must be preserved up to the point of lysis. However, once lysed, it is critical to prevent protein degradation from other sources. Always prepare lysates with freshly added protease inhibitors in an appropriate lysis buffer (e.g., RIPA buffer) and keep samples on ice.[5][6]

  • Antibody Performance: The primary antibody against total AR may not be performing optimally. Verify its efficacy using a positive control cell line known to express high levels of AR. Ensure you are using the antibody at the manufacturer's recommended dilution.

Q3: My loading control protein levels are inconsistent across samples after GDC-2992 treatment. How should I normalize my data?

A3: Inconsistency in loading controls can obscure results.

  • Choose a Stable Loading Control: Some housekeeping proteins can be affected by experimental conditions. Test multiple loading controls (e.g., GAPDH, β-Actin, α-Tubulin, Vinculin) to find one that remains stable in your model system following GDC-2992 treatment.

  • Total Protein Normalization: A more robust method is total protein normalization.[7] This involves staining the membrane with a total protein stain (e.g., Ponceau S, Coomassie, or stain-free gel technology) and using the total protein signal in each lane to normalize the AR signal. This method is less susceptible to fluctuations in single housekeeping proteins.

Q4: The AR band on my Western blot appears as a doublet or as multiple bands. Which band should I quantify?

A4: The Androgen Receptor is a large protein (~110 kDa) that is subject to post-translational modifications (PTMs) such as phosphorylation, which can cause it to migrate as a doublet or multiple bands.[8]

  • Consult the Literature: Check publications that have characterized AR in your specific cell model to confirm the expected migration pattern.

  • Phosphatase Treatment: To confirm if the upper band is a phosphorylated form, you can treat a lysate sample with a phosphatase (e.g., lambda protein phosphatase) before running the gel.[7] If the upper band disappears or decreases in intensity, it confirms it is a phospho-isoform.

  • Quantification: For assessing degradation via GDC-2992, you should quantify all specific bands corresponding to the full-length AR, as the degrader is expected to target the entire AR protein pool.

Data Presentation

Table 1: Example Dose-Dependent Degradation of Androgen Receptor (AR)

This table illustrates the expected outcome of a dose-response experiment in VCaP cells treated with this compound for 16 hours. Data is presented as the percentage of AR remaining compared to a vehicle-treated control (DMSO).

This compound Conc. (nM)Mean AR Level (% of Control)Standard Deviation
0 (Vehicle)100%± 5.2
165%± 4.8
348%± 3.5
1021%± 2.9
308%± 1.5
100<5%± 1.1

Table 2: Example Time-Course of Androgen Receptor (AR) Degradation

This table shows the expected results from a time-course experiment in VCaP cells treated with 10 nM this compound.

Treatment Time (Hours)Mean AR Level (% of Control)Standard Deviation
0100%± 6.1
288%± 5.5
461%± 4.2
835%± 3.8
1620%± 3.1
2412%± 2.4

Visualizations

GDC2992_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation GDC2992 This compound AR Androgen Receptor (AR) (Target Protein) GDC2992->AR Binds to AR CRBN Cereblon (CRBN) (E3 Ubiquitin Ligase) GDC2992->CRBN Binds to CRBN AR_GDC_CRBN AR - GDC-2992 - CRBN AR->AR_GDC_CRBN Proteasome Proteasome AR->Proteasome Targeted for Degradation CRBN->AR_GDC_CRBN AR_GDC_CRBN->AR Ubiquitination Ub Ubiquitin Ub->AR Degraded_AR Degraded AR (Peptides) Proteasome->Degraded_AR

Caption: Mechanism of action for this compound as an AR degrader.

Western_Blot_Workflow start 1. Cell Culture & Treatment (e.g., VCaP cells + GDC-2992) lysis 2. Cell Lysis (RIPA buffer + Protease/Phosphatase Inhibitors) start->lysis quant 3. Protein Quantification (BCA or Bradford Assay) lysis->quant sds 4. SDS-PAGE (Separate proteins by size) quant->sds transfer 5. Protein Transfer (Gel to PVDF/Nitrocellulose Membrane) sds->transfer block 6. Blocking (5% BSA or non-fat milk in TBST) transfer->block primary 7. Primary Antibody Incubation (e.g., Rabbit anti-Total AR, overnight at 4°C) block->primary wash1 8. Washing (3x with TBST) primary->wash1 secondary 9. Secondary Antibody Incubation (e.g., Anti-Rabbit HRP, 1 hour at RT) wash1->secondary wash2 10. Washing (3x with TBST) secondary->wash2 detect 11. Detection (ECL Substrate) wash2->detect image 12. Imaging & Analysis (Chemiluminescence Detector) detect->image

Caption: Standard experimental workflow for Western blot analysis.

Troubleshooting_Tree q1 Problem: No AR degradation observed after GDC-2992 treatment. q2 Is the cell line appropriate? (Expresses AR and CRBN) q1->q2 sol1 Solution: Use a validated positive control cell line (e.g., VCaP). Verify CRBN expression. q2->sol1 No/Unsure q3 Was a dose-response and time-course performed? q2->q3 Yes sol2 Solution: Optimize treatment time (4-24h) and concentration (1-1000 nM). q3->sol2 No q4 Was the primary antibody validated? q3->q4 Yes sol3 Solution: Include a positive control lysate. Titrate the primary antibody. q4->sol3 No q5 Were protease inhibitors used? q4->q5 Yes sol4 Solution: Always use fresh protease inhibitor cocktail in lysis buffer. q5->sol4 No conclusion If all steps are verified, consider compound viability or subcellular fractionation. q5->conclusion Yes

References

Technical Support Center: (Rac)-GDC-2992 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the in vivo delivery of (Rac)-GDC-2992, a potent and orally bioavailable PROTAC (Proteolysis Targeting Chimera) androgen receptor (AR) degrader. This guide is intended for researchers, scientists, and drug development professionals conducting preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a heterobifunctional molecule that potently degrades the androgen receptor (AR). It functions as a PROTAC, simultaneously binding to the AR and an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the AR by the proteasome, offering a powerful approach to inhibit AR signaling in cancer models.

Q2: What is the primary administration route for this compound in animal models?

This compound is designed to be orally bioavailable.[1] Therefore, oral gavage (p.o.) is the most common and recommended route of administration for in vivo experiments.

Q3: What is a typical dosage range for this compound in mice?

Preclinical studies have shown that oral doses as low as 10 mg/kg can lead to significant AR degradation in xenograft models. However, the optimal dosage will depend on the specific animal model, tumor type, and experimental endpoint. A dose-response study is always recommended to determine the most effective dose for your model.

Q4: I am having trouble dissolving this compound for my in vivo study. What vehicle should I use?

Like many PROTACs, this compound has low aqueous solubility, which presents a formulation challenge. While a specific, publicly validated vehicle for this compound is not available, a common strategy for poorly soluble oral compounds is to use a suspension formulation. A suggested starting point for formulation development is outlined in the experimental protocols section below. Common components include a suspending agent (e.g., carboxymethylcellulose), a surfactant (e.g., Tween 80) to aid in wetting the compound, and water. It is crucial to ensure the final formulation is a homogenous suspension before each administration.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Compound crashes out of solution/suspension - Inappropriate vehicle- Low temperature- Incorrect pH- Test a range of vehicles. See the recommended formulation protocol below.- Gently warm the vehicle before adding the compound.- Ensure the pH of the final formulation is compatible with the compound's stability.
Inconsistent results between animals - Inaccurate dosing due to non-homogenous suspension- Variable oral absorption- Ensure the suspension is vigorously vortexed before drawing each dose.- Administer the dose at a consistent time of day relative to the animal's light/dark and feeding cycle.
Signs of toxicity in animals (e.g., weight loss, lethargy) - Dose is too high- Vehicle intolerance- Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your model.- Include a vehicle-only control group to assess any toxicity related to the formulation itself.
Lack of efficacy - Insufficient drug exposure- Poor absorption- Inappropriate dosing frequency- Increase the dose, if tolerated.- Consider alternative formulation strategies to improve solubility and absorption (e.g., lipid-based formulations, though these are more complex to prepare).- The dosing frequency should be based on the pharmacokinetic profile of the compound, if available. Daily dosing is a common starting point for oral agents.

Quantitative Data Summary

The following table summarizes key quantitative information for this compound.

ParameterValueSource
Mechanism of Action PROTAC Androgen Receptor DegraderN/A
Administration Route Oral (p.o.)[1]
Effective In Vivo Dose Starting at 10 mg/kg (in mice)N/A

Experimental Protocols

Note: The following protocols are general guidelines. Optimization and validation are essential for each specific experimental context.

Recommended Formulation for Oral Gavage (Suspension)

This protocol provides a starting point for preparing a 10 mg/mL suspension of this compound.

Materials:

  • This compound powder

  • Vehicle components:

    • 0.5% (w/v) Carboxymethylcellulose sodium (low viscosity) in sterile water

    • 0.1% (v/v) Tween 80

  • Sterile conical tubes

  • Homogenizer or sonicator

  • Vortex mixer

Procedure:

  • Prepare the Vehicle:

    • In a sterile container, add 0.5 g of carboxymethylcellulose sodium to 100 mL of sterile water. Mix vigorously until fully dissolved. This may take some time and gentle heating can assist.

    • Add 0.1 mL of Tween 80 to the carboxymethylcellulose solution and mix thoroughly.

  • Prepare the this compound Suspension:

    • Weigh the required amount of this compound powder. For a 10 mg/mL suspension, you will need 10 mg for every 1 mL of vehicle.

    • In a sterile conical tube, add the weighed this compound powder.

    • Add a small amount of the vehicle to the powder to create a paste. This helps to wet the compound and prevent clumping.

    • Gradually add the remaining vehicle to the paste while continuously mixing.

    • Once all the vehicle has been added, cap the tube and vortex vigorously for 2-3 minutes.

    • For a more uniform suspension, use a homogenizer or sonicator according to the manufacturer's instructions.

  • Administration:

    • Before each administration, vortex the suspension vigorously to ensure it is homogenous.

    • Administer the appropriate volume to the animal via oral gavage using a suitable gavage needle.

General In Vivo Study Workflow

Below is a generalized workflow for an in vivo efficacy study using this compound.

  • Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.

  • Tumor Implantation (if applicable): For xenograft or syngeneic models, implant tumor cells according to your established protocol.

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size, randomize animals into treatment and control groups.

  • Treatment Initiation: Begin dosing with this compound formulation and vehicle control.

  • Monitoring:

    • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

    • Observe animals for any signs of toxicity.

  • Study Endpoint: Euthanize animals when tumors reach the predetermined endpoint, or at the end of the study period.

  • Tissue Collection and Analysis: Collect tumors and other relevant tissues for downstream analysis (e.g., Western blot for AR levels, immunohistochemistry).

Visualizations

Signaling Pathway of this compound

GDC2992_Pathway GDC2992 This compound Ternary_Complex Ternary Complex (AR-GDC2992-E3 Ligase) GDC2992->Ternary_Complex Binds to AR Androgen Receptor (AR) AR->Ternary_Complex Recruited by GDC-2992 E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited by GDC-2992 Ubiquitination Ubiquitination of AR Ternary_Complex->Ubiquitination Promotes Proteasome Proteasome Ubiquitination->Proteasome Targets AR to Degradation AR Degradation Proteasome->Degradation Mediates Signaling_Inhibition Inhibition of AR Signaling Degradation->Signaling_Inhibition Leads to

Caption: Mechanism of action of this compound as a PROTAC AR degrader.

Experimental Workflow for In Vivo Studies

InVivo_Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Acclimatization Animal Acclimatization Tumor_Implantation Tumor Implantation Acclimatization->Tumor_Implantation Randomization Tumor Growth & Randomization Tumor_Implantation->Randomization Dosing Oral Dosing with This compound or Vehicle Randomization->Dosing Monitoring Monitor Tumor Volume, Body Weight, & Toxicity Dosing->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Tissue Collection & Analysis Endpoint->Analysis

Caption: General experimental workflow for in vivo studies with this compound.

References

How to avoid the hook effect with PROTACs like (Rac)-GDC-2992

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing the PROTAC® (Rac)-GDC-2992. The following information will help address specific issues, particularly the hook effect, that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the Androgen Receptor (AR).[1] It is a heterobifunctional molecule that simultaneously binds to the Androgen Receptor and the E3 ubiquitin ligase Cereblon (CRBN).[2] This binding event forms a ternary complex, which leads to the ubiquitination and subsequent proteasomal degradation of the AR.[2] this compound has demonstrated a DC50 (concentration for 50% degradation) of 10 nM in VCaP cells.[1] Interestingly, it also exhibits a dual mechanism of action, functioning as a competitive AR antagonist in addition to inducing its degradation.[2]

Q2: What is the "hook effect" and why is it a concern when using PROTACs like this compound?

The hook effect is a phenomenon observed with PROTACs where increasing the concentration of the molecule beyond an optimal point leads to a decrease in target protein degradation. This results in a characteristic bell-shaped dose-response curve. The underlying cause is the formation of non-productive binary complexes at high concentrations.[3] In the case of this compound, at excessively high concentrations, the PROTAC will independently bind to either the Androgen Receptor or the CRBN E3 ligase, forming inactive AR-(Rac)-GDC-2992 and CRBN-(Rac)-GDC-2992 complexes. These binary complexes are unable to form the productive ternary complex required for ubiquitination and degradation, thus reducing the overall degradation efficiency. This can lead to misinterpretation of experimental results, where a potent degrader might appear less effective or even inactive at high concentrations.

Q3: At what concentrations should I expect to see the hook effect with this compound?

While the exact concentration at which the hook effect occurs can vary between cell lines and experimental conditions, it is generally observed at higher concentrations, often in the micromolar range for many PROTACs. Given that the optimal degradation concentration (DC50) for this compound is in the low nanomolar range (10 nM in VCaP cells), it is crucial to perform a wide dose-response experiment, for instance, from picomolar to high micromolar concentrations, to identify the optimal degradation window and the onset of the hook effect.

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Action
Decreased AR degradation at high concentrations of this compound. You are likely observing the hook effect .1. Confirm with a wider dose-response curve: Test a broad range of concentrations (e.g., 0.01 nM to 10 µM) to fully characterize the bell-shaped curve. 2. Determine the optimal concentration: Identify the concentration that achieves maximum degradation (Dmax) and use concentrations at or below this for future experiments.
Weak or no AR degradation at expected active concentrations. 1. The tested concentrations might be on the right side of the hook effect curve. 2. Low expression of CRBN E3 ligase in the cell line. 3. Poor cell permeability of the compound.1. Test a much broader and lower concentration range. 2. Verify CRBN expression: Confirm that your cell model expresses sufficient levels of the CRBN E3 ligase via Western Blot or qPCR. 3. Assess ternary complex formation: Use Co-Immunoprecipitation to confirm that this compound can induce the formation of the AR-PROTAC-CRBN complex.
Inconsistent degradation results between experiments. 1. Variability in cell density or health. 2. Inconsistent incubation times. 3. Freeze-thaw cycles of this compound stock solution.1. Standardize cell seeding and ensure consistent confluency. 2. Perform a time-course experiment: Determine the optimal incubation time for maximal degradation (e.g., 4, 8, 16, 24 hours). 3. Aliquot stock solutions: Prepare single-use aliquots of this compound to avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound in VCaP Cells

This table illustrates a typical dataset that would be generated to identify the hook effect.

Concentration of this compound (nM)% AR Degradation
0 (Vehicle)0
0.115
140
10 50 (DC50)
5085
100 95 (Dmax)
50070
100045
500020
1000010

Experimental Protocols

Protocol 1: Western Blot for AR Degradation

This protocol details the steps to quantify Androgen Receptor levels following treatment with this compound.

  • Cell Culture and Treatment:

    • Plate VCaP cells at a suitable density in 6-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in cell culture medium. It is recommended to use a wide concentration range (e.g., 0.1 nM to 10 µM) to observe the potential hook effect. Include a vehicle-only control (e.g., DMSO).

    • Replace the existing medium with the medium containing the different concentrations of this compound and incubate for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the Androgen Receptor overnight at 4°C.

    • Also, incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the AR signal to the loading control signal and calculate the percentage of degradation relative to the vehicle-treated control.

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is to verify the formation of the AR-(Rac)-GDC-2992-CRBN ternary complex.

  • Cell Treatment and Lysis:

    • Treat cells with the desired concentrations of this compound (at and below the optimal degradation concentration) and a vehicle control for a shorter time (e.g., 2-4 hours).

    • To stabilize the ternary complex and prevent degradation of AR, co-treat with a proteasome inhibitor (e.g., MG132) for the last 2 hours of incubation.

    • Lyse the cells using a non-denaturing Co-IP lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysate by incubating with protein A/G beads to minimize non-specific binding.

    • Incubate the pre-cleared lysate with an antibody against the Androgen Receptor (or an epitope tag if using a tagged protein) overnight at 4°C to form an antibody-antigen complex.

    • Add protein A/G beads to the lysate to capture the antibody-antigen complex.

  • Washing and Elution:

    • Wash the beads several times with Co-IP buffer to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Perform Western blotting on the eluted samples as described in Protocol 1.

    • Probe the membrane with antibodies against CRBN to detect its presence in the immunoprecipitated complex, which would confirm the formation of the ternary complex. Also, probe for AR to confirm successful immunoprecipitation.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation PROTAC PROTAC Ternary_Complex AR-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex AR Androgen Receptor (AR) AR->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ubiquitination Ubiquitination of AR Ternary_Complex->Ubiquitination induces Proteasome Proteasomal Degradation Ubiquitination->Proteasome leads to

Caption: Mechanism of Androgen Receptor degradation by this compound.

Hook_Effect cluster_1 The Hook Effect High_PROTAC High Concentration of this compound Binary_AR AR-PROTAC (Binary Complex) High_PROTAC->Binary_AR Binary_CRBN CRBN-PROTAC (Binary Complex) High_PROTAC->Binary_CRBN AR Androgen Receptor (AR) AR->Binary_AR CRBN CRBN E3 Ligase CRBN->Binary_CRBN No_Degradation Inhibition of Degradation Binary_AR->No_Degradation prevents ternary complex formation Binary_CRBN->No_Degradation prevents ternary complex formation

Caption: Formation of non-productive binary complexes causes the hook effect.

Troubleshooting_Workflow start Start: Observe unexpected degradation results q1 Is there decreased degradation at high concentrations? start->q1 a1_yes Likely Hook Effect q1->a1_yes Yes a1_no Weak or no degradation q1->a1_no No action1 Perform wide dose-response Western Blot (Protocol 1) a1_yes->action1 q2 Is CRBN expressed in your cell line? a1_no->q2 end Resolution: Optimized experimental conditions action1->end action2 Verify CRBN expression q2->action2 Check q3 Does the ternary complex form? action2->q3 action3 Perform Co-IP (Protocol 2) q3->action3 Check action3->end

Caption: A logical workflow for troubleshooting the hook effect.

References

Improving cellular uptake of (Rac)-GDC-2992

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cellular uptake of (Rac)-GDC-2992.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a Proteolysis Targeting Chimera (PROTAC) designed to degrade the Androgen Receptor (AR).[1] It is a heterobifunctional molecule, meaning it has two key components: one part that binds to the Androgen Receptor and another that recruits an E3 ubiquitin ligase. By bringing the AR and the E3 ligase into close proximity, this compound facilitates the ubiquitination of the AR, marking it for degradation by the proteasome. This dual-action mechanism of AR antagonism and degradation makes it a promising agent for prostate cancer research.[2]

Q2: What are the known physicochemical properties of this compound?

This compound has a molecular weight of 819.39 g/mol and a molecular formula of C45H51ClN8O5.[1][3][4][5] Its structure consists of a ligand for the Androgen Receptor, a linker, and a ligand for the E3 ligase.[1] Due to its high molecular weight and complex structure, which is common for PROTACs, it may face challenges in cellular permeability compared to traditional small molecule inhibitors.[6][7]

Q3: What are the common challenges in achieving optimal cellular uptake of PROTACs like this compound?

PROTACs, including this compound, often exhibit poor cellular permeability due to their high molecular weight and large polar surface area.[6][7] These characteristics can hinder their ability to passively diffuse across the cell membrane.[7] Consequently, achieving sufficient intracellular concentrations to observe potent and consistent biological activity can be a significant experimental hurdle.

Q4: What general strategies can be employed to improve the cellular uptake of PROTACs?

Several strategies can be explored to enhance the cellular uptake of PROTACs. These can be broadly categorized as:

  • Chemical Modifications: While not something the end-user can typically alter, these include optimizing the linker, using a prodrug approach, or introducing intramolecular hydrogen bonds to reduce the molecule's polarity and size.[8][9]

  • Formulation and Delivery Systems: These are more practical for researchers to implement and include the use of nanoparticles, polymeric micelles, and liposomes to encapsulate the PROTAC and facilitate its entry into cells.[10][11][12]

  • Co-treatment with Permeability Enhancers: Using agents that transiently increase membrane permeability can also be a viable, though carefully controlled, strategy.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
Low or no degradation of Androgen Receptor (AR) at expected concentrations. Poor cellular uptake of this compound.1. Confirm target engagement using cell-free assays. 2. Increase the incubation time with the compound. 3. Attempt co-treatment with a mild, non-toxic membrane permeabilizing agent (see Protocol 1). 4. Explore the use of a lipid-based delivery system (see Protocol 2).
High variability in experimental results between replicates. Inconsistent cellular uptake due to cell density, passage number, or health.1. Standardize cell seeding density and ensure cells are in the logarithmic growth phase. 2. Use cells within a consistent and low passage number range. 3. Monitor cell health and morphology throughout the experiment.
"Hook effect" observed at higher concentrations (decreased degradation at higher doses). Formation of binary complexes (AR:this compound or E3 ligase:this compound) that do not lead to degradation.1. Perform a detailed dose-response curve to identify the optimal concentration range for degradation. 2. This is an inherent property of many PROTACs and optimizing the concentration is key.[13]
Compound appears to be unstable in cell culture media. Degradation of this compound in the experimental conditions.1. Assess the stability of the compound in your specific cell culture media over the experimental time course using techniques like HPLC-MS. 2. If instability is confirmed, consider reducing the incubation time or exploring protective delivery formulations.

Data Presentation

Table 1: Hypothetical Cellular Uptake of this compound with Different Enhancement Strategies

Treatment Condition This compound Concentration (nM) Incubation Time (hours) Intracellular Concentration (nM) AR Degradation (%)
Vehicle Control (DMSO)1024515
This compound alone10242560
+ Permeabilizing Agent X (0.01%)10244585
Lipid Nanoparticle Formulation10246095

Experimental Protocols

Protocol 1: Co-treatment with a Mild Permeabilizing Agent

Objective: To transiently increase cell membrane permeability to enhance the uptake of this compound.

Materials:

  • This compound

  • Cell line of interest (e.g., VCaP)

  • Complete cell culture medium

  • Mild, non-ionic surfactant (e.g., Pluronic F-68) or a low concentration of a well-characterized permeabilizing agent.

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Reagents for Western blotting or other protein quantification methods.

Procedure:

  • Determine the non-toxic concentration of the permeabilizing agent: Perform a dose-response experiment with the permeabilizing agent alone to determine the highest concentration that does not affect cell viability over the intended experimental duration.

  • Cell Seeding: Plate cells at a consistent density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare working solutions in a complete cell culture medium.

  • Co-treatment: a. Prepare the treatment media containing the desired concentration of this compound and the pre-determined non-toxic concentration of the permeabilizing agent. b. As a control, prepare treatment media with this compound alone. c. Remove the old media from the cells and add the treatment media.

  • Incubation: Incubate the cells for the desired time period (e.g., 24 hours).

  • Cell Lysis and Analysis: a. Wash the cells with cold PBS. b. Lyse the cells and collect the protein lysate. c. Determine the protein concentration. d. Analyze the degradation of the Androgen Receptor using Western blotting or another suitable method.

Protocol 2: Formulation of this compound in Lipid-Based Nanoparticles

Objective: To encapsulate this compound in lipid nanoparticles (LNPs) to facilitate its entry into cells.

Materials:

  • This compound

  • Lipid mixture for LNP formulation (e.g., DOTAP, cholesterol, DSPE-PEG)

  • Ethanol (B145695)

  • Hydration buffer (e.g., PBS)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Cell line of interest

  • Complete cell culture medium

Procedure:

  • LNP Formulation (Thin-film hydration method): a. Dissolve this compound and the lipid mixture in ethanol in a round-bottom flask. b. Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall. c. Hydrate the lipid film with the hydration buffer by vortexing or sonicating. This will form multilamellar vesicles. d. To obtain unilamellar vesicles of a defined size, subject the vesicle suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).

  • Characterization of LNPs: Characterize the formulated LNPs for size, polydispersity index, and encapsulation efficiency.

  • Cell Treatment: a. Seed cells and allow them to adhere overnight. b. Add the this compound-loaded LNP suspension to the cell culture medium at the desired final concentration of this compound. c. Include controls of empty LNPs and free this compound.

  • Incubation: Incubate for the desired time period.

  • Analysis: Analyze AR degradation as described in Protocol 1.

Visualizations

GDC_2992_Mechanism GDC2992 This compound TernaryComplex Ternary Complex (AR-GDC2992-CRBN) GDC2992->TernaryComplex AR Androgen Receptor (AR) AR->TernaryComplex CRBN Cereblon (E3 Ligase) CRBN->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation AR Degradation Proteasome->Degradation

Caption: Mechanism of action of this compound.

Experimental_Workflow Start Start: Low AR Degradation ConfirmTarget Confirm Target Engagement (Cell-free assay) Start->ConfirmTarget OptimizeConditions Optimize Assay Conditions (Time, Concentration) ConfirmTarget->OptimizeConditions UptakeStrategy Implement Uptake Enhancement Strategy OptimizeConditions->UptakeStrategy PermeabilizingAgent Protocol 1: Co-treat with Permeabilizing Agent UptakeStrategy->PermeabilizingAgent LNP Protocol 2: Use Lipid Nanoparticle Formulation UptakeStrategy->LNP Analyze Analyze AR Degradation (Western Blot, etc.) PermeabilizingAgent->Analyze LNP->Analyze End End: Improved AR Degradation Analyze->End

Caption: Experimental workflow for improving cellular uptake.

Troubleshooting_Tree Problem Problem: Inconsistent or Low AR Degradation CheckUptake Is cellular uptake a potential issue? Problem->CheckUptake CheckAssay Are assay conditions consistent? Problem->CheckAssay CheckHook Is the 'hook effect' observed? Problem->CheckHook SolutionUptake Follow Uptake Enhancement Workflow CheckUptake->SolutionUptake Yes SolutionAssay Standardize cell density, passage number, and health CheckAssay->SolutionAssay No SolutionHook Optimize concentration (perform detailed dose-response) CheckHook->SolutionHook Yes

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: (Rac)-GDC-2992 Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of (Rac)-GDC-2992 in cell culture media. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a PROTAC (Proteolysis Targeting Chimera) androgen receptor (AR) degrader.[1][2] It is a heterobifunctional molecule that binds to both the androgen receptor and an E3 ubiquitin ligase.[3][4] This dual binding results in the ubiquitination and subsequent degradation of the AR, making it a subject of research for prostate cancer.[1][2][3][4] In addition to degradation, it also acts as a competitive AR antagonist.[3][4]

Q2: What are the recommended storage conditions for this compound stock solutions?

For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is crucial to protect the compound from light and store it under nitrogen.[1][5] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[1][2]

Q3: What solvents are recommended for dissolving this compound?

This compound is soluble in DMSO.[1][5] For in vitro experiments, it is important to ensure the final concentration of DMSO in the cell culture medium is low (typically less than 0.5%) to avoid solvent-induced toxicity or other artifacts.[6]

Q4: What are the primary factors that can affect the stability of this compound in cell culture media?

Several factors can influence the stability of small molecules like this compound in cell culture media:

  • Chemical Degradation: The aqueous environment of cell culture media at a physiological pH and 37°C can lead to hydrolysis, oxidation, or other chemical degradation pathways.[7][8]

  • Enzymatic Degradation: Components in the serum supplement of the media can contain enzymes that may metabolize the compound.

  • Adsorption to Labware: Hydrophobic compounds can non-specifically bind to the plastic surfaces of cell culture plates, tubes, and pipette tips, leading to a perceived loss of compound.[8]

  • Cellular Uptake: If cells are present, the compound may be rapidly internalized, reducing its concentration in the media.[8]

  • pH of the Media: The pH of the cell culture media can influence the stability of the compound.[7]

Troubleshooting Guide

This guide addresses common problems researchers may encounter related to the stability of this compound in cell culture experiments.

Problem Possible Cause Suggested Solution
Loss of biological activity over time The compound is degrading in the cell culture medium.Perform a stability study to determine the half-life of the compound in your specific media and conditions (see Experimental Protocols section).[8] Consider adding the compound to the media immediately before treating the cells.
The compound is adsorbing to the plasticware.Use low-protein-binding plates and pipette tips. Include a control group without cells to assess binding to plastic.[7]
Inconsistent results between experiments Variability in compound stability due to slight differences in experimental conditions.Standardize all experimental parameters, including incubation times, media composition, and cell density. Prepare fresh dilutions of the compound from a stable stock solution for each experiment.[6]
Incomplete solubilization of the compound.Ensure complete dissolution of the stock solution. Sonication or gentle warming may be necessary, as suggested by the supplier for this compound in DMSO.[1][5]
High background or off-target effects The compound concentration is too high, leading to non-specific effects.Perform a dose-response experiment to determine the optimal concentration. Use the lowest effective concentration to minimize off-target effects.[9]
Degradation products may have their own biological activity.Characterize any potential degradation products using analytical techniques like LC-MS.
Cells appear stressed or die at all concentrations The solvent (e.g., DMSO) concentration is toxic to the cells.Ensure the final solvent concentration is well below the toxic threshold for your cell line (typically <0.5% for DMSO).[8] Run a vehicle-only control to assess solvent toxicity.[6]

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Media using LC-MS

This protocol outlines a method to determine the stability of this compound in a cell-free culture medium over time.

Materials:

  • This compound

  • DMSO

  • Cell culture medium (e.g., DMEM, RPMI-1640) with and without 10% Fetal Bovine Serum (FBS)

  • Sterile, low-protein-binding microcentrifuge tubes or 24-well plates

  • Incubator (37°C, 5% CO₂)

  • LC-MS/MS system

Methodology:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare Working Solutions: Dilute the stock solution in the cell culture medium (with and without FBS) to the final desired experimental concentration (e.g., 1 µM).

  • Incubation: Aliquot the working solutions into sterile, low-protein-binding tubes or wells. Place them in a 37°C, 5% CO₂ incubator.

  • Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each condition.

  • Sample Preparation: Immediately stop any potential degradation by adding a quenching solvent (e.g., ice-cold acetonitrile) and store at -80°C until analysis.

  • LC-MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the amount at time 0.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_working Prepare Working Solutions in Media (+/- FBS) prep_stock->prep_working incubate Incubate at 37°C, 5% CO₂ prep_working->incubate collect Collect Aliquots at Time Points (0, 2, 4, 8, 24, 48h) incubate->collect quench Quench Reaction (Acetonitrile) collect->quench store Store at -80°C quench->store lcms LC-MS/MS Analysis store->lcms data Calculate % Remaining lcms->data troubleshooting_flow start Inconsistent or Unexpected Results check_solubility Is the compound fully dissolved? start->check_solubility check_stability Is the compound stable in media? check_solubility->check_stability Yes solubilize Optimize dissolution (e.g., sonication, warming) check_solubility->solubilize No check_binding Is there non-specific binding to plasticware? check_stability->check_binding Yes run_stability Perform stability assay (LC-MS) check_stability->run_stability No check_solvent Is the solvent concentration non-toxic? check_binding->check_solvent No use_low_bind Use low-binding plates/tips check_binding->use_low_bind Yes reduce_solvent Lower final solvent concentration check_solvent->reduce_solvent No end Consistent Results check_solvent->end Yes solubilize->check_stability run_stability->check_binding use_low_bind->check_solvent reduce_solvent->end signaling_pathway AR Androgen Receptor (AR) Proteasome Proteasome AR->Proteasome Transcription AR-mediated Gene Transcription AR->Transcription GDC2992 This compound GDC2992->AR E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) GDC2992->E3_Ligase Ubiquitin Ubiquitin E3_Ligase->Ubiquitin Ubiquitin->AR Ubiquitination Degradation AR Degradation Proteasome->Degradation Proliferation Cell Proliferation Transcription->Proliferation Block->Transcription

References

Technical Support Center: (Rac)-GDC-0994 (Ravoxertinib)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (Rac)-GDC-0994 (Ravoxertinib). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing toxicity during in-animal studies. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is (Rac)-GDC-0994 and what is its mechanism of action?

A1: (Rac)-GDC-0994, also known as Ravoxertinib, is a potent and selective, orally bioavailable small-molecule inhibitor of ERK1 and ERK2 (extracellular signal-regulated kinases 1 and 2).[1][2] ERK1/2 are key components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in various cancers due to mutations in genes like BRAF or RAS.[3] By inhibiting ERK1/2, GDC-0994 blocks downstream signaling, leading to reduced tumor cell proliferation and survival.[4]

Q2: What are the most common toxicities observed with GDC-0994 in animal studies?

A2: Preclinical safety studies have identified several common toxicities consistent with other inhibitors of the MAPK pathway. In rats, observed toxicities include phosphorus dysregulation with soft tissue mineralization, decreased albumin levels, and skin toxicity.[3] Dogs have primarily shown gastrointestinal (GI) toxicity.[3] In mouse xenograft studies, the compound has been generally well-tolerated at effective doses, with some studies reporting no significant body weight loss.[3][5] Human clinical trials have reported diarrhea, rash, nausea, fatigue, and vomiting as the most common drug-related adverse events.[1][2]

Q3: How should I formulate GDC-0994 for oral administration in mice?

A3: A commonly used vehicle for oral gavage in mouse studies is a solution of 40% PEG400 and 60% of a 10% HPβCD (hydroxypropyl-β-cyclodextrin) solution in water. It is crucial to ensure the compound is fully dissolved and the formulation is uniform for consistent dosing.

Q4: Are there known drug-drug interactions I should be aware of in my animal models?

A4: While specific preclinical drug-drug interaction studies are not extensively detailed in the provided search results, GDC-0994's metabolism should be considered. If co-administering other agents, particularly those that are substrates, inhibitors, or inducers of cytochrome P450 (CYP) enzymes, there is a potential for altered pharmacokinetic profiles. Pilot studies to assess tolerability and pharmacokinetics of the combination are recommended.

Troubleshooting Guides

Issue 1: Managing Gastrointestinal Toxicity (Diarrhea, Weight Loss)

Symptoms: Animals exhibit signs of diarrhea (loose or unformed stools), dehydration, and a significant loss of body weight (typically >15-20% from baseline).

Possible Causes:

  • Gastrointestinal toxicity is a known class effect of MAPK pathway inhibitors.[3]

  • The dose of GDC-0994 may be too high for the specific animal strain or model.

  • Vehicle or formulation issues may be causing gastrointestinal upset.

Troubleshooting Steps & Mitigation Strategies:

StepActionDetailed Protocol
1Confirm and Grade Toxicity Monitor animals daily for clinical signs. Grade diarrhea on a scale (e.g., 0=normal, 1=soft, 2=loose, 3=watery). Weigh animals at least 3 times per week, or daily if signs of toxicity are observed.
2Dose De-escalation If significant weight loss or moderate-to-severe diarrhea is observed in a cohort, consider reducing the dose by 25-50% in subsequent cohorts to establish the maximum tolerated dose (MTD).
3Supportive Care Provide supportive care to affected animals. This can include subcutaneous fluid administration (e.g., 1-2 mL of sterile saline) to combat dehydration. Ensure easy access to hydrogel or other palatable hydration sources in the cage.
4Dietary Modification Supplement the standard diet with a more palatable, high-calorie food to encourage eating and counteract weight loss.
5Vehicle Control Ensure a control group is treated with the vehicle alone to rule out any adverse effects from the formulation itself.
Issue 2: Managing Skin Toxicity (Rash, Dermatitis)

Symptoms: Animals develop skin rashes, which may appear as erythematous or papulopustular eruptions, often on the ears, paws, or dorsal skin.

Possible Causes:

  • Skin toxicity is a common adverse event associated with the inhibition of the MAPK pathway in the skin.[3]

  • The specific animal strain may have a higher sensitivity to this class of inhibitors.

Troubleshooting Steps & Mitigation Strategies:

StepActionDetailed Protocol
1Clinical Observation and Scoring Visually inspect animals daily for the onset, progression, and severity of skin lesions. A scoring system (e.g., 0=no rash, 1=mild erythema, 2=moderate erythema with papules, 3=severe rash with ulceration) can be used to quantify the toxicity.
2Topical Treatments For localized, mild-to-moderate rashes, consider the application of a topical corticosteroid cream (e.g., 1% hydrocortisone) to the affected areas once daily. This approach has been suggested for managing rashes from other MAPK inhibitors.[6]
3Combination Therapy (Experimental) Preclinical studies on other MAPK inhibitors have shown that combining a MEK inhibitor with a BRAF inhibitor can reduce skin toxicity in mouse models.[7] While this is for a different combination, it suggests that modulating pathway activity might be a strategy. This should be approached as a new experimental arm.
4Environmental Enrichment Ensure bedding is soft and non-abrasive to prevent further irritation to the skin.
5Dose Modification If skin toxicity is severe and affects the animal's welfare, a dose reduction or temporary cessation of treatment should be considered, as is done in clinical settings.[1]

Quantitative Toxicity Data Summary

The following table summarizes dose and toxicity findings from available preclinical and clinical studies. This data should be used as a guide for dose selection and for anticipating potential toxicities.

SpeciesCompound/DoseObservationReference
Mouse GDC-0994 (30, 60, 100 mg/kg, p.o., daily)No observed body weight loss in HCT116 xenograft model.[3]
Mouse GDC-0994 (25 mg/kg, p.o., daily)Well-tolerated with no significant difference in body weight compared to vehicle in a KHM-5M xenograft model.[5][8]
Rat GDC-0994 (dose not specified)Preclinical safety findings included phosphorus dysregulation, soft tissue mineralization, decreased albumin, and skin toxicity.[3]
Dog GDC-0994 (dose not specified)Preclinical safety findings included gastrointestinal toxicity.[3]
Human GDC-0994 (600 mg)A dose-limiting toxicity of grade 3 rash was observed.[1][2]

Experimental Protocols

Protocol: General Monitoring for Toxicity in a Mouse Xenograft Study
  • Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.

  • Baseline Measurements: Record the initial body weight and perform a baseline clinical assessment of all animals.

  • Dosing: Administer GDC-0994 or vehicle via the planned route (e.g., oral gavage) at the designated dose and schedule.

  • Daily Clinical Observations:

    • Perform a visual inspection of each animal daily.

    • Look for changes in posture, activity level, fur texture (piloerection), and breathing.

    • Specifically check for signs of skin rash (erythema, lesions) and diarrhea (perianal soiling).

    • Note any other signs of morbidity (e.g., hunched posture, lethargy).

  • Body Weight Measurement:

    • Measure and record the body weight of each animal at least three times per week.

    • If an animal shows a body weight loss of >15%, increase the frequency of monitoring to daily.

  • Toxicity Endpoints:

    • Define humane endpoints before the study begins.

    • A common endpoint is a body weight loss exceeding 20% of the initial weight, or a lower threshold if the weight loss is acute and accompanied by severe clinical signs.

    • Other endpoints include severe, non-responsive rash or diarrhea, or significant lethargy and inability to access food or water.

  • Data Recording: Maintain detailed records of all observations, including the date, animal ID, body weight, and any clinical signs with their severity score.

Visualizations

MAPK Signaling Pathway and GDC-0994's Point of Intervention

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Regulates Gene Expression for GDC0994 GDC-0994 (Ravoxertinib) GDC0994->ERK Inhibits Toxicity_Workflow start Start Experiment (Dose Animals) monitoring Daily Clinical Monitoring (Weight, Skin, GI signs) start->monitoring decision Toxicity Observed? monitoring->decision supportive_care Initiate Supportive Care (e.g., Fluids, Diet) decision->supportive_care Yes endpoint Continue Study (on schedule) decision->endpoint No dose_mod Consider Dose Modification supportive_care->dose_mod humane_endpoint Humane Endpoint Met? dose_mod->humane_endpoint endpoint->monitoring end End of Study (Necropsy & Analysis) endpoint->end humane_endpoint->monitoring No euthanize Euthanize Animal humane_endpoint->euthanize Yes Troubleshooting_Logic adverse_event Adverse Event Observed (e.g., >15% Weight Loss) is_severe Is Event Severe / Life-Threatening? adverse_event->is_severe is_gi Primary Symptom Gastrointestinal? is_severe->is_gi No euthanize Follow Humane Endpoint Protocol is_severe->euthanize Yes is_skin Primary Symptom Dermatological? is_gi->is_skin No hydrate Provide Hydration Support (Saline, Hydrogel) is_gi->hydrate Yes topical Apply Topical Steroids (if appropriate) is_skin->topical Yes diet Provide Nutritional Support hydrate->diet dose_reduction Implement Dose Reduction for Cohort diet->dose_reduction topical->dose_reduction

References

Interpreting unexpected results in (Rac)-GDC-2992 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers using (Rac)-GDC-2992. The information is tailored to address common and unexpected results encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is the racemic mixture of GDC-2992 (also known as RO7656594), a potent and orally bioavailable PROTAC (PROteolysis TArgeting Chimera) designed to degrade the Androgen Receptor (AR).[1][2][3][4][5] As a heterobifunctional molecule, it has a dual mechanism:

  • AR Degradation: One end of the molecule binds to the Androgen Receptor, while the other end recruits the cereblon (CRBN) E3 ubiquitin ligase.[2][6][7] This proximity induces the ubiquitination of AR, tagging it for destruction by the cell's proteasome.[6][7]

  • AR Antagonism: The molecule also acts as a competitive antagonist of AR, directly inhibiting its signaling function.[6][7]

This dual action makes it a promising agent for treating prostate cancer, especially in cases that have developed resistance to standard AR signaling inhibitors (ARSIs).[6][8]

Q2: What is the difference between this compound and GDC-2992?

A2: this compound refers to the racemic mixture, meaning it contains an equal amount of two non-superimposable mirror-image molecules (enantiomers). GDC-2992 refers to the single, more active enantiomer. This is reflected in their respective potencies for degrading AR in VCaP prostate cancer cells:

  • This compound: DC50 of 10 nM.[1]

  • GDC-2992 (pure enantiomer): DC50 of 2.7 nM.[2][9]

The presence of a less active or inactive enantiomer in the racemic mixture results in a higher concentration being required to achieve the same level of degradation. For consistency, it is crucial to know which form of the compound is being used.

Q3: What are the recommended storage and handling conditions for this compound?

A3: For long-term storage, the solid compound should be kept at -20°C, protected from light, and stored under nitrogen.[10] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. When prepared in a solvent, the solution is stable for up to 6 months at -80°C and 1 month at -20°C.[2] The compound has limited solubility and may require ultrasonication and warming to 60°C to dissolve in DMSO.[10]

Compound and Activity Data

The following tables summarize key quantitative data for this compound and its active enantiomer, GDC-2992.

Table 1: Compound Properties

Property Value Reference
Compound Name This compound [1]
CAS Number 2753650-84-7 [10]
Molecular Formula C45H51ClN8O5 [10]
Molecular Weight 819.39 g/mol [10]

| Target | Androgen Receptor (AR) |[4][10] |

Table 2: In Vitro Activity in VCaP Cells

Compound Assay Value (nM) Reference
This compound AR Degradation (DC50) 10 [1]
GDC-2992 AR Degradation (DC50) 2.7 [2][9]

| GDC-2992 | Proliferation Inhibition (IC50) | 9.7 |[2][9] |

Visualizing the Mechanism of Action

The diagram below illustrates the PROTAC-mediated degradation of the Androgen Receptor by GDC-2992.

GDC2992_Mechanism GDC-2992 PROTAC Mechanism of Action cluster_cell Cancer Cell AR Androgen Receptor (AR) (Target Protein) Ternary Ternary Complex (AR-GDC2992-CRBN) AR->Ternary Binds GDC2992 GDC-2992 (PROTAC) GDC2992->Ternary CRBN Cereblon (CRBN) (E3 Ligase Component) CRBN->Ternary Binds Ub_AR Ubiquitinated AR Ternary->Ub_AR Induces Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome Ub_AR->Proteasome Targeted for Degradation Degradation Degraded Peptides Proteasome->Degradation Degrades

Caption: GDC-2992 forms a ternary complex with AR and CRBN, leading to AR ubiquitination and degradation.

Troubleshooting Guide

This section addresses unexpected experimental outcomes in a question-and-answer format.

Q: Why is the observed potency (DC50/IC50) of my this compound significantly lower than the reported values?

A: Several factors could contribute to lower-than-expected potency. Consider the following possibilities:

  • Racemic Mixture vs. Pure Enantiomer: You are using this compound, which has an inherently lower potency (DC50 = 10 nM) compared to the pure, active GDC-2992 enantiomer (DC50 = 2.7 nM).[1][2] Ensure your expectations are aligned with the specific compound you are using.

  • Compound Integrity: The compound may have degraded due to improper storage or multiple freeze-thaw cycles.[2] Confirm that the compound has been stored at -20°C or -80°C and protected from light.[10]

  • Solubility Issues: Incomplete dissolution of the compound will lead to a lower effective concentration. This compound requires specific conditions (DMSO with warming and sonication) to dissolve fully.[10] Visually inspect your stock solution for precipitates.

  • "Hook Effect": At very high concentrations, PROTACs can exhibit reduced efficacy. This occurs because the binary complexes (AR-PROTAC and CRBN-PROTAC) are favored over the productive ternary complex. Test a wider and lower range of concentrations to see if potency improves.

  • Cellular Factors: The expression levels of AR and CRBN in your specific cell line may differ from the VCaP cells used for the reference data. Low levels of either protein can limit the formation of the ternary complex and reduce degradation efficiency.

Potency_Troubleshooting Troubleshooting Workflow: Lower than Expected Potency Start Start: Observed Potency is Low CheckCompound Step 1: Verify Compound - Using this compound? - Stored correctly? Start->CheckCompound CheckSolubility Step 2: Check Solubility - Precipitate in stock? - Correct solvent/procedure? CheckCompound->CheckSolubility Compound OK ResultInvestigate Potency Still Low: Investigate Cellular Resistance Mechanisms CheckCompound->ResultInvestigate Compound Issue CheckConcentration Step 3: Evaluate Concentration - Test lower concentrations to check for Hook Effect? CheckSolubility->CheckConcentration Solubility OK CheckSolubility->ResultInvestigate Solubility Issue CheckCells Step 4: Assess Cell Line - Confirm AR/CRBN expression (Western Blot/qPCR)? CheckConcentration->CheckCells Concentration OK CheckConcentration->ResultInvestigate Hook Effect Confirmed ResultOK Potency Matches Expected Values CheckCells->ResultOK Expression OK CheckCells->ResultInvestigate Low AR/CRBN Expression

Caption: A logical workflow to diagnose the cause of low experimental potency with this compound.

Q: I observe incomplete AR degradation even at high concentrations. What could be the cause?

A: Incomplete degradation, or a plateau in the degradation curve, can be due to several factors related to the ubiquitin-proteasome system (UPS):

  • Limited CRBN Availability: The amount of available CRBN E3 ligase can be a rate-limiting step. If the concentration of this compound and AR exceeds the available CRBN, no further ternary complexes can form.

  • Impaired UPS Function: The overall health and activity of the cell's ubiquitin-proteasome machinery are essential. If this pathway is compromised (e.g., in stressed or senescent cells), the degradation of ubiquitinated AR will be inefficient.

  • Competitive Inhibition: Co-treatment with other drugs that bind to CRBN, such as pomalidomide (B1683931) or thalidomide, will prevent GDC-2992 from engaging the E3 ligase and mediating AR degradation.[6]

  • Upregulation of AR Synthesis: The cell may respond to AR degradation by increasing the rate of AR protein synthesis, leading to a new steady-state level where the protein is not completely eliminated.

Q: My results are inconsistent across different experiments. What are the likely sources of variability?

A: Reproducibility issues often stem from subtle variations in reagents or protocols.

  • Compound Stability: As a complex molecule, this compound may be sensitive to handling. Ensure fresh aliquots of the stock solution are used for each experiment to rule out degradation.

  • Racemic Mixture Variability: While commercial suppliers aim for a 1:1 racemic mixture, slight batch-to-batch variations could potentially influence results. If high precision is required, using the pure GDC-2992 enantiomer is recommended.

  • Cell Culture Conditions: The passage number, confluency, and overall health of your cells can significantly impact results. High passage numbers can lead to genetic drift and altered protein expression. Standardize your cell culture practices rigorously.

  • Assay Timing: PROTAC-mediated degradation is a dynamic process. The time points chosen for analysis (e.g., for Western blotting or viability assays) are critical. Ensure you are using consistent incubation times across all experiments.

Key Experimental Protocols

Protocol 1: Western Blot for Measuring AR Degradation

This protocol provides a method to quantify the reduction in cellular AR protein levels following treatment with this compound.

  • Cell Seeding: Plate prostate cancer cells (e.g., VCaP) in 6-well plates at a density that will result in 70-80% confluency on the day of treatment. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in fresh cell culture medium. A suggested concentration range is 0.1 nM to 1000 nM to capture the full dose-response curve. Aspirate the old medium from the cells and add the medium containing the compound. Include a DMSO-only vehicle control.

  • Incubation: Incubate the cells for a predetermined time (e.g., 18-24 hours) to allow for AR degradation.

  • Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells directly in the wells using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add Laemmli buffer, and denature by boiling. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against Androgen Receptor (e.g., 1:1000 dilution) overnight at 4°C.

    • Incubate with a loading control primary antibody (e.g., β-actin or GAPDH, 1:5000) for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the bands using an ECL substrate and an imaging system. Quantify the band intensities using software like ImageJ. Normalize the AR band intensity to the loading control for each sample. Calculate the percentage of remaining AR relative to the vehicle control to determine the DC50 value.

WB_Workflow Experimental Workflow: Western Blot for AR Degradation Start Start: Seed Cells Treatment Treat with This compound (Dose-Response) Start->Treatment Incubate Incubate (e.g., 24h) Treatment->Incubate Lyse Lyse Cells & Quantify Protein Incubate->Lyse SDS_PAGE SDS-PAGE Lyse->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Block Membrane Transfer->Block Antibody Incubate with Primary & Secondary Antibodies Block->Antibody Detect ECL Detection Antibody->Detect Analyze Quantify Bands & Calculate DC50 Detect->Analyze End End: Results Analyze->End

Caption: A step-by-step workflow for assessing AR protein degradation via Western Blot analysis.

Protocol 2: Cell Viability Assay

This protocol measures the effect of AR degradation on cell proliferation and viability.

  • Cell Seeding: Seed VCaP cells in an opaque-walled 96-well plate suitable for luminescence assays at an appropriate density (e.g., 5,000 cells/well). Allow to adhere overnight.

  • Compound Treatment: Perform serial dilutions of this compound and treat the cells as described in the Western Blot protocol.

  • Incubation: Incubate the plates for an extended period (e.g., 72 to 120 hours) to allow for effects on cell proliferation to become apparent.

  • Assay: Use a commercial ATP-based luminescence assay (e.g., CellTiter-Glo®). Allow the plate and reagents to equilibrate to room temperature. Add the assay reagent to each well according to the manufacturer's instructions.

  • Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Read the luminescence on a plate reader. Subtract the background (medium-only wells) and normalize the data to the vehicle control wells (set to 100% viability). Plot the results and use a non-linear regression model to calculate the IC50 value.

References

(Rac)-GDC-2992 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing (Rac)-GDC-2992, a PROTAC (Proteolysis Targeting Chimera) Androgen Receptor (AR) degrader. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a racemic mixture of a potent PROTAC that induces the degradation of the Androgen Receptor (AR). It is a heterobifunctional molecule, meaning it has two active ends. One end binds to the AR, and the other end recruits the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the ubiquitination of AR, marking it for degradation by the proteasome. This dual-action mechanism of both AR antagonism and degradation makes it a valuable tool for studying AR signaling in prostate cancer, especially in models of resistance to traditional AR inhibitors.[1][2]

Q2: What is the difference between this compound and GDC-2992?

A2: this compound is the racemic mixture, containing both active and inactive stereoisomers. GDC-2992 (also known as RO7656594) typically refers to the active stereoisomer, which is a more potent AR degrader.[3][4] For initial studies, the racemic mixture can be a cost-effective option, but for more precise quantitative studies, the purified active isomer is recommended.

Q3: How should I store and handle this compound?

A3: For long-term storage, this compound should be stored as a solid at -20°C, protected from light.[3] Stock solutions are typically prepared in DMSO. For frequent use, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[3]

Q4: What are the key experimental controls to include when using this compound?

A4: To ensure the observed effects are specific to the PROTAC mechanism, several controls are essential:

  • Negative Control: An ideal negative control is an inactive stereoisomer (epimer) of GDC-2992 that does not bind to CRBN but still binds to AR. This helps to distinguish between effects due to AR antagonism and those due to AR degradation.

  • AR Ligand Competition: Co-treatment with a high concentration of a known AR antagonist that is part of the GDC-2992 structure can compete for AR binding and should rescue the degradation effect.

  • E3 Ligase Ligand Competition: Co-treatment with a CRBN ligand (e.g., thalidomide (B1683933) or lenalidomide) will compete for CRBN binding and should also prevent AR degradation.[1]

  • Proteasome Inhibitor: Pre-treatment with a proteasome inhibitor (e.g., MG132) should block the degradation of AR, leading to the accumulation of ubiquitinated AR.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its active isomer, GDC-2992.

CompoundCell LineDC₅₀ (nM)IC₅₀ (nM)Reference
This compoundVCaP10Not Reported[3]
GDC-2992VCaP2.79.7[4]

Note: DC₅₀ is the concentration required to degrade 50% of the target protein. IC₅₀ is the concentration required to inhibit a biological process by 50%.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism of action of this compound in inducing the degradation of the Androgen Receptor.

GDC2992_Mechanism cluster_cell Cell cluster_downstream Downstream Effects GDC2992 This compound Ternary_Complex AR - GDC-2992 - CRBN Ternary Complex GDC2992->Ternary_Complex Binds AR Androgen Receptor (AR) AR->Ternary_Complex Binds CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary_Complex Recruited Ub_AR Ubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_AR->Proteasome Targeted for Degradation Degradation Degraded AR Peptides Proteasome->Degradation Degrades AR_Signaling AR Signaling Pathway Degradation->AR_Signaling Inhibition of Proliferation Cell Proliferation AR_Signaling->Proliferation Promotes Apoptosis Apoptosis AR_Signaling->Apoptosis Inhibits

Caption: Mechanism of this compound-induced Androgen Receptor degradation.

Experimental Protocols and Troubleshooting

Western Blotting for AR Degradation

This protocol outlines the steps to assess the degradation of AR in prostate cancer cell lines following treatment with this compound.

Experimental Workflow Diagram

WB_Workflow A 1. Cell Seeding (e.g., VCaP, LNCaP) B 2. Treatment with This compound A->B C 3. Cell Lysis B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (PVDF membrane) E->F G 7. Immunoblotting (Primary & Secondary Abs) F->G H 8. Signal Detection & Quantification G->H Viability_Workflow A 1. Cell Seeding (96-well plate) B 2. Treatment with This compound A->B C 3. Incubation (e.g., 72 hours) B->C D 4. Add Viability Reagent (e.g., CellTiter-Glo) C->D E 5. Measure Luminescence/ Absorbance D->E F 6. Data Analysis (IC₅₀ calculation) E->F

References

Validation & Comparative

A Head-to-Head Comparison: (Rac)-GDC-2992 vs. Enzalutamide in Prostate Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced prostate cancer therapeutics, the androgen receptor (AR) remains a critical target. Enzalutamide (B1683756), a second-generation non-steroidal antiandrogen, has been a cornerstone of treatment. However, the emergence of resistance necessitates the development of novel therapeutic strategies. This guide provides an objective comparison of (Rac)-GDC-2992, a novel AR-targeting molecule, and enzalutamide, focusing on their performance in prostate cancer cells, supported by available preclinical data.

Executive Summary

This compound is a heterobifunctional molecule that functions as both an androgen receptor (AR) antagonist and a proteolysis-targeting chimera (PROTAC) degrader. This dual mechanism of action offers a potential advantage over traditional AR inhibitors like enzalutamide, which acts solely as a competitive antagonist. Preclinical data suggests that AR degraders can overcome some of the resistance mechanisms that limit the efficacy of enzalutamide. This guide will delve into the mechanisms of action, comparative efficacy, and the experimental basis for these findings.

Mechanisms of Action

Enzalutamide: A well-established second-generation androgen receptor inhibitor, enzalutamide functions by competitively binding to the ligand-binding domain of the AR.[1][2] This binding prevents the nuclear translocation of the AR, its binding to DNA, and the subsequent transcription of AR target genes that drive prostate cancer cell growth and proliferation.[1]

** this compound:** This investigational agent employs a novel, dual mechanism. As a PROTAC, it is a heterobifunctional molecule designed to simultaneously bind to the androgen receptor and an E3 ubiquitin ligase, specifically Cereblon (CRBN).[3][4] This proximity induces the ubiquitination of the AR, tagging it for degradation by the proteasome.[3][4] In addition to inducing AR degradation, this compound also acts as a competitive AR antagonist, providing a two-pronged attack on AR signaling.[3] This degradation-focused approach has the potential to be effective against both wild-type and mutant forms of the AR that contribute to enzalutamide resistance.[3][4]

Signaling Pathway Diagrams

cluster_enzalutamide Enzalutamide Mechanism of Action Androgen Androgen AR AR Androgen->AR Binds AR_Enza_Complex AR-Enzalutamide Complex Nucleus Nucleus AR->Nucleus Translocation Enzalutamide Enzalutamide Enzalutamide->AR Competitively Binds Enzalutamide->Nucleus Blocks Translocation DNA DNA AR_Enza_Complex->DNA Blocks DNA Binding Nucleus->DNA Binds Gene_Transcription AR Target Gene Transcription DNA->Gene_Transcription Initiates Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth

Enzalutamide's inhibitory action on the AR signaling pathway.

cluster_gdc2992 This compound Mechanism of Action GDC-2992 GDC-2992 AR AR GDC-2992->AR Binds CRBN E3 Ligase (CRBN) GDC-2992->CRBN Binds Ternary_Complex AR-GDC-2992-CRBN Ternary Complex Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin Recruits Ub_AR Ubiquitinated AR Ubiquitin->Ub_AR Tags AR Proteasome Proteasome Ub_AR->Proteasome Targets to Degradation AR Degradation Proteasome->Degradation

This compound's dual mechanism of AR antagonism and degradation.

Comparative Performance Data

While direct head-to-head studies of this compound and enzalutamide in the same experimental settings are not yet widely published, we can compile available data to draw informative comparisons.

Table 1: In Vitro Activity of this compound in Prostate Cancer Cells

CompoundCell LineAssayMetricValue (nM)
This compoundVCaPAR DegradationDC502.7, 10
This compoundVCaPCell ProliferationIC509.7

DC50: The concentration of the compound that results in 50% degradation of the target protein. IC50: The concentration of the compound that inhibits 50% of a biological process (e.g., cell proliferation).

Table 2: In Vitro Activity of Enzalutamide in Prostate Cancer Cells

CompoundCell LineAssayMetricValue (µM)
EnzalutamideLNCaPCell ViabilityIC50Not specified, but significant decrease
EnzalutamideC4-2B (Enzalutamide-Resistant)Cell ViabilityIC5014.77

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

A study comparing ARCC-4, an enzalutamide-based AR PROTAC similar to GDC-2992, with enzalutamide demonstrated that ARCC-4 inhibited the growth of VCaP and LNCaP/AR cells at lower concentrations than enzalutamide.[5] This suggests that the PROTAC-mediated degradation approach may offer enhanced potency.

Performance in Enzalutamide-Resistant Models

A critical question is the efficacy of novel agents in the context of enzalutamide resistance. The development of enzalutamide-resistant cell lines, such as LNCaP-EnzR and C4-2B-EnzR, provides valuable models for testing next-generation therapeutics.[6][7] While specific data for this compound in these resistant lines is emerging, the mechanism of action of AR degraders is hypothesized to overcome resistance mediated by AR overexpression or certain AR mutations, as the target protein is eliminated rather than just inhibited.

Experimental Protocols

1. Cell Viability Assay (MTT/MTS Assay)

  • Objective: To determine the concentration of the compound that inhibits cell proliferation by 50% (IC50).

  • Methodology:

    • Prostate cancer cells (e.g., LNCaP, VCaP, or enzalutamide-resistant lines) are seeded in 96-well plates.

    • After cell attachment, they are treated with a range of concentrations of the test compound (this compound or enzalutamide) or vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).

    • A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.

    • Viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan (B1609692) product.

    • The formazan is solubilized, and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 490 nm for MTS).

    • Cell viability is calculated as a percentage relative to the vehicle-treated control cells, and IC50 values are determined by plotting the dose-response curve.

2. Western Blot for AR Degradation

  • Objective: To quantify the degradation of the androgen receptor protein following treatment with a PROTAC degrader.

  • Methodology:

    • Prostate cancer cells are treated with varying concentrations of the PROTAC (this compound) or a negative control for a defined time course.

    • Cells are lysed to extract total protein, and protein concentration is determined using a BCA or Bradford assay.

    • Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the androgen receptor. A primary antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

    • A chemiluminescent substrate is added, which reacts with the HRP to produce light.

    • The light signal is captured using an imaging system, and the intensity of the bands corresponding to the AR and the loading control are quantified.

    • The level of AR protein is normalized to the loading control to determine the extent of degradation. The DC50 value can be calculated from a dose-response curve.

Experimental Workflow Diagram

cluster_workflow In Vitro Drug Performance Evaluation Workflow Cell_Culture Prostate Cancer Cell Culture (e.g., VCaP, LNCaP) Treatment Treatment with This compound or Enzalutamide (Dose-Response) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT/MTS) Treatment->Viability_Assay Protein_Extraction Protein Extraction Treatment->Protein_Extraction IC50_Determination IC50 Determination Viability_Assay->IC50_Determination Western_Blot Western Blot for AR Protein Levels Protein_Extraction->Western_Blot DC50_Determination DC50 Determination (for GDC-2992) Western_Blot->DC50_Determination Data_Analysis Comparative Data Analysis IC50_Determination->Data_Analysis DC50_Determination->Data_Analysis

Workflow for comparing the in vitro efficacy of the two compounds.

Conclusion

This compound represents a promising next-generation therapeutic for prostate cancer with a distinct and dual mechanism of action that includes both AR antagonism and degradation. The available preclinical data, particularly from conceptually similar AR PROTACs, suggests a potential for enhanced potency and the ability to overcome certain mechanisms of resistance to enzalutamide. Further direct comparative studies are warranted to fully elucidate the relative advantages of this compound. The experimental protocols and workflows outlined in this guide provide a framework for researchers to conduct such comparative evaluations. As more data becomes available, the clinical potential of AR degraders in the treatment of advanced prostate cancer, including enzalutamide-resistant disease, will become clearer.

References

Validating (Rac)-GDC-2992-Induced AR Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in oncology and drug development, the targeted degradation of the Androgen Receptor (AR) presents a promising therapeutic strategy for prostate cancer, particularly in castration-resistant forms. (Rac)-GDC-2992 is a potent, orally bioavailable heterobifunctional molecule that induces AR degradation. This guide provides a comparative analysis of this compound with other notable AR degraders, supported by experimental data and detailed protocols to aid in the validation of its efficacy.

This compound, also known as RO7656594, operates as a PROteolysis TArgeting Chimera (PROTAC) .[1][2] One end of the molecule binds to the AR, while the other engages the E3 ubiquitin ligase cereblon (CRBN).[2] This proximity induces the ubiquitination of AR, marking it for degradation by the proteasome.[2] This mechanism not only blocks AR signaling but also eliminates the receptor itself.[1] Preclinical data indicate that GDC-2992 is effective against both wild-type AR and mutants associated with resistance to standard therapies.[2]

Comparative Performance of AR Degraders

The efficacy of this compound can be benchmarked against other AR degraders. The following tables summarize key performance metrics based on available preclinical data.

DegraderTarget E3 LigaseDC50 (VCaP cells)IC50 (VCaP cells)Key Features
This compound Cereblon (CRBN)10 nM[1]9.7 nMOrally bioavailable, active against wild-type and mutant AR.[2]
ARV-110 (Bavdegalutamide) Not Specified in Snippets~1 nM[3][4][5][6]Not Specified in SnippetsOrally bioavailable, demonstrates >90% AR degradation in vivo.[4][5][6]
ARV-766 Not Specified in Snippets<1 nM[7]Not Specified in SnippetsOrally bioavailable, potent against AR L702H mutation.[7]
ARCC-4 von Hippel-Lindau (VHL)5 nM[8]Not Specified in SnippetsDemonstrates >98% AR degradation within 12 hours.[8]
UT-155 Not Specified in SnippetsNot Specified in SnippetsNot Specified in SnippetsDegrades both full-length AR and AR splice variants.[9]

DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration.

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.

GDC2992_Mechanism cluster_cell Prostate Cancer Cell cluster_ternary Ternary Complex Formation GDC2992 This compound AR Androgen Receptor (AR) GDC2992->AR Binds CRBN Cereblon (CRBN) E3 Ligase Complex GDC2992->CRBN Recruits Proteasome Proteasome AR->Proteasome Targeted for Degradation Ub Ubiquitin Ub->AR Ubiquitination Degraded_AR Degraded AR Fragments Proteasome->Degraded_AR Degrades GDC2992_bound This compound AR_bound AR CRBN_bound CRBN

Caption: Mechanism of this compound-induced AR degradation.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Validation Assays cluster_data Data Analysis start Prostate Cancer Cells (e.g., VCaP, LNCaP) treatment Treat with this compound or alternative degrader start->treatment western Western Blot (AR Protein Levels) treatment->western viability Cell Viability Assay (e.g., MTS, MTT) treatment->viability ubiquitination Ubiquitination Assay (AR Ubiquitination) treatment->ubiquitination quantification Quantify AR Degradation (DC50) western->quantification inhibition Determine Cell Growth Inhibition (IC50) viability->inhibition confirmation Confirm Ubiquitin-Proteasome Pathway ubiquitination->confirmation

References

(Rac)-GDC-2992: A Comparative Analysis of a Novel Androgen Receptor Degrader in Enzalutamide-Resistant Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical efficacy of (Rac)-GDC-2992, a novel Proteolysis Targeting Chimera (PROTAC) Androgen Receptor (AR) degrader, in the context of enzalutamide-resistant prostate cancer. This compound, also referred to as GDC-2992 or RO7656594, is an investigational agent that has demonstrated potent activity against both wild-type and mutant forms of the androgen receptor, which are key drivers of resistance to current standard-of-care therapies like enzalutamide (B1683756).[1][2][3] This document summarizes available preclinical data, compares its performance with relevant alternatives, and provides detailed experimental methodologies for the key assays cited.

Mechanism of Action: A Dual Approach to Overcoming Resistance

Unlike traditional AR inhibitors such as enzalutamide, which act by competitively blocking the androgen binding site, this compound employs a dual mechanism of action.[1][2] As a PROTAC, it functions as a molecular bridge, bringing the AR protein into proximity with an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the AR protein by the cell's natural protein disposal machinery, the proteasome.[1][2] In addition to inducing AR degradation, GDC-2992 also exhibits direct AR antagonism.[2] This dual action offers a promising strategy to overcome resistance mechanisms that arise from AR overexpression or mutations that confer resistance to enzalutamide.[1][2]

cluster_0 Cellular Environment GDC2992 This compound AR Androgen Receptor (AR) (Wild-type or Mutant) GDC2992->AR Binds to AR GDC2992->AR Antagonizes E3 E3 Ubiquitin Ligase GDC2992->E3 Binds to E3 Ligase AR_Androgen Active AR Signaling GDC2992->AR_Androgen Blocks Androgen Binding Proteasome Proteasome AR->Proteasome Targeted for Degradation Ub Ubiquitin E3->Ub Recruits Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR Degrades AR Ub->AR Ubiquitination Cell_Proliferation Tumor Cell Proliferation Degraded_AR->Cell_Proliferation Inhibits Androgen Androgen AR_Androgen->Cell_Proliferation Drives

Diagram 1: Mechanism of Action of this compound.

Preclinical Efficacy of this compound

Preclinical studies have demonstrated the potent in vitro activity of this compound and its resolved enantiomer, GDC-2992. In the VCaP prostate cancer cell line, which is sensitive to AR signaling, these compounds induce robust degradation of the AR protein. While comprehensive quantitative data from head-to-head comparative studies in enzalutamide-resistant models are not yet publicly available, the intrinsic potency of GDC-2992 is evident.

Table 1: In Vitro Activity of GDC-2992 Compounds in VCaP Cells

CompoundDC50 (nM)IC50 (nM)
This compound10[4]Not Reported
GDC-29922.7[5]9.7[5]

DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration.

In vivo studies have shown that GDC-2992 effectively decreases circulating prostate-specific antigen (PSA) levels and inhibits prostate tumor growth in a dose-responsive manner.[2][5] A Phase I clinical trial is currently underway to evaluate the safety, tolerability, and preliminary anti-tumor activity of GDC-2992 in patients with advanced or metastatic prostate cancer who have previously received AR-targeted therapy.[2]

Comparative Analysis with Alternative Therapies

To provide a comprehensive perspective, this section compares the preclinical data of this compound with another clinical-stage AR PROTAC degrader, ARV-110 (Bavdegalutamide) , and the standard-of-care androgen synthesis inhibitor, Abiraterone .

ARV-110 (Bavdegalutamide)

ARV-110 is another potent and selective AR degrader that has been extensively studied in preclinical models of enzalutamide resistance.

Table 2: Preclinical Efficacy of ARV-110 in Enzalutamide-Resistant Models

AssayCell Line / ModelARV-110 ResultEnzalutamide ComparatorReference
AR Degradation VCaP Xenograft>90% degradation at 1 mg/kgNot Applicable[6]
Tumor Growth Inhibition Enzalutamide-resistant VCaP XenograftSignificant tumor growth inhibitionIneffective[6]
Apoptosis Induction LNCaP cells50-100x more potent than enzalutamide-[7]
PSA Inhibition LNCaP cellsIC50 of ~10 nM (10-fold more potent)IC50 of ~100 nM[7]
Abiraterone

Abiraterone is an androgen synthesis inhibitor that represents another line of therapy for patients with castration-resistant prostate cancer, including those who have progressed on enzalutamide. While direct preclinical comparisons with this compound are limited, its efficacy in the post-enzalutamide setting has been evaluated clinically.

Table 3: Clinical Efficacy of Abiraterone and Enzalutamide (for context)

OutcomePre-docetaxel SettingPost-docetaxel SettingReference
Median Overall Survival (OS) - Enzalutamide vs. Abiraterone Enzalutamide associated with a 5.9-month increaseNo significant difference[3]
Median Progression-Free Survival (PFS) - Enzalutamide vs. Abiraterone Enzalutamide associated with an 8.3-month increaseEnzalutamide associated with a 1.2-month increase[3]

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound have not been made publicly available. However, the following are standard methodologies for the key experiments cited in the evaluation of AR degraders.

Western Blot Analysis for AR Degradation

This protocol outlines the general procedure for assessing the degradation of the androgen receptor in prostate cancer cell lines following treatment with a PROTAC degrader.

cluster_workflow Western Blot Workflow A 1. Cell Culture & Treatment Prostate cancer cells (e.g., LNCaP, VCaP) are treated with varying concentrations of the AR degrader for a specified time. B 2. Cell Lysis Cells are lysed to release proteins. A->B C 3. Protein Quantification Protein concentration is determined (e.g., BCA assay). B->C D 4. SDS-PAGE Proteins are separated by size. C->D E 5. Protein Transfer Proteins are transferred to a membrane (e.g., PVDF). D->E F 6. Immunoblotting Membrane is incubated with primary antibodies against AR and a loading control (e.g., GAPDH). E->F G 7. Detection Secondary antibodies conjugated to an enzyme are added, followed by a chemiluminescent substrate. F->G H 8. Imaging & Analysis Protein bands are visualized and quantified to determine the extent of AR degradation. G->H

Diagram 2: General workflow for Western Blot analysis.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, VCaP, or enzalutamide-resistant derivatives).

  • Cell culture medium and supplements.

  • This compound or other test compounds.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (anti-AR, anti-GAPDH, or other loading control).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Culture and Treatment: Seed prostate cancer cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the AR degrader or vehicle control for the desired time points.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane to prevent non-specific binding, then incubate with primary antibodies overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. After further washing, add the chemiluminescent substrate.

  • Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities to determine the relative levels of AR protein, normalized to the loading control.

Cell Viability Assay

This protocol describes a common method to assess the effect of a compound on the proliferation and viability of cancer cells.

cluster_workflow Cell Viability Assay Workflow A 1. Cell Seeding Prostate cancer cells are seeded in a 96-well plate at a predetermined density. B 2. Compound Treatment Cells are treated with a serial dilution of the test compound. A->B C 3. Incubation Cells are incubated for a specified period (e.g., 72 hours). B->C D 4. Reagent Addition A viability reagent (e.g., MTT, CellTiter-Glo) is added to each well. C->D E 5. Signal Measurement The absorbance or luminescence is measured using a plate reader. D->E F 6. Data Analysis Cell viability is calculated relative to the vehicle control, and IC50 values are determined. E->F

Diagram 3: General workflow for a cell viability assay.

Materials:

  • Prostate cancer cell lines.

  • 96-well cell culture plates.

  • Test compounds and vehicle control.

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo).

  • Plate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for a period of time, typically 48-72 hours.

  • Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Signal Measurement: Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data to generate a dose-response curve and determine the IC50 value.

Conclusion

This compound is a promising novel androgen receptor degrader with a dual mechanism of action that holds the potential to overcome resistance to current AR-targeted therapies like enzalutamide. The available preclinical data demonstrates its potent in vitro activity. While direct, quantitative comparisons with other agents in enzalutamide-resistant models are still emerging, the initial findings are encouraging. Further publication of preclinical and clinical data will be crucial to fully delineate the therapeutic potential of this compound in the treatment of advanced prostate cancer.

References

A Head-to-Head Showdown: (Rac)-GDC-2992 vs. Bicalutamide in Androgen Receptor Targeting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of (Rac)-GDC-2992, a novel PROTAC androgen receptor degrader, and bicalutamide (B1683754), a well-established non-steroidal antiandrogen. This analysis is based on publicly available preclinical data.

This compound represents a paradigm shift in androgen receptor (AR) targeting. As a Proteolysis Targeting Chimera (PROTAC), it not only blocks the AR but also flags it for destruction by the cell's natural protein disposal machinery. Bicalutamide, a first-generation antiandrogen, functions as a competitive antagonist, preventing androgens from binding to the AR. This guide delves into their distinct mechanisms, comparative efficacy based on available data, and the experimental methodologies used for their evaluation.

Unveiling the Mechanisms of Action

Bicalutamide operates through competitive inhibition of the androgen receptor.[1][2][3] It binds to the AR, preventing the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), thereby inhibiting the downstream signaling that promotes the growth of prostate cancer cells.[1][2][3]

This compound, on the other hand, employs a dual mechanism of action.[4][5][6] It is a heterobifunctional molecule that binds to both the androgen receptor and an E3 ubiquitin ligase, specifically cereblon (CRBN).[6][7] This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome.[6] This not only blocks AR signaling but also eliminates the receptor protein itself.[4][5] This degradation mechanism has the potential to overcome resistance mechanisms associated with AR overexpression or mutations.[6][7]

At a Glance: Key Compound Properties

FeatureThis compoundBicalutamide
Compound Type PROTAC (Androgen Receptor Degrader)Non-steroidal Antiandrogen (AR Antagonist)
Primary Target Androgen Receptor (AR)Androgen Receptor (AR)
Mechanism of Action Induces AR degradation via E3 ligase recruitment and competitive antagonismCompetitively inhibits androgen binding to AR
Administration Orally bioavailable[6][7]Oral

Performance Data: A Comparative Analysis

The following tables summarize the available in vitro data for this compound, its active non-racemic form GDC-2992, and bicalutamide. It is crucial to note that these data are not from direct head-to-head studies and variations in experimental conditions can influence the results.

Table 1: In Vitro Degradation and Proliferation Inhibition

CompoundCell LineAssay TypeMetricValueReference
This compound VCaPAR DegradationDC₅₀10 nM[4][5]
GDC-2992 VCaPAR DegradationDC₅₀2.7 nM[7][8]
GDC-2992 VCaPCell ProliferationIC₅₀9.7 nM[7][8]
Bicalutamide LNCaP/AR(cs)Cell ProliferationIC₅₀160 nM[9][10]
(R)-Bicalutamide LNCaPCell ProliferationIC₅₀~7 µM[2]
Bicalutamide GeneralAR AntagonismIC₅₀159–243 nM[3]

Table 2: Androgen Receptor Binding Affinity

CompoundMetricValueReference
Bicalutamide Kᵢ12.5 µM[1]
(R)-Bicalutamide Relative Binding Affinity vs. DHT~30-fold lower[3]

Experimental Corner: Protocols and Methodologies

For clarity and reproducibility, this section outlines the typical experimental protocols for the key assays cited in the performance data.

Androgen Receptor (AR) Degradation Assay

This assay quantifies the ability of a compound to induce the degradation of the AR protein.

Typical Protocol:

  • Cell Culture: Prostate cancer cells (e.g., VCaP) are cultured in appropriate media.

  • Compound Treatment: Cells are treated with varying concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24 hours).

  • Cell Lysis: After treatment, cells are lysed to extract total protein.

  • Western Blotting:

    • Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.

    • Proteins are transferred to a membrane (e.g., PVDF).

    • The membrane is incubated with a primary antibody specific for the androgen receptor.

    • A secondary antibody conjugated to a detectable enzyme is then added.

    • The signal is visualized and quantified to determine the amount of AR protein remaining.

  • Data Analysis: The DC₅₀ value, the concentration at which 50% of the target protein is degraded, is calculated.

Cell Proliferation Assay (e.g., WST-1 or similar)

This assay measures the effect of a compound on the growth of cancer cells.

Typical Protocol:

  • Cell Seeding: Prostate cancer cells (e.g., VCaP, LNCaP) are seeded in 96-well plates at a specific density.

  • Compound Treatment: After cell attachment, the media is replaced with media containing various concentrations of the test compound (e.g., GDC-2992 or bicalutamide).

  • Incubation: Cells are incubated for a defined period (e.g., 72 hours).

  • Viability Reagent Addition: A viability reagent (e.g., WST-1) is added to each well. This reagent is converted to a colored formazan (B1609692) dye by metabolically active cells.

  • Absorbance Measurement: The absorbance of the colored product is measured using a plate reader. The intensity of the color is proportional to the number of viable cells.

  • Data Analysis: The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is calculated.

Visualizing the Pathways

To better understand the mechanisms discussed, the following diagrams illustrate the androgen receptor signaling pathway and the distinct actions of bicalutamide and this compound.

AR_Signaling_Pathway Androgen Receptor Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Testosterone/DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP AR-HSP Complex AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth Leads to

Androgen Receptor Signaling Pathway

Drug_Mechanism_of_Action Comparative Mechanism of Action cluster_Bicalutamide Bicalutamide cluster_GDC2992 This compound Bicalutamide Bicalutamide AR_Bic Inactive AR Complex Bicalutamide->AR_Bic Binds to AR Gene_Transcription_Bic Gene Transcription AR_Bic->Gene_Transcription_Bic Blocks Transcription GDC2992 This compound Ternary_Complex Ternary Complex (AR-GDC2992-E3) GDC2992->Ternary_Complex Forms bridge AR_GDC AR AR_GDC->Ternary_Complex E3_Ligase E3 Ligase (CRBN) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets to Degradation AR Degradation Proteasome->Degradation Results in

Comparative Mechanism of Action

Conclusion

This compound and bicalutamide represent two distinct strategies for targeting the androgen receptor in prostate cancer. Bicalutamide, a cornerstone of hormonal therapy, acts as a competitive antagonist. In contrast, this compound, a PROTAC degrader, offers a novel, dual mechanism of both antagonism and targeted protein degradation. The available preclinical data suggests that the degradation strategy of this compound and its active form, GDC-2992, translates to potent in vitro activity. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and potential clinical advantages of this new class of AR-targeting agents. An ongoing Phase I clinical trial will provide more insight into the safety and efficacy of GDC-2992 in patients with advanced prostate cancer.

References

A Comparative Guide to (Rac)-GDC-2992 and Other Investigational Androgen Receptor Degraders in Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the clinical trial status and available data for (Rac)-GDC-2992, an investigational androgen receptor (AR) degrader, and other agents in the same class. The information is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of prostate cancer therapeutics.

Introduction to Androgen Receptor Degraders

Androgen receptor (AR) signaling is a critical driver of prostate cancer progression. While AR signaling inhibitors are a cornerstone of treatment, resistance often develops. A new class of therapeutics, known as Proteolysis Targeting Chimeras (PROTACs), aims to overcome this resistance by inducing the degradation of the AR protein. These heterobifunctional molecules are designed to bring the target protein into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.

This compound (also known as RO7656594) is an orally bioavailable AR PROTAC degrader developed by Genentech.[1][2] It is currently in early-stage clinical development for the treatment of advanced or metastatic prostate cancer.[1][2] This guide compares this compound with other clinical-stage AR degraders.

Comparative Analysis of Clinical-Stage AR Degraders

The following tables summarize the available data on this compound and its alternatives.

Table 1: In Vitro Potency and Cellular Activity
CompoundTargetE3 Ligase LigandDC50 (VCaP cells)IC50 (VCaP cells)
This compound Androgen ReceptorCereblon (CRBN)2.7 nM, 10 nM[1][3]9.7 nM[1]
ARV-110 (Bavdegalutamide) Androgen ReceptorCereblon (CRBN)Not Publicly AvailableNot Publicly Available
ARV-766 Androgen ReceptorCereblon (CRBN)Not Publicly AvailableNot Publicly Available
CC-94676 (BMS-986365) Androgen ReceptorCereblon (CRBN)Not Publicly AvailableNot Publicly Available
HP-518 Androgen ReceptorNot Publicly AvailableNot Publicly AvailableNot Publicly Available
Table 2: Clinical Trial Status and Efficacy
CompoundDeveloperPhase of DevelopmentTarget PopulationKey Efficacy Data (PSA50 Response Rate)
This compound GenentechPhase 1 (NCT05800665)[1][2]Advanced or Metastatic Prostate Cancer[2]Data not yet reported
ARV-110 (Bavdegalutamide) ArvinasPhase 2 (ARDENT - NCT03888612)[3]Metastatic Castration-Resistant Prostate Cancer (mCRPC)[3]~46% in patients with AR T878A/S and/or H875Y mutations[4]
ARV-766 Arvinas/NovartisPhase 1/2 (NCT05067140)[5]mCRPC[5]42% in patients with AR ligand-binding domain (LBD) mutations[6]
CC-94676 (BMS-986365) Bristol Myers SquibbPhase 1 (NCT04428788)[7]mCRPC[7]32% across three highest dose cohorts; 50% at 900 mg BID[7]
HP-518 Hinova PharmaceuticalsPhase 1 (NCT05252364)[8][9]mCRPC[8][9]3 out of 16 evaluable patients showed a PSA50 response[8]

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of AR PROTACs and a general workflow for their preclinical evaluation.

Caption: Mechanism of action of this compound.

Preclinical_Workflow start PROTAC Compound Synthesis biochemical_assays Biochemical Assays (e.g., Ternary Complex Formation) start->biochemical_assays cell_based_assays Cell-Based Assays (e.g., VCaP cells) biochemical_assays->cell_based_assays degradation_assay AR Degradation Assay (DC50) cell_based_assays->degradation_assay proliferation_assay Cell Proliferation Assay (IC50) cell_based_assays->proliferation_assay in_vivo_models In Vivo Models (e.g., Xenografts) degradation_assay->in_vivo_models proliferation_assay->in_vivo_models pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) in_vivo_models->pk_pd efficacy Tumor Growth Inhibition in_vivo_models->efficacy clinical_trials Clinical Trials pk_pd->clinical_trials efficacy->clinical_trials

Caption: Preclinical evaluation workflow for AR PROTACs.

Experimental Protocols

Detailed proprietary experimental protocols for this compound are not publicly available. However, the following sections describe representative methodologies for key experiments.

VCaP Cell Culture

The VCaP cell line is a widely used model for castration-resistant prostate cancer as it expresses wild-type androgen receptor.

  • Cell Line: VCaP (Vertebral-Cancer of the Prostate)

  • Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Cells are passaged when they reach 80-90% confluency. The flask is rinsed with PBS, and cells are detached using a suitable dissociation reagent (e.g., TrypLE). The cell suspension is then centrifuged, and the pellet is resuspended in fresh media for plating.

Determination of DC50 (Degradation Concentration 50)

This assay quantifies the concentration of a PROTAC required to degrade 50% of the target protein.

  • Cell Plating: VCaP cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of the PROTAC compound (e.g., this compound) is prepared and added to the cells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated with the compound for a specified period (e.g., 24 hours) to allow for protein degradation.

  • Cell Lysis: The cells are washed with PBS and then lysed using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

  • Western Blotting or ELISA: Equal amounts of protein from each sample are subjected to SDS-PAGE and transferred to a membrane for Western blotting. The membrane is probed with a primary antibody specific for the androgen receptor and a loading control (e.g., GAPDH or β-actin). Alternatively, an ELISA-based method can be used to quantify AR levels.

  • Data Analysis: The intensity of the protein bands is quantified using densitometry. The percentage of AR remaining is calculated relative to the vehicle control. The DC50 value is determined by plotting the percentage of remaining AR against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Determination of IC50 (Inhibitory Concentration 50)

This assay measures the concentration of a compound that inhibits a biological process (e.g., cell proliferation) by 50%.

  • Cell Plating: VCaP cells are seeded in 96-well plates.

  • Compound Treatment: Serial dilutions of the PROTAC are added to the wells.

  • Incubation: The plates are incubated for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Viability Assay: Cell viability is assessed using a colorimetric or luminescent assay, such as MTT, MTS, or CellTiter-Glo.

  • Data Analysis: The absorbance or luminescence is measured, and the percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a promising androgen receptor degrader currently in Phase 1 clinical trials. Preclinical data indicate potent in vitro activity. The landscape of AR degraders is expanding, with several other molecules also progressing through clinical development. Continued investigation and the release of further clinical data will be crucial to determine the therapeutic potential and positioning of these novel agents in the treatment of prostate cancer.

References

Clarifying (Rac)-GDC-2992's Mechanism of Action and Appropriate Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

Initial research indicates a significant clarification is necessary regarding the therapeutic target of (Rac)-GDC-2992. While the query specified interest in this compound as a pan-RAF inhibitor, extensive evidence identifies GDC-2992 (also known as RO7656594) and its racemic mixture, this compound, as a potent, orally bioavailable Androgen Receptor (AR) PROTAC (Proteolysis Targeting Chimera) degrader developed for the treatment of prostate cancer.[1][2][3][4][5][6] This guide will, therefore, focus on the correct mechanism and the corresponding biomarkers for treatment response in the context of prostate cancer.

GDC-2992 functions as a heterobifunctional molecule.[4][7] One end binds to the Androgen Receptor, and the other binds to cereblon (CRBN), a component of the E3 ubiquitin ligase complex.[2][3][4][7] This proximity induces the ubiquitination and subsequent degradation of the AR protein, thereby inhibiting AR signaling.[2][3][4] This dual-action mechanism, which includes competitive AR antagonism in addition to degradation, is designed to overcome resistance mechanisms seen with standard-of-care AR signaling inhibitors (ARSIs), such as AR mutations or amplification.[2][3][4][6][7]

A Phase I clinical trial (NCT05800665) is currently evaluating the safety, tolerability, and preliminary anti-tumor activity of GDC-2992 in patients with advanced or metastatic prostate cancer who have progressed on prior AR-targeted therapy.[3][4][7]

Comparison with Alternative Prostate Cancer Therapies

To provide a comprehensive guide, this document will compare the biomarkers relevant to GDC-2992 with those for other established and emerging treatments for advanced prostate cancer, including:

  • Androgen Receptor Signaling Inhibitors (ARSIs): (e.g., Enzalutamide, Abiraterone)

  • Chemotherapy: (e.g., Docetaxel, Cabazitaxel)

  • PARP Inhibitors: (e.g., Olaparib, Rucaparib)

  • Radioligand Therapy: (e.g., 177Lu-PSMA)

Predictive and Pharmacodynamic Biomarkers for GDC-2992 and Alternatives

The selection of appropriate therapies for advanced prostate cancer is increasingly guided by specific biomarkers. Below is a comparative summary of key biomarkers for GDC-2992 and other treatment modalities.

Data Presentation: Biomarker Comparison Table
Biomarker CategoryBiomarkerGDC-2992 (AR Degrader)ARSIs (e.g., Enzalutamide)PARP Inhibitors (e.g., Olaparib)Chemotherapy (e.g., Docetaxel)
Target Expression & Function Androgen Receptor (AR) Status (Expression, Mutations, Splice Variants)Predictive: Presence of wild-type or mutant AR is required for activity. Effective against AR mutations associated with ARSI resistance.[2][3][4]Predictive: AR-V7 splice variant is a well-established predictor of resistance.[8]Not directly relevant.Predictive: AR-V7 expression may predict a better response to taxanes compared to ARSIs.[8]
Genomic Alterations DNA Damage Repair (DDR) Gene Mutations (e.g., BRCA1/2, ATM)Not a primary predictive biomarker.Not a primary predictive biomarker.Predictive: Presence of deleterious mutations in genes like BRCA1/2 and ATM is a key indicator for treatment with PARP inhibitors.[8][9]Not a primary predictive biomarker.
Circulating Biomarkers Prostate-Specific Antigen (PSA)Pharmacodynamic: A decrease in circulating PSA is an indicator of treatment response.[3][4][7]Pharmacodynamic: PSA kinetics are used to monitor treatment response.Not a primary pharmacodynamic biomarker.Pharmacodynamic: PSA levels are monitored to assess response.
Circulating Tumor DNA (ctDNA)Pharmacodynamic/Predictive: Potential to monitor for emergence of resistance mutations.Pharmacodynamic/Predictive: Can be used to detect AR mutations and copy number variations.[8]Pharmacodynamic/Predictive: Can be used to track DDR gene mutations.Pharmacodynamic/Predictive: Can monitor for various genomic alterations.
Circulating Tumor Cells (CTCs)Prognostic/Pharmacodynamic: Potential for monitoring treatment response.Prognostic/Pharmacodynamic: CTC enumeration and characterization (e.g., AR-V7 expression) are prognostic and predictive of response.[8]Not a primary biomarker.Prognostic/Pharmacodynamic: CTC counts are prognostic and can indicate treatment response.[8]
Protein Expression Cereblon (CRBN) ExpressionPotential Predictive: As GDC-2992 requires CRBN for its degradation mechanism, low CRBN expression could theoretically lead to resistance.Not relevant.Not relevant.Not relevant.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biomarkers listed above.

Androgen Receptor (AR) Status Assessment
  • Objective: To determine the expression level and mutational status of the Androgen Receptor in tumor tissue or circulating tumor DNA.

  • Methodology: Next-Generation Sequencing (NGS) of Tumor Tissue or ctDNA

    • Sample Collection: Formalin-fixed paraffin-embedded (FFPE) tumor tissue or whole blood for plasma separation.

    • DNA Extraction: Use of commercially available kits for DNA extraction from FFPE tissue or cell-free DNA from plasma.

    • Library Preparation: DNA is fragmented, and adapters are ligated to the ends.

    • Target Enrichment: A custom panel of probes targeting the full coding sequence of the AR gene and other relevant prostate cancer genes is used to capture DNA fragments of interest.

    • Sequencing: The enriched library is sequenced on a high-throughput sequencing platform.

    • Data Analysis: Sequencing reads are aligned to the human reference genome. Variant calling is performed to identify single nucleotide variants (SNVs), insertions/deletions (indels), and copy number variations (CNVs). For AR, specific attention is given to known resistance mutations (e.g., L702H, T878A) and splice variants like AR-V7.

Circulating Tumor DNA (ctDNA) Analysis for PSA Monitoring
  • Objective: To quantitatively measure changes in PSA levels in the blood as a pharmacodynamic marker of treatment response.

  • Methodology: Electrochemiluminescence Immunoassay (ECLIA)

    • Sample Collection: Serum or plasma is collected from whole blood.

    • Assay Principle: A "sandwich" immunoassay format is used. Biotinylated monoclonal PSA-specific antibodies and a monoclonal PSA-specific antibody labeled with a ruthenium complex react to form a sandwich complex with PSA in the sample.

    • Detection: After the addition of streptavidin-coated microparticles, the complex is bound to the solid phase via biotin-streptavidin interaction. The reaction mixture is aspirated into the measuring cell where the microparticles are magnetically captured. ProCell solution is added, and a voltage is applied, inducing a chemiluminescent emission which is measured by a photomultiplier.

    • Quantification: The light signal is directly proportional to the concentration of PSA in the sample.

Immunohistochemistry (IHC) for Protein Expression (e.g., CRBN)
  • Objective: To assess the protein expression levels of potential biomarkers like Cereblon (CRBN) in tumor tissue.

  • Methodology:

    • Sample Preparation: FFPE tumor tissue is sectioned into 4-5 µm slices and mounted on slides.

    • Antigen Retrieval: Slides are deparaffinized and rehydrated. Heat-induced epitope retrieval is performed using a citrate (B86180) buffer.

    • Blocking: Endogenous peroxidase activity and non-specific binding sites are blocked.

    • Primary Antibody Incubation: Slides are incubated with a primary antibody specific for the target protein (e.g., anti-CRBN antibody).

    • Secondary Antibody & Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogen substrate (e.g., DAB), which produces a colored precipitate at the antigen site.

    • Counterstaining & Mounting: Slides are counterstained with hematoxylin (B73222) to visualize cell nuclei, dehydrated, and coverslipped.

    • Analysis: The staining intensity and percentage of positive cells are evaluated by a pathologist to generate a score (e.g., H-score).

Visualizations: Signaling Pathways and Workflows

GDC-2992 Mechanism of Action

GDC2992_Mechanism cluster_cell Cancer Cell cluster_ternary Ternary Complex Formation cluster_nucleus Nucleus GDC2992 GDC-2992 AR Androgen Receptor (AR) GDC2992->AR CRBN Cereblon (CRBN) E3 Ligase Complex GDC2992->CRBN AR_GDC_CRBN AR-GDC-2992-CRBN Complex Proteasome Proteasome AR->Proteasome Degraded DNA DNA AR->DNA Binds to Androgen Response Elements Amino Acids Amino Acids Proteasome->Amino Acids Recycled Gene_Transcription AR-Mediated Gene Transcription Proteasome->Gene_Transcription Inhibition of AR Signaling Ub Ubiquitin Ub->AR Tags AR for Degradation AR_GDC_CRBN->Ub Induces Ubiquitination DNA->Gene_Transcription Promotes Tumor Growth Tumor Growth Gene_Transcription->Tumor Growth Leads to

Caption: Mechanism of GDC-2992-mediated Androgen Receptor degradation.

Biomarker-Guided Treatment Selection Workflow

Biomarker_Workflow cluster_analysis Biomarker Analysis cluster_results Biomarker Profile cluster_treatment Treatment Decision Patient Patient with Advanced Prostate Cancer Biopsy Tumor Biopsy and/or Blood Draw Patient->Biopsy NGS NGS Analysis (Tumor Tissue / ctDNA) Biopsy->NGS IHC IHC for Protein Expression Biopsy->IHC AR_status AR Status (WT, Mutant, AR-V7) NGS->AR_status DDR_status DDR Gene Status (e.g., BRCA2 mutant) NGS->DDR_status Other_markers Other Markers (e.g., CRBN expression) IHC->Other_markers GDC2992_treat GDC-2992 AR_status->GDC2992_treat AR+ (including ARSI-resistant mutants) ARSI_treat ARSI AR_status->ARSI_treat AR+, AR-V7 neg Chemo_treat Chemotherapy AR_status->Chemo_treat AR-V7 pos PARPi_treat PARP Inhibitor DDR_status->PARPi_treat Pathogenic mutation present

Caption: Workflow for biomarker-driven treatment selection in prostate cancer.

References

(Rac)-GDC-2992: A Comparative Analysis of a Novel Androgen Receptor Degrader in the Landscape of Prostate Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of the efficacy and safety data for (Rac)-GDC-2992, a novel proteolysis-targeting chimera (PROTAC) androgen receptor (AR) degrader. Its performance is objectively compared with alternative AR-directed therapies, including another clinical-stage AR degrader, Bavdegalutamide (ARV-110), and standard-of-care androgen receptor signaling inhibitors (ARSIs), enzalutamide (B1683756) and abiraterone. This comparison is supported by available preclinical and clinical data to inform research and development decisions in the field of prostate cancer therapeutics.

Executive Summary

This compound is an investigational, orally bioavailable small molecule that induces the degradation of the androgen receptor, a key driver of prostate cancer growth and progression. By hijacking the cell's natural protein disposal system, this compound offers a distinct and potentially more robust mechanism of AR pathway inhibition compared to traditional antagonists. Preclinical data indicate that this compound is a potent degrader of both wild-type and mutant forms of the AR, which are common mechanisms of resistance to current therapies. This positions this compound as a promising agent for patients with advanced and resistant prostate cancer. This guide will delve into the quantitative data supporting its efficacy and safety, compare it with relevant alternatives, and provide an overview of the experimental methodologies employed in its evaluation.

Comparative Efficacy of this compound and Alternatives

The following tables summarize the in vitro and in vivo efficacy of this compound in comparison to Bavdegalutamide, enzalutamide, and abiraterone.

In Vitro Potency and Activity
CompoundMechanism of ActionCell LineKey Potency MetricValueCitation(s)
This compound AR PROTAC Degrader & AntagonistVCaPDC50 (AR Degradation)10 nM[1]
VCaPIC50 (Proliferation)9.7 nM[2]
Bavdegalutamide (ARV-110) AR PROTAC DegraderVCaPDC50 (AR Degradation)Low nM[3][4]
VCaPIC50 (Proliferation)More potent than enzalutamide[3]
Enzalutamide AR AntagonistLNCaPBinding Affinity (Ki) ~8-fold higher than bicalutamide[5]
Abiraterone CYP17A1 InhibitorN/AIC50 (CYP17A1 inhibition)Data not available in searched results
  • DC50 : Half-maximal degradation concentration.

  • IC50 : Half-maximal inhibitory concentration.

In Vivo Efficacy in Preclinical Models
CompoundAnimal ModelKey Efficacy EndpointResultCitation(s)
This compound Prostate Cancer XenograftsTumor Growth InhibitionDose-responsive inhibition[2][6]
PSA ReductionDose-responsive decrease[6][7]
Bavdegalutamide (ARV-110) Enzalutamide-resistant XenograftsTumor Growth InhibitionRobust inhibition[3][8]
Patient-Derived XenograftTumor Growth InhibitionGreater than enzalutamide[8]
Enzalutamide CRPC XenograftsTumor Volume ReductionSignificant reduction[9]
ARV-771 (BET Degrader) 22Rv1 CRPC XenograftsTumor RegressionObserved at 30 mg/kg daily[10][11]
Clinical Efficacy in Prostate Cancer
CompoundClinical TrialPatient PopulationKey Efficacy EndpointResultCitation(s)
GDC-2992 (RO7656594) NCT05800665 (Phase I)Advanced/Metastatic Prostate CancerOngoingData not yet mature[6][12]
Bavdegalutamide (ARV-110) NCT03888612 (Phase I/II)mCRPCPSA50 Response 46% in patients with AR T878X/H875Y mutations[13][14]
RECIST Partial Response 2 patients with tumor reduction[13]
Enzalutamide AFFIRM (Phase III)mCRPC (post-chemo)Overall Survival (OS) 18.4 months (vs. 13.6 months with placebo)[15]
PREVAIL (Phase III)mCRPC (chemo-naïve)Overall Survival (OS) 32.4 months (vs. 30.2 months with placebo)[15]
STRIVE (Phase II)mCRPC or nmCRPCProgression-Free Survival (PFS) 19.4 months (vs. 5.7 months with bicalutamide)
Abiraterone LATITUDE (Phase III)High-risk mHSPCOverall Survival (OS) 38% reduction in risk of death vs. ADT alone
PEACE-1 (Phase III)mCSPCRadiographic PFS (rPFS) 4.5 years (with ADT+docetaxel) vs. 2 years (ADT+docetaxel)[16]
  • mCRPC : Metastatic Castration-Resistant Prostate Cancer

  • nmCRPC : Non-metastatic Castration-Resistant Prostate Cancer

  • mHSPC : Metastatic Hormone-Sensitive Prostate Cancer

  • mCSPC : Metastatic Castration-Sensitive Prostate Cancer

  • ADT : Androgen Deprivation Therapy

Safety and Tolerability Profile

A direct comparison of the safety profiles of this compound with its alternatives is limited as this compound is still in early-phase clinical development. However, available data for the different drug classes are summarized below.

Compound/ClassKey Adverse Events (Grade ≥3)Citation(s)
GDC-2992 Data from the ongoing Phase I trial are not yet publicly available.[12]
Bavdegalutamide (ARV-110) In a Phase I/II study, treatment-related adverse events were mostly grade 1 or 2. The most common were nausea, fatigue, vomiting, decreased appetite, and diarrhea.[14]
ARV-766 (AR PROTAC Degrader) In a Phase 1/2 study, the most common treatment-related adverse events were fatigue, nausea, diarrhea, increased blood creatinine, alopecia, and decreased appetite. Grade 3 events were infrequent.[17]
Enzalutamide Fatigue, hypertension, and in rare cases, seizures.[9][15]
Abiraterone Mineralocorticoid-related events (hypertension, hypokalemia, fluid retention), and liver enzyme elevations. Co-administration with prednisone (B1679067) is required to mitigate these effects.[18][19]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for evaluating PROTAC AR degraders.

GDC2992_Mechanism cluster_cell Prostate Cancer Cell cluster_nucleus GDC2992 This compound AR Androgen Receptor (AR) GDC2992->AR Binds CRBN Cereblon (E3 Ligase) GDC2992->CRBN Recruits Proteasome Proteasome AR->Proteasome Targeting AR_in_Nucleus AR AR->AR_in_Nucleus Translocation CRBN->AR Ub Ubiquitin Degraded_AR Degraded AR Fragments Proteasome->Degraded_AR Degradation Inhibition Inhibition of Tumor Growth Degraded_AR->Inhibition Nucleus Nucleus DNA DNA AR_in_Nucleus->DNA Binds Gene_Expression Tumor Growth Gene Expression DNA->Gene_Expression Promotes Tumor_Growth Tumor Growth Gene_Expression->Tumor_Growth Leads to

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Prostate Cancer Cell Lines (e.g., VCaP) Treatment Treat with this compound and Comparators Cell_Culture->Treatment Degradation_Assay AR Degradation Assay (Western Blot) Treatment->Degradation_Assay Proliferation_Assay Cell Proliferation Assay (e.g., MTS/MTT) Treatment->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay DC50 DC50 Degradation_Assay->DC50 Determine DC50 IC50 IC50 Proliferation_Assay->IC50 Determine IC50 Apoptosis_Induction Apoptosis_Induction Apoptosis_Assay->Apoptosis_Induction Quantify Apoptosis Xenograft_Model Establish Prostate Cancer Xenograft Model in Mice Dosing Administer this compound and Comparators Xenograft_Model->Dosing Tumor_Measurement Monitor Tumor Volume and PSA Levels Dosing->Tumor_Measurement Toxicity_Assessment Assess Safety and Tolerability Dosing->Toxicity_Assessment TGI Tumor Growth Inhibition (TGI) Tumor_Measurement->TGI Calculate TGI Safety_Profile Safety_Profile Toxicity_Assessment->Safety_Profile Determine Safety Profile

Caption: General experimental workflow for preclinical evaluation.

Experimental Protocols

While detailed, step-by-step protocols for the cited experiments are proprietary, this section outlines the general methodologies used to generate the presented data.

In Vitro AR Degradation Assay (Western Blot)

This assay quantifies the reduction in AR protein levels following treatment with a PROTAC degrader.

  • Cell Culture: Prostate cancer cell lines (e.g., VCaP) are cultured in appropriate media.

  • Treatment: Cells are treated with varying concentrations of the test compound (e.g., this compound) or vehicle control for a specified duration.

  • Cell Lysis: Cells are harvested and lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

  • Immunoblotting: The membrane is probed with a primary antibody specific for the androgen receptor, followed by a secondary antibody conjugated to a detectable enzyme. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is used to ensure equal protein loading.

  • Detection and Analysis: The protein bands are visualized, and the band intensities are quantified. The level of AR protein is normalized to the loading control and expressed as a percentage of the vehicle-treated control. The DC50 value is calculated from the dose-response curve.[20]

Cell Viability Assay (MTS/MTT)

This assay measures the effect of a compound on cell proliferation and viability.

  • Cell Seeding: Prostate cancer cells are seeded into 96-well plates and allowed to attach overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound.

  • Incubation: The plates are incubated for a defined period (e.g., 72 hours).

  • Reagent Addition: A reagent such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells metabolize these reagents into a colored formazan (B1609692) product.

  • Absorbance Reading: The absorbance of the formazan product is measured using a plate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.[21]

In Vivo Prostate Cancer Xenograft Model

This model evaluates the anti-tumor efficacy of a compound in a living organism.

  • Cell Implantation: Human prostate cancer cells (e.g., VCaP, 22Rv1) or patient-derived tumor fragments are implanted subcutaneously or orthotopically into immunocompromised mice.[22][23][24][25]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Administration: Mice are randomized into treatment and control groups. The test compound is administered (e.g., orally or by injection) according to a specified dosing schedule. The control group receives a vehicle.[20]

  • Efficacy Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and general health are also monitored. Blood samples may be collected to measure PSA levels.

  • Endpoint Analysis: At the end of the study, tumors may be excised for further analysis (e.g., Western blot to confirm AR degradation). Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the control group.[20]

Conclusion

This compound is a promising novel AR degrader with a dual mechanism of action that includes both AR degradation and antagonism. Preclinical data demonstrate its high potency in vitro and its ability to inhibit tumor growth in vivo, including in models of resistance to current ARSIs. Its development, along with other AR degraders like Bavdegalutamide, represents a significant advancement in the strategy to overcome resistance in prostate cancer. While early clinical data for Bavdegalutamide in specific patient populations are encouraging, the clinical efficacy and safety profile of this compound are still under investigation.

The comparative data presented in this guide suggest that AR degraders as a class hold the potential to offer a more profound and durable response compared to traditional ARSIs by eliminating the AR protein. The ongoing clinical trials will be crucial in defining the therapeutic window and patient populations that will benefit most from this new class of drugs. For researchers and drug developers, the continued exploration of PROTAC technology and other protein degradation platforms is a high-priority area in the pursuit of more effective treatments for advanced prostate cancer.

References

Navigating Specificity: A Comparative Guide to (Rac)-GDC-2992 and its Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals engaged in the discovery of novel cancer therapeutics, particularly for prostate cancer, understanding the specificity of targeted agents is paramount. This guide provides a detailed comparison of (Rac)-GDC-2992, a potent androgen receptor (AR) degrader, focusing on its on-target activity versus potential cross-reactivity. Experimental data and methodologies are presented to offer a comprehensive overview for assessing its performance against other therapeutic strategies.

This compound is a heterobifunctional molecule, specifically a Proteolysis Targeting Chimera (PROTAC), designed to induce the degradation of the androgen receptor, a key driver in prostate cancer.[1][2][3] Unlike traditional inhibitors that only block a protein's function, this compound eliminates the AR protein altogether by hijacking the cell's natural protein disposal system.[4][5] It achieves this by simultaneously binding to the AR and the E3 ubiquitin ligase cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of the AR.[6][7][8] This dual-action mechanism includes not only AR degradation but also competitive AR antagonism, offering a potentially more durable and complete shutdown of AR signaling.[7][8]

Performance and On-Target Efficacy

This compound demonstrates high potency in degrading the androgen receptor. The racemic mixture shows a DC50 (the concentration required to degrade 50% of the target protein) of 10 nM in VCaP prostate cancer cells.[1][2][3] The non-racemic, orally bioavailable form, GDC-2992, is even more potent with a DC50 of 2.7 nM and an IC50 of 9.7 nM for inhibiting cell proliferation in the same cell line.[6] This potent on-target activity is a critical performance benchmark.

CompoundTargetAssay Cell LineOn-Target Potency (DC50)Antiproliferative Potency (IC50)
This compound Androgen ReceptorVCaP10 nM[1][2][3]Not Reported
GDC-2992 Androgen ReceptorVCaP2.7 nM[6]9.7 nM[6]

Understanding Cross-Reactivity in PROTACs

For a PROTAC like this compound, "cross-reactivity" primarily refers to the unintended degradation of off-target proteins. This can occur through two main mechanisms: the AR-binding portion of the molecule may have affinity for other proteins, or the CRBN-recruiting moiety may induce the degradation of proteins that naturally interact with it.

The CRBN E3 ligase binder used in this compound is derived from immunomodulatory imide drugs (IMiDs) like pomalidomide.[6][9] It is well-documented that IMiDs themselves can induce the degradation of so-called "neo-substrates," most notably zinc-finger (ZF) transcription factors.[9] Therefore, a key consideration for this compound and other CRBN-based PROTACs is the potential for off-target degradation of these neo-substrates, independent of the AR-targeting warhead.[9] While specific proteomics data for this compound is not publicly available, this potential for off-target effects is an inherent characteristic of its chemical class that warrants careful experimental investigation.

Comparative Landscape

While direct cross-reactivity data for this compound against a panel of other proteins is not available in the public domain, a comparison can be made on a conceptual level with alternative AR-targeting strategies and other AR PROTACs.

Therapeutic StrategyPrimary MechanismPotential for Cross-Reactivity/Off-Target Effects
This compound AR Degradation & AntagonismPotential for off-target protein degradation via CRBN neo-substrate activity (e.g., Zinc-Finger Proteins).[9]
Traditional AR Antagonists (e.g., Enzalutamide) Competitive AR InhibitionOff-target binding to other receptors or enzymes. Can sometimes act as agonists for mutant AR forms.[4][10]
Other AR PROTACs (e.g., ARV-110) AR DegradationSimilar potential for off-target degradation depending on the E3 ligase recruited (ARV-110 also uses CRBN).

The primary advantage of this compound over traditional antagonists is its ability to eliminate the AR protein, which may overcome resistance mechanisms involving AR mutations or overexpression.[4][10] However, the trade-off is the unique cross-reactivity profile associated with PROTACs, which necessitates different and potentially more complex safety and selectivity screening.

Experimental Protocols

To thoroughly assess the on-target and potential off-target effects of this compound, a series of key experiments are required.

Western Blotting for On-Target Degradation

This is the most direct method to confirm the degradation of the target protein.

  • Objective: To quantify the reduction in AR protein levels following treatment with this compound.

  • Methodology:

    • Culture prostate cancer cells (e.g., VCaP) to approximately 80% confluency.

    • Treat cells with a dose-response range of this compound (e.g., 0.1 nM to 1000 nM) for a set time period (e.g., 24 hours).

    • Lyse the cells and quantify total protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the Androgen Receptor. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

    • Apply a secondary antibody conjugated to a reporter (e.g., HRP) and visualize bands using chemiluminescence.

    • Quantify band intensity to determine the DC50 value.

Global Proteomics for Off-Target "Cross-Reactivity" Analysis

Mass spectrometry-based proteomics is the gold standard for identifying unintended protein degradation.

  • Objective: To identify and quantify all proteins that are degraded upon treatment with this compound, thus revealing its selectivity profile.

  • Methodology:

    • Culture cells (e.g., VCaP) and treat with this compound at a concentration known to induce maximal AR degradation (e.g., 10x DC50) and a vehicle control.

    • Lyse cells, extract proteins, and digest them into peptides using trypsin.

    • Label peptides with isobaric tags (e.g., TMT) for multiplexed quantitative analysis or perform label-free quantification (LFQ).

    • Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Process the raw data to identify peptides and quantify the relative abundance of proteins across treated and control samples.

    • Proteins that show a significant decrease in abundance in the treated samples are considered potential off-targets.

Cell Viability/Proliferation Assays

These assays measure the functional consequence of AR degradation.

  • Objective: To determine the IC50 value of this compound.

  • Methodology:

    • Seed prostate cancer cells in 96-well plates.

    • Treat with a serial dilution of this compound.

    • Incubate for a period that allows for multiple cell divisions (e.g., 72 hours).

    • Measure cell viability using a reagent such as CellTiter-Glo® (which measures ATP levels) or by staining with a fluorescent dye.

    • Plot the dose-response curve to calculate the IC50.

Visualizing the Mechanism and Workflow

To better illustrate the concepts discussed, the following diagrams are provided.

GDC2992_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation GDC2992 This compound GDC2992_bound This compound AR Androgen Receptor (AR) (Target Protein) AR_bound AR CRBN Cereblon (CRBN) (E3 Ligase Component) CRBN_bound CRBN GDC2992_bound->CRBN_bound AR_bound->GDC2992_bound Ub Ubiquitin Proteasome Proteasome Ub->Proteasome Recognition Degraded_AR Degraded AR (Fragments) Proteasome->Degraded_AR Degradation cluster_1 cluster_1 cluster_1->Ub Ubiquitination

Caption: Mechanism of Action for this compound mediated AR degradation.

Proteomics_Workflow cluster_workflow Proteomics Workflow for Cross-Reactivity Cell_Culture 1. Cell Culture (e.g., VCaP) Treatment 2. Treatment (Vehicle vs. GDC-2992) Cell_Culture->Treatment Lysis 3. Cell Lysis & Protein Extraction Treatment->Lysis Digestion 4. Trypsin Digestion (Proteins to Peptides) Lysis->Digestion LC_MS 5. LC-MS/MS Analysis Digestion->LC_MS Data_Analysis 6. Data Analysis (Protein ID & Quantitation) LC_MS->Data_Analysis Result 7. Results (On-Target vs. Off-Target Degradation) Data_Analysis->Result

Caption: Experimental workflow for assessing protein cross-reactivity.

References

Independent Validation of (Rac)-GDC-2992 Research Findings: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical data available for (Rac)-GDC-2992, a novel androgen receptor (AR) antagonist and degrader, with other prominent AR-targeting therapies. This document summarizes key research findings, presents detailed experimental methodologies for critical assays, and visualizes the underlying biological pathways and experimental workflows to support independent validation and further investigation.

This compound is an orally bioavailable, heterobifunctional molecule designed to overcome resistance to standard-of-care AR signaling inhibitors (ARSIs) in prostate cancer.[1] It functions as a proteolysis-targeting chimera (PROTAC), inducing the degradation of the AR protein by hijacking the body's own ubiquitin-proteasome system.[1][2] A key differentiator of GDC-2992 is its dual mechanism of action, acting as both a competitive AR antagonist and a potent degrader of the AR protein.[1]

This guide will compare the available preclinical data for this compound with other well-characterized AR degraders, ARV-110 (Bavdegalutamide) and ARD-61, to provide a comprehensive overview for the research community.

Quantitative Data Summary

The following tables summarize the key in vitro efficacy data for this compound and its comparators in prostate cancer cell lines. It is important to note that the data for this compound is primarily derived from a single conference abstract, and direct head-to-head studies under identical conditions are not yet publicly available.

CompoundCell LineDC50 (nM)IC50 (nM)Source
This compound VCaP10Not Reported[3]
GDC-2992 VCaP2.79.7[4]
ARV-110 VCaP~1Not Reported[5]
ARD-61 VCaP<1Not Reported[6]

Table 1: In Vitro Degradation and Proliferation Inhibition. DC50 represents the concentration of the compound required to degrade 50% of the target protein. IC50 represents the concentration required to inhibit 50% of cell proliferation.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for these AR degraders is the PROTAC-mediated ubiquitination and subsequent proteasomal degradation of the androgen receptor. GDC-2992 is reported to have an additional mode of action as a direct antagonist of the AR.

PROTAC_Mechanism cluster_0 PROTAC Molecule cluster_1 Cellular Machinery PROTAC PROTAC (this compound, ARV-110, etc.) AR_ligand AR Ligand PROTAC->AR_ligand Binds to E3_ligand E3 Ligase Ligand PROTAC->E3_ligand Binds to AR Androgen Receptor (AR) AR_ligand->AR Targets CRBN Cereblon (CRBN) E3 Ubiquitin Ligase E3_ligand->CRBN Recruits AR->CRBN Ternary Complex Formation Proteasome Proteasome AR->Proteasome Degradation CRBN->AR Ubiquitination

Mechanism of PROTAC-mediated AR degradation.

GDC2992_Dual_Action cluster_0 Dual Mechanism GDC2992 This compound AR Androgen Receptor (AR) GDC2992->AR Binds to Antagonism Competitive Antagonism PROTAC PROTAC-mediated Degradation AR_Signaling AR Signaling (Gene Transcription, Cell Growth) AR->AR_Signaling Promotes Degradation AR Degradation Degradation->AR Reduces AR levels Antagonism->AR_Signaling Inhibits PROTAC->Degradation Induces

Dual mechanism of this compound.

Experimental Protocols

Detailed methodologies are crucial for the independent validation of research findings. Below are representative protocols for key in vitro assays used to characterize AR degraders.

Western Blot for AR Degradation

This protocol outlines the steps to quantify the reduction in AR protein levels in prostate cancer cells following treatment with a degrader.

  • Cell Culture and Treatment:

    • Seed VCaP cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to attach overnight.

    • Treat cells with increasing concentrations of the AR degrader (e.g., 0.1 nM to 1000 nM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate proteins by size using SDS-polyacrylamide gel electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for AR (e.g., 1:1000 dilution) overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the AR band intensity to the loading control.

    • Calculate the percentage of AR degradation relative to the vehicle-treated control.

Western_Blot_Workflow start Start: VCaP Cell Culture treatment Treatment with AR Degrader start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Anti-AR) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end End: % AR Degradation analysis->end

Experimental workflow for Western Blot analysis.
Cell Viability Assay (MTT or CellTiter-Glo)

This protocol measures the effect of AR degraders on the proliferation of prostate cancer cells.

  • Cell Seeding:

    • Seed VCaP cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well).

    • Allow cells to attach overnight.

  • Compound Treatment:

    • Treat cells with a serial dilution of the AR degrader.

    • Include a vehicle control and a positive control for cell death.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 72-96 hours).

  • Viability Measurement:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.

    • For CellTiter-Glo assay: Add CellTiter-Glo reagent to each well and measure the luminescence.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Efficacy

In vivo studies are critical for evaluating the therapeutic potential of a compound. Preclinical data for GDC-2992 indicates that it decreases circulating prostate-specific antigen (PSA) and inhibits tumor growth in a dose-responsive manner in prostate cancer xenograft models.[1] Similarly, ARV-110 and ARD-61 have demonstrated significant tumor growth inhibition in various xenograft models, including those resistant to enzalutamide.[5][6]

A typical in vivo efficacy study would involve:

  • Xenograft Model: Implantation of human prostate cancer cells (e.g., VCaP) into immunocompromised mice.

  • Treatment: Oral administration of the AR degrader at various doses.

  • Monitoring: Regular measurement of tumor volume and body weight.

  • Endpoint Analysis: Measurement of PSA levels in the blood and analysis of AR protein levels in the tumor tissue.

Conclusion

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of (Rac)-GDC-2992

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides comprehensive, step-by-step procedures for the proper and safe disposal of (Rac)-GDC-2992, a potent, research-grade PROTAC androgen receptor degrader. Adherence to these protocols is critical for ensuring the safety of laboratory personnel, preventing environmental contamination, and maintaining regulatory compliance. As this compound is intended for research use only, it must be handled as a hazardous chemical waste, with disposal managed through your institution's Environmental Health and Safety (EHS) office.

I. Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures to minimize exposure risks.

Personal Protective Equipment (PPE): All personnel handling this compound, including during disposal, must wear the following standard laboratory PPE:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and disposed of as hazardous waste after handling the compound.

  • Body Protection: A laboratory coat must be worn to prevent skin contact.

Engineering Controls: All handling and preparation of this compound for disposal should be conducted within a certified chemical fume hood to prevent inhalation of any aerosols or dust.

II. Step-by-Step Disposal Protocol

Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste trash.[1][2] It must be treated as hazardous chemical waste.

Step 1: Waste Segregation and Collection

Properly identify and segregate all waste streams containing this compound. This includes:

  • Unused or expired solid this compound.

  • Solutions containing this compound (e.g., in DMSO).[3]

  • Contaminated labware, such as pipette tips, vials, and gloves.

Collect all this compound waste in a designated, leak-proof hazardous waste container that is chemically compatible with the waste.[2][4]

Step 2: Container Labeling

The hazardous waste container must be clearly labeled. The label should include the following information:

  • The words "Hazardous Waste".

  • The full chemical name: "this compound". Avoid using abbreviations.

  • The concentration and quantity of the waste.

  • The date the waste was first added to the container (accumulation start date).

  • The name and contact information of the Principal Investigator.

Step 3: Waste Storage

Store the hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.[4] Ensure the container lid is securely closed except when adding waste.[2] Use secondary containment for all liquid waste to prevent spills.[2]

Step 4: Disposal of Empty Containers

The original container of this compound must also be disposed of as hazardous waste.

  • Thoroughly empty the container.[2]

  • The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.[1][2] For highly toxic chemicals, the first three rinses should be collected.[2]

  • After rinsing and air-drying, deface or remove the original label before disposing of the container as solid waste, or as per your institution's guidelines.[1]

Step 5: Request for Waste Pickup

Once the hazardous waste container is full, or in accordance with your institution's policies, submit a waste collection request to your EHS office.[1][4] Do not allow hazardous waste to accumulate in the laboratory for extended periods.[1]

III. Data Presentation

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 2753650-84-7[3]
Molecular Formula C45H51ClN8O5[3][5]
Molecular Weight 819.39 g/mol [3]
Solubility Soluble in DMSO[3]
Storage -20°C, protect from light, stored under nitrogen[3]

Table 2: Personal Protective Equipment (PPE) for Disposal

EquipmentSpecification
Eye Protection Safety glasses with side shields or chemical splash goggles
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Body Protection Laboratory coat
Respiratory Handled in a chemical fume hood

IV. Experimental Protocols

As this document pertains to disposal, no experimental protocols are cited. For experimental use, refer to the product data sheet provided by the supplier.[3][6]

V. Mandatory Visualizations

GDC2992_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage_pickup Storage & Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood Segregate Segregate Waste: - Solid this compound - Contaminated Labware - Liquid Solutions FumeHood->Segregate Container Use Designated Hazardous Waste Container Segregate->Container Label Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Date and PI Info Container->Label Store Store Securely in Satellite Accumulation Area Label->Store EHS Request Pickup from Environmental Health & Safety (EHS) Store->EHS

Caption: Workflow for the safe disposal of this compound.

Empty_Container_Disposal Start Empty this compound Container Rinse Rinse with Appropriate Solvent Start->Rinse CollectRinsate Collect First Rinse as Hazardous Waste Rinse->CollectRinsate Dry Air-Dry Container Rinse->Dry After collecting rinsate DefaceLabel Deface or Remove Original Label Dry->DefaceLabel DisposeContainer Dispose of Container as Solid Waste (per institutional policy) DefaceLabel->DisposeContainer

Caption: Disposal procedure for empty this compound containers.

References

Safeguarding Researchers: A Comprehensive Guide to Handling (Rac)-GDC-2992

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, ensuring personal and environmental safety during the handling of novel chemical compounds is paramount. This document provides essential safety and logistical guidance for the potent, selective androgen receptor (AR) degrader, (Rac)-GDC-2992, focusing on operational and disposal plans to foster a secure laboratory environment.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a potent, biologically active molecule necessitates the adoption of stringent safety protocols. The following guidelines are based on best practices for handling novel research chemicals of unknown toxicity.

Immediate Safety and Personal Protective Equipment (PPE)

The handling of this compound requires a comprehensive approach to personal protection to minimize exposure risk. The following table summarizes the recommended PPE.

PPE CategoryRecommendationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles.
Hand Protection Nitrile or other chemically resistant gloves. Double-gloving is recommended.Prevents skin contact. Regular glove changes are crucial to avoid contamination.
Body Protection A fully buttoned lab coat, preferably a disposable one.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended, especially when handling the powder form or creating solutions. Use within a certified chemical fume hood is the primary engineering control.Minimizes the risk of inhaling the compound, which could have systemic effects.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Preparation and Engineering Controls:
  • Fume Hood: All handling of this compound, especially in its powdered form, must be conducted in a certified chemical fume hood to prevent inhalation of the compound.

  • Designated Area: Establish a designated area within the laboratory for the handling of potent compounds. This area should be clearly marked and equipped with all necessary safety equipment.

  • Spill Kit: Ensure a spill kit appropriate for chemical spills is readily accessible.

Weighing and Solution Preparation:
  • Weighing: When weighing the powdered form, use a balance inside the chemical fume hood. Utilize a disposable weighing boat to prevent contamination of the balance.

  • Solvent Handling: this compound is soluble in DMSO.[1] Handle all solvents with appropriate care, wearing the recommended PPE.

  • Solution Storage: Store stock solutions in clearly labeled, sealed vials at -20°C for up to one month or -80°C for up to six months, protected from light and under a nitrogen atmosphere.[1]

Experimental Use:
  • Cell Culture: When adding the compound to cell cultures, do so within a biological safety cabinet to maintain sterility and operator safety.

  • Animal Studies: For in vivo experiments, appropriate containment and handling procedures for animals dosed with the compound must be in place to prevent exposure to animal waste.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste StreamDisposal Procedure
Unused Compound Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Contaminated Labware All disposable labware (e.g., pipette tips, tubes, gloves, weighing boats) that has come into contact with this compound should be collected in a designated, sealed hazardous waste container.
Liquid Waste Collect all liquid waste containing this compound in a clearly labeled, sealed waste container for hazardous chemical waste disposal.
Contaminated PPE Dispose of all used PPE, including lab coats and gloves, as hazardous waste.

Experimental Protocols

While specific experimental protocols will vary, the following general workflow should be adapted to your specific research needs, always prioritizing safety.

G General Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_fume_hood Prepare Chemical Fume Hood prep_ppe->prep_fume_hood prep_materials Gather Materials and Spill Kit prep_fume_hood->prep_materials weigh_compound Weigh this compound Powder prep_materials->weigh_compound prepare_solution Prepare Stock Solution weigh_compound->prepare_solution conduct_experiment Conduct Experiment prepare_solution->conduct_experiment decontaminate Decontaminate Work Area conduct_experiment->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe

Caption: General workflow for safely handling this compound.

Signaling Pathway

This compound is a PROTAC (Proteolysis Targeting Chimera) that degrades the androgen receptor (AR). It functions by simultaneously binding to the AR and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the AR by the proteasome.

G Mechanism of Action of this compound rac_gdc_2992 This compound ternary_complex Ternary Complex (AR - this compound - E3 Ligase) rac_gdc_2992->ternary_complex ar Androgen Receptor (AR) ar->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ubiquitination Ubiquitination of AR ternary_complex->ubiquitination proteasome Proteasome ubiquitination->proteasome degradation AR Degradation proteasome->degradation

Caption: Mechanism of action for this compound as a PROTAC.

By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling potent, novel compounds like this compound, ensuring a safe and productive research environment. Always consult the most recent safety information provided by the supplier before handling any chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.